molecular formula C10H18O B7797489 (-)-Isopulegol CAS No. 59905-53-2

(-)-Isopulegol

Cat. No.: B7797489
CAS No.: 59905-53-2
M. Wt: 154.25 g/mol
InChI Key: ZYTMANIQRDEHIO-KXUCPTDWSA-N
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Description

(-)-Isopulegol (CAS 89-79-2) is a monocyclic alcohol monoterpene naturally present in the essential oils of various aromatic plants, including Corymbia citriodora and Melissa officinalis . This compound is a valuable building block in synthetic chemistry and is intensively studied in pharmacological research for its diverse biological activities . In neuroscience research, this compound demonstrates significant potential for modulating neuropathic pain. Studies show its anti-hyperalgesic effect involves the GABAergic system, where it increases GABA release and activates GABA-A receptors, an action that can be reversed by the antagonist flumazenil . Concurrently, it exhibits modulatory effects on the glutamatergic system by reducing glutamate levels and demonstrating functional antagonism at NMDA receptors, with its effect being potentiated by the NMDA antagonist MK-801 . Its efficacy has been validated in models of paclitaxel-induced neuropathy, where it significantly increased the mechanical nociceptive threshold and reduced cold sensitivity in both acute and subacute treatments . Broader antinociceptive profiling suggests its mechanisms also involve opioid pathways, potassium channels, and the nitric oxide-cGMP system . In microbiological and chemical biology applications, this compound and its synthetic derivatives are promising scaffolds in antimicrobial research . It exhibits intrinsic antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli , as well as antifungal activity against Candida albicans . Its structure serves as a versatile precursor for synthesizing novel amino and thiol adducts, with some derivatives, such as naphthylmethyl-substituted β-aminolactone, showing enhanced and selective inhibition of Gram-positive bacteria . Furthermore, this compound is a subject of interest in immunology and inflammation research due to its potent anti-inflammatory and antiedematogenic properties . It has been shown to reduce acute inflammatory markers, including albumin extravasation, leukocyte migration, and myeloperoxidase (MPO) concentration. It also significantly lowers exudate levels of key pro-inflammatory cytokines IL-1β and TNF-α, and inhibits chronic inflammatory processes in a granuloma model . Molecular docking studies suggest these effects may be mediated through interactions with H1 and COX-2 receptors . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2S,5R)-5-methyl-2-prop-1-en-2-ylcyclohexan-1-ol
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InChI

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h8-11H,1,4-6H2,2-3H3/t8-,9+,10-/m1/s1
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InChI Key

ZYTMANIQRDEHIO-KXUCPTDWSA-N
Source PubChem
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Canonical SMILES

CC1CCC(C(C1)O)C(=C)C
Source PubChem
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Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)O)C(=C)C
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Molecular Formula

C10H18O
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DSSTOX Substance ID

DTXSID5047116, DTXSID90110001
Record name (-)-Isopulegol
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Molecular Weight

154.25 g/mol
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Physical Description

Liquid, Solid, Colourless liquid, minty-herbaceous, bitter-sweet, harsh, camphoraceous odour
Record name Cyclohexanol, 5-methyl-2-(1-methylethenyl)-, (1R,2S,5R)-
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Record name Isopulegol
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Boiling Point

216.00 to 218.00 °C. @ 760.00 mm Hg
Record name (-)-Isopulegol
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Solubility

slightly soluble in water; soluble in oils, miscible (in ethanol)
Record name Isopulegol
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Density

0.904-0.913
Record name Isopulegol
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CAS No.

89-79-2, 50373-36-9, 59905-53-2
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Record name rel-(1R,2S,5R)-5-Methyl-2-(1-methylethenyl)cyclohexanol
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Melting Point

78 °C
Record name (-)-Isopulegol
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Foundational & Exploratory

(-)-Isopulegol natural sources and isolation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Natural Sources and Isolation of (-)-Isopulegol

Introduction

This compound is a cyclic monoterpene alcohol, recognized for its characteristic minty aroma. It is a key chiral intermediate in the industrial synthesis of (-)-menthol, a compound with vast applications in the flavor, fragrance, and pharmaceutical industries.[1][2] Beyond its role as a synthetic precursor, this compound itself exhibits a range of biological activities, including anti-inflammatory, anticonvulsant, and gastroprotective effects, making it a molecule of significant interest for researchers and drug development professionals.[1][3] This technical guide provides a comprehensive overview of the natural botanical sources of this compound and details the methodologies for its isolation and purification.

Natural Sources of this compound

This compound is a constituent of the essential oils of numerous aromatic plants. Its concentration can vary significantly based on the plant species, cultivar, geographical location, growing conditions, and the part of the plant being analyzed. The primary botanical sources are members of the Mentha genus, but it is also found in other commercially important plants.[2]

Data Presentation: Quantitative Analysis of this compound in Various Plant Essential Oils

The following table summarizes the concentration of isopulegol found in the essential oils of several key botanical sources.

Plant SpeciesCommon NameIsopulegol Concentration (% in Essential Oil)Reference(s)
Mentha species (general)MintPresent in most species
Mentha piperitaPeppermint~3 - 6%
Mentha piperita (Ph. Eur. spec.)Peppermintmax 0.2%
Mentha pulegiumPennyroyalPresent
Cymbopogon speciesLemongrass~4 - 6%
Melissa officinalisLemon Balm~3 - 11%
Pelargonium graveolensGeranium~1 - 3%
Eucalyptus speciesEucalyptusPresent
Citrus speciesCitrusPresent
Cymbopogon nardusCitronella Java0.5 - 1.7%
Cannabis sativa (Kosher Tangie strain)CannabisHigher-than-average levels

Note: The significant discrepancy in reported concentrations for Mentha piperita may be due to variations in chemotypes, analytical methods, or regulatory standards, such as those stipulated by the European Pharmacopoeia.

Isolation and Purification Methodologies

The isolation of this compound from its natural sources is typically a multi-step process that begins with the extraction of the essential oil from the plant matrix, followed by purification techniques to isolate the target compound.

1. Extraction of Essential Oil: Steam Distillation

Steam distillation is the most common industrial method for extracting essential oils from plant materials. It is particularly suitable for thermolabile compounds like isopulegol as it operates at lower temperatures than simple distillation, thus preventing degradation.

2. Purification of this compound: Fractional Distillation

Following the extraction of the essential oil, this compound is separated from other terpene components through fractional distillation under reduced pressure. This technique separates compounds based on differences in their boiling points. By reducing the pressure, the boiling points of the components are lowered, further protecting them from thermal decomposition.

3. High-Purity Isolation: Crystallization and Chromatography

For achieving high chemical and optical purity, further purification steps can be employed.

  • Fractional Crystallization: This method involves dissolving the isopulegol-rich fraction in a suitable solvent (e.g., petroleum ether, acetone) and cooling it to very low temperatures (-20°C to -75°C) to induce crystallization of the desired isomer, leaving impurities in the mother liquor.

  • Column Chromatography: For laboratory-scale and high-purity applications, silica gel column chromatography is an effective method for separating isopulegol from other closely related terpenes.

Experimental Protocols

Protocol 1: Isolation of Essential Oil from Mentha piperita via Steam Distillation

This protocol outlines the laboratory-scale extraction of peppermint essential oil.

1. Materials and Equipment:

  • Fresh or dried aerial parts of Mentha piperita

  • Steam distillation apparatus (including a boiling flask, still pot, condenser, and receiving flask/separatory funnel)

  • Deionized water

  • Heating mantle

  • Anhydrous sodium sulfate

2. Procedure:

  • Preparation: Weigh approximately 200-500 g of air-dried peppermint leaves and stems. If using fresh material, coarsely chop it to increase the surface area.

  • Apparatus Setup: Assemble the steam distillation apparatus. Place the plant material into the still pot. Add deionized water to the boiling flask.

  • Distillation: Heat the boiling flask to generate steam, which is then passed through the plant material in the still pot. The steam will volatilize the essential oils.

  • Condensation: The mixture of steam and essential oil vapor is passed through the condenser, where it cools and liquefies.

  • Collection: Collect the hydrosol (distillate) in the receiving flask. The essential oil, being less dense than water, will typically form a layer on top.

  • Separation: Carefully separate the essential oil layer from the aqueous layer using a separatory funnel.

  • Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

  • Storage: Store the dried essential oil in a sealed, dark glass vial at 4°C.

Protocol 2: Purification of this compound by Fractional Vacuum Distillation

This protocol describes the enrichment of this compound from the extracted essential oil.

1. Materials and Equipment:

  • Peppermint essential oil (from Protocol 1)

  • Fractional distillation apparatus (including a round-bottom flask, Vigreux or packed column, condenser, receiving flasks)

  • Vacuum pump and pressure gauge

  • Heating mantle with a magnetic stirrer

  • Boiling chips

2. Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed for vacuum application.

  • Charging the Still: Place the crude essential oil into the round-bottom flask along with boiling chips.

  • Applying Vacuum: Connect the apparatus to the vacuum pump and carefully reduce the pressure to the desired level (e.g., 10-20 mmHg).

  • Heating: Gently heat the flask using the heating mantle.

  • Fraction Collection: As the temperature rises, different components of the oil will vaporize according to their boiling points at the reduced pressure. Monitor the temperature at the head of the distillation column.

  • Collect the initial fractions (lower boiling point compounds like limonene).

  • Collect the main fraction containing this compound at its characteristic boiling point under the applied vacuum (approx. 90-92°C at 13 mmHg).

  • Collect the final fractions (higher boiling point compounds).

  • Analysis: Analyze the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the purity of this compound.

Mandatory Visualizations

G Workflow for the Isolation of this compound cluster_optional Optional High-Purity Steps Plant Plant Material (e.g., Mentha piperita) Distillation Steam Distillation Plant->Distillation Oil Crude Essential Oil Distillation->Oil Fractional Fractional Vacuum Distillation Oil->Fractional Crude_Iso This compound Rich Fraction Fractional->Crude_Iso Purification Further Purification Crude_Iso->Purification Crystallization Fractional Crystallization Purification->Crystallization e.g. Chromatography Column Chromatography Purification->Chromatography e.g. Pure_Iso High-Purity this compound Crystallization->Pure_Iso Chromatography->Pure_Iso G Simplified Biosynthetic Pathway to Menthols in Mentha Limonene (-)-Limonene Isopiperitenol (-)-trans-Isopiperitenol Limonene->Isopiperitenol L3H Isopiperitenone (-)-Isopiperitenone Isopiperitenol->Isopiperitenone IPD Isopulegone (+)-cis-Isopulegone Isopiperitenone->Isopulegone IPR Pulegone (+)-Pulegone Isopulegone->Pulegone IPGI Menthone (-)-Menthone Pulegone->Menthone PGR Menthol (-)-Menthol Menthone->Menthol MMR label_note Enzyme abbreviations (e.g., L3H, IPD) represent the enzymes driving each conversion step in Mentha piperita. (+)-cis-Isopulegone is a key intermediate preceding the formation of pulegone.

References

The Enigmatic Stereochemistry of (-)-Isopulegol: A Deep Dive into Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Isopulegol, a monoterpene alcohol derived from sources such as citronella, is a chiral molecule with a rich stereochemical landscape. Its four stereoisomers, arising from the configuration at three chiral centers, present a compelling area of investigation for drug discovery and development. While this compound itself has been the subject of numerous studies revealing a spectrum of biological activities, a comprehensive comparative analysis of its stereoisomers remains a largely unexplored frontier. This technical guide aims to consolidate the current understanding of the biological activities of this compound and its stereoisomers, providing a detailed overview of their pharmacological effects, underlying mechanisms, and the experimental protocols used for their evaluation.

Biological Activities of Isopulegol Stereoisomers: A Comparative Overview

The majority of published research has focused on the biological activities of the naturally abundant this compound. Information regarding the specific activities of its stereoisomers, (+)-isopulegol, (-)-neoisopulegol, and (+)-neoisopulegol, is sparse. This section summarizes the known biological effects, with a primary focus on this compound, and highlights the critical need for further comparative studies.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties in various preclinical models. Its mechanism is believed to involve the modulation of inflammatory pathways, including the inhibition of pro-inflammatory cytokines and mediators.[1] Molecular docking studies suggest that this compound may interact with key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2), and histamine H1 receptors.[2][3]

Table 1: Quantitative Data on the Anti-inflammatory Activity of this compound

Experimental ModelCompoundDose (mg/kg)Inhibition of Edema (%)Reference
Carrageenan-induced paw edema in ratsThis compound1045.8[2]
2562.5[2]
5078.1

Note: Data for other stereoisomers is not currently available in the public domain.

Anticonvulsant Activity

The anticonvulsant effects of this compound have been attributed to its modulation of the GABAergic system. Studies suggest that it acts as a positive allosteric modulator of GABA-A receptors, enhancing the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system. This action helps to suppress neuronal hyperexcitability, a hallmark of seizures.

Table 2: Quantitative Data on the Anticonvulsant Activity of this compound

Experimental ModelCompoundDose (mg/kg)Increase in Seizure Latency (%)Protection against Mortality (%)Reference
Pentylenetetrazol (PTZ)-induced seizures in miceThis compound508560
100150100

Note: Data for other stereoisomers is not currently available in the public domain.

Gastroprotective Effects

This compound has been shown to exert significant gastroprotective effects against experimentally induced gastric lesions. Its mechanism of action is multifactorial, involving the enhancement of gastric mucosal defense mechanisms. This includes the stimulation of prostaglandin synthesis, which plays a crucial role in maintaining mucosal integrity, and its antioxidant properties that help to mitigate oxidative stress-induced damage.

Table 3: Quantitative Data on the Gastroprotective Activity of this compound

Experimental ModelCompoundDose (mg/kg)Inhibition of Ulcer Index (%)Reference
Ethanol-induced gastric ulcers in miceThis compound2548.2
5075.6
10092.3

Note: Data for other stereoisomers is not currently available in the public domain.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section provides a comprehensive overview of the key experimental protocols used to evaluate the biological activities of isopulegol.

Carrageenan-Induced Paw Edema Assay (Anti-inflammatory Activity)

This widely used model assesses the acute anti-inflammatory potential of a compound.

Workflow:

G cluster_0 Pre-treatment cluster_1 Induction cluster_2 Measurement & Analysis Animal_Acclimatization Animal Acclimatization Grouping Grouping & Baseline Paw Volume Measurement Animal_Acclimatization->Grouping Compound_Administration Compound/Vehicle Administration Grouping->Compound_Administration Carrageenan_Injection Carrageenan Injection into Paw Compound_Administration->Carrageenan_Injection Paw_Volume_Measurement Paw Volume Measurement at Intervals Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Data Analysis (% Inhibition) Paw_Volume_Measurement->Data_Analysis

Workflow for Carrageenan-Induced Paw Edema Assay

Protocol:

  • Animals: Male Wistar rats (180-220 g) are typically used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Grouping and Dosing: Animals are randomly divided into groups (n=6-8 per group). Test compounds, vehicle, or a standard anti-inflammatory drug (e.g., indomethacin) are administered orally or intraperitoneally.

  • Induction of Edema: One hour after treatment, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

Pentylenetetrazol (PTZ)-Induced Seizure Model (Anticonvulsant Activity)

This model is used to screen for potential anticonvulsant agents.

Workflow:

G cluster_0 Pre-treatment cluster_1 Induction cluster_2 Observation & Analysis Animal_Acclimatization Animal Acclimatization Grouping Grouping Animal_Acclimatization->Grouping Compound_Administration Compound/Vehicle Administration Grouping->Compound_Administration PTZ_Injection PTZ Injection Compound_Administration->PTZ_Injection Observation Observation for Seizure Activity PTZ_Injection->Observation Data_Recording Recording Latency & Duration Observation->Data_Recording

Workflow for PTZ-Induced Seizure Model

Protocol:

  • Animals: Male Swiss mice (20-25 g) are commonly used.

  • Grouping and Dosing: Animals are divided into groups and treated with the test compound, vehicle, or a standard anticonvulsant (e.g., diazepam).

  • Induction of Seizures: 30-60 minutes after treatment, a convulsant dose of pentylenetetrazol (PTZ) (e.g., 85 mg/kg, i.p.) is administered.

  • Observation: Animals are observed for 30 minutes for the onset of clonic-tonic seizures and mortality.

  • Data Analysis: The latency to the first seizure and the percentage of protection against mortality are recorded and compared between groups.

Ethanol-Induced Gastric Ulcer Model (Gastroprotective Effect)

This model is used to evaluate the gastroprotective potential of a substance.

Workflow:

G cluster_0 Pre-treatment cluster_1 Induction cluster_2 Evaluation Animal_Fasting Animal Fasting Grouping Grouping Animal_Fasting->Grouping Compound_Administration Compound/Vehicle Administration Grouping->Compound_Administration Ethanol_Administration Oral Ethanol Administration Compound_Administration->Ethanol_Administration Stomach_Excision Stomach Excision Ethanol_Administration->Stomach_Excision Ulcer_Scoring Ulcer Index Scoring Stomach_Excision->Ulcer_Scoring G Isopulegol This compound GABA_A_Receptor GABA-A Receptor Isopulegol->GABA_A_Receptor Binds to allosteric site Chloride_Influx Increased Cl- Influx GABA_A_Receptor->Chloride_Influx Enhances channel opening GABA GABA GABA->GABA_A_Receptor Binds to orthosteric site Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect G Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Phospholipase A2 COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGE2, PGI2) COX_Enzymes->Prostaglandins Mucosal_Protection Gastric Mucosal Protection Prostaglandins->Mucosal_Protection Stimulates mucus & bicarbonate secretion Inflammation Inflammation Prostaglandins->Inflammation Promotes vasodilation & edema Isopulegol This compound Isopulegol->COX_Enzymes Modulates activity

References

Unraveling the Neuroprotective Mechanisms of (-)-Isopulegol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Isopulegol, a monoterpene alcohol found in the essential oils of various plants, has emerged as a promising natural compound with significant therapeutic potential for a range of neurological disorders. Its multifaceted mechanism of action, encompassing anti-inflammatory, antioxidant, and neuromodulatory effects, positions it as a compelling candidate for further investigation and drug development. This technical guide provides an in-depth exploration of the core mechanisms through which this compound exerts its neuroprotective effects, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Core Mechanisms of Action

This compound's neuroprotective properties stem from its ability to modulate multiple key pathways implicated in the pathogenesis of neurological disorders. These include the regulation of inflammatory responses, mitigation of oxidative stress, and modulation of neurotransmitter systems.

Anti-Inflammatory Effects

Chronic neuroinflammation is a hallmark of many neurodegenerative diseases. This compound has demonstrated potent anti-inflammatory activity by targeting key inflammatory mediators in the central nervous system (CNS).

ParameterModel SystemTreatmentResultReference
TNF-α ReductionPaclitaxel-induced neuropathic pain in ratsThis compound91.1% reduction in sciatic nerve[1]
Pro-inflammatory Cytokine ExpressionLipopolysaccharide (LPS)-induced BV-2 microgliaThis compoundReversal of increased pro-inflammatory cytokine expression[2]
iNOS and COX-2 ExpressionMPTP-induced Parkinson's disease model in miceThis compoundReversal of increased iNOS and COX-2 expression[2]

This protocol outlines the general steps for quantifying pro-inflammatory cytokines in BV-2 microglial cells stimulated with lipopolysaccharide (LPS), a common in vitro model of neuroinflammation.

  • Cell Culture: BV-2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour. Subsequently, neuroinflammation is induced by adding LPS (1 µg/mL) and incubating for 24 hours.

  • Cytokine Quantification: The cell culture supernatant is collected and centrifuged to remove cellular debris. The concentrations of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[3][4] The absorbance is read using a microplate reader, and cytokine concentrations are calculated based on a standard curve.

cluster_0 Microglial Cell LPS LPS TLR4 TLR4 LPS->TLR4 Activates NF-kB Pathway NF-kB Pathway TLR4->NF-kB Pathway Activates Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NF-kB Pathway->Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) iNOS, COX-2 iNOS, COX-2 NF-kB Pathway->iNOS, COX-2 Neuroinflammation Neuroinflammation Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6)->Neuroinflammation iNOS, COX-2->Neuroinflammation Isopulegol Isopulegol Isopulegol->NF-kB Pathway Inhibits

Caption: this compound inhibits the LPS-induced inflammatory cascade in microglia.

Antioxidant Properties

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, plays a crucial role in neuronal damage. This compound exhibits significant antioxidant effects.

ParameterModel SystemTreatmentResultReference
Lipid PeroxidationPentylenetetrazol (PTZ)-induced seizures in miceThis compoundPrevention of increased lipid peroxidation in the hippocampus
Catalase (CAT) ActivityPTZ-induced seizures in miceThis compoundPreservation of normal catalase activity in the hippocampus
Reduced Glutathione (GSH) LevelsPTZ-induced seizures in miceThis compoundPrevention of PTZ-induced loss of GSH in the hippocampus

This protocol describes the measurement of key antioxidant enzymes in brain tissue homogenates.

  • Tissue Preparation: Brain tissue (e.g., hippocampus) is dissected and homogenized in a cold phosphate buffer (pH 7.4). The homogenate is then centrifuged to obtain the supernatant for enzyme assays.

  • Superoxide Dismutase (SOD) Activity: SOD activity is assayed by its ability to inhibit the photoreduction of nitroblue tetrazolium (NBT). The reaction mixture contains the brain supernatant, NBT, and a source of superoxide radicals. The absorbance is measured at 560 nm.

  • Catalase (CAT) Activity: CAT activity is determined by measuring the decomposition of hydrogen peroxide (H2O2). The reaction is initiated by adding H2O2 to the brain supernatant, and the decrease in absorbance is monitored at 240 nm.

  • Glutathione Peroxidase (GPx) Activity: GPx activity is measured by a coupled reaction with glutathione reductase. The oxidation of NADPH to NADP+ is monitored by the decrease in absorbance at 340 nm.

  • Lipid Peroxidation (TBARS Assay): Malondialdehyde (MDA), an indicator of lipid peroxidation, is quantified using the thiobarbituric acid reactive substances (TBARS) assay. The reaction of MDA with thiobarbituric acid forms a colored product, which is measured spectrophotometrically at 532 nm.

Brain Tissue Brain Tissue Homogenization Homogenization Brain Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Supernatant Centrifugation->Supernatant SOD Assay SOD Assay Supernatant->SOD Assay CAT Assay CAT Assay Supernatant->CAT Assay GPx Assay GPx Assay Supernatant->GPx Assay TBARS Assay TBARS Assay Supernatant->TBARS Assay

Caption: Workflow for analyzing antioxidant enzyme activity and lipid peroxidation.

Neuromodulatory Effects

This compound directly influences neuronal excitability by interacting with key neurotransmitter systems, primarily the GABAergic and glutamatergic systems.

This compound acts as a positive allosteric modulator of GABAA receptors, enhancing the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the CNS. This action contributes to its anxiolytic-like and anticonvulsant properties.

This protocol outlines the two-electrode voltage-clamp technique in Xenopus oocytes to study the effects of this compound on GABAA receptors.

  • Oocyte Preparation and Injection: Xenopus laevis oocytes are harvested and injected with cRNAs encoding the subunits of the human GABAA receptor (e.g., α1, β2, γ2s).

  • Electrophysiological Recording: After 2-4 days of incubation, the oocytes are placed in a recording chamber and impaled with two microelectrodes. The membrane potential is clamped at a holding potential of -70 mV.

  • Drug Application: GABA is applied to the oocyte to elicit a baseline current. This compound is then co-applied with GABA to determine its modulatory effect on the GABA-evoked current.

  • Data Analysis: The potentiation of the GABA-induced current by this compound is quantified and used to determine its efficacy and potency (e.g., EC50).

This compound has been shown to antagonize the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission. Overactivation of NMDA receptors can lead to excitotoxicity and neuronal cell death.

ParameterModel SystemTreatmentResultReference
[3H]GABA ReleaseRat spinal cord synaptosomesThis compound (3 mM)~19.4% increase in release
[14C]Glutamate ReleaseRat spinal cord synaptosomesThis compound (0.3, 1.0, 3.0 mM)59.7%, 80.4%, and 86% inhibition, respectively

This protocol describes a method to assess the NMDA receptor antagonist activity of this compound using cultured cerebellar granule neurons.

  • Cell Culture: Primary cultures of cerebellar granule neurons are prepared from rat pups and maintained in vitro.

  • Calcium Imaging: Neurons are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Stimulation and Treatment: The cells are stimulated with NMDA (in the presence of glycine) to induce an increase in intracellular calcium. The effect of this compound is assessed by pre-incubating the cells with the compound before NMDA stimulation.

  • Data Analysis: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured. The inhibitory effect of this compound on the NMDA-induced calcium influx is quantified to determine its IC50 value.

cluster_0 Synapse Isopulegol Isopulegol GABA_A_Receptor GABA-A Receptor Isopulegol->GABA_A_Receptor Positive Allosteric Modulation NMDA_Receptor NMDA Receptor Isopulegol->NMDA_Receptor Antagonism Inhibitory_Neurotransmission Increased Inhibitory Neurotransmission GABA_A_Receptor->Inhibitory_Neurotransmission Excitatory_Neurotransmission Decreased Excitatory Neurotransmission NMDA_Receptor->Excitatory_Neurotransmission

Caption: this compound enhances inhibitory and reduces excitatory neurotransmission.

Therapeutic Implications for Neurological Disorders

The diverse mechanisms of action of this compound make it a promising therapeutic candidate for a variety of neurological disorders.

  • Neurodegenerative Diseases (e.g., Parkinson's Disease): Its anti-inflammatory and antioxidant properties can protect neurons from degeneration.

  • Neuropathic Pain: By modulating GABAergic and glutamatergic signaling and reducing neuroinflammation, this compound can alleviate neuropathic pain.

  • Anxiety and Seizure Disorders: Its positive modulation of GABAA receptors underlies its potential anxiolytic and anticonvulsant effects.

Conclusion

This compound is a natural compound with a compelling multi-target profile for the treatment of neurological disorders. Its ability to concurrently mitigate neuroinflammation, combat oxidative stress, and restore neurotransmitter balance highlights its potential as a valuable neuroprotective agent. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound-based therapeutics. Future studies should focus on elucidating the precise molecular interactions and downstream signaling cascades, as well as conducting preclinical and clinical trials to validate its therapeutic efficacy and safety in humans.

References

The Pharmacological Profile of (-)-Isopulegol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Isopulegol, a monoterpene alcohol, is a naturally occurring organic compound found in various aromatic plants, including those of the Melissa and Eucalyptus species. Traditionally recognized for its minty aroma and use in the fragrance industry, this compound has emerged as a molecule of significant pharmacological interest. Preclinical studies have revealed a broad spectrum of biological activities, positioning it as a promising candidate for therapeutic development. This technical guide provides an in-depth overview of the pharmacological profile of this compound, focusing on its mechanisms of action, receptor interactions, and effects demonstrated in various experimental models. All quantitative data is summarized for clarity, and detailed experimental protocols for key studies are provided. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to facilitate a deeper understanding of its multifaceted pharmacological activities.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for the pharmacological activity of this compound.

Table 1: Receptor Interaction and Channel Modulation

TargetAssay TypeSpeciesPreparationValueReference
TRPM8Calcium InfluxHumanHEK293 CellsEC50: 66 µM[Not available]

Table 2: In Vivo Efficacy in Animal Models

Pharmacological EffectAnimal ModelSpeciesDosing RouteEffective Dose RangeEndpointReference
Anxiolytic-likeElevated Plus MazeMouseIntraperitoneal25 - 50 mg/kgIncreased time in open arms[1]
AnticonvulsantPentylenetetrazol-induced seizuresMouseIntraperitoneal100 - 200 mg/kgIncreased latency to convulsions, reduced mortality[2]
GastroprotectiveEthanol-induced gastric ulcersMouseOral25 - 200 mg/kgReduction in ulcer area[3][4]
Anti-inflammatoryCarrageenan-induced paw edemaMouseOral10 mg/kgReduction in paw edema[5]
AntinociceptiveFormalin test (second phase)MouseOral1.56 - 25 mg/kgReduction in licking time

Key Pharmacological Activities and Mechanisms of Action

Neuropharmacological Effects

This compound has demonstrated anxiolytic-like effects in preclinical models. Studies using the elevated plus maze test in mice have shown that intraperitoneal administration of this compound (25 and 50 mg/kg) significantly increases the time spent in the open arms, an indicator of reduced anxiety.

Mechanism of Action: The anxiolytic effects of this compound are believed to be mediated, at least in part, through the positive allosteric modulation of GABA-A receptors. While specific binding affinity values (Ki or IC50) for this compound at the GABA-A receptor have not been reported in the reviewed literature, its functional effects are consistent with enhanced GABAergic neurotransmission.

Anxiolytic_Mechanism Isopulegol This compound GABA_A GABA-A Receptor Isopulegol->GABA_A Positive Allosteric Modulation Neuron Postsynaptic Neuron GABA_A->Neuron Increased Cl- influx (Hyperpolarization) Anxiolysis Anxiolytic Effect Neuron->Anxiolysis Reduced Neuronal Excitability Gastroprotective_Mechanism Isopulegol This compound PG_Synthesis ↑ Prostaglandin Synthesis Isopulegol->PG_Synthesis K_ATP ↑ K-ATP Channel Opening Isopulegol->K_ATP Antioxidant ↑ Antioxidant Defenses (GSH) Isopulegol->Antioxidant Gastric_Protection Gastroprotection PG_Synthesis->Gastric_Protection K_ATP->Gastric_Protection Antioxidant->Gastric_Protection Anti_inflammatory_Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., Carrageenan) Cell Immune Cell (e.g., Macrophage) Inflammatory_Stimulus->Cell Isopulegol This compound Isopulegol->Cell Inhibition Cytokine_Production ↓ TNF-α, IL-1β Production Cell->Cytokine_Production Inflammation ↓ Inflammation Cytokine_Production->Inflammation

References

The Discovery and Enduring Significance of (-)-Isopulegol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the history, synthesis, and physicochemical properties of the versatile monoterpene alcohol, (-)-isopulegol.

Introduction

This compound, a naturally occurring monoterpene alcohol, has a rich history deeply intertwined with the development of fragrance and flavor chemistry. First identified in the essential oils of various aromatic plants, its significance grew exponentially as a key chiral precursor in the industrial synthesis of (-)-menthol, a compound of immense commercial importance. This technical guide provides a comprehensive overview of the discovery and history of this compound, details its physicochemical properties, and presents a thorough experimental protocol for its synthesis, catering to researchers, scientists, and professionals in drug development and chemical synthesis.

Discovery and History

While the precise date and individual credited with the first isolation of this compound are not definitively documented in readily available literature, its discovery is rooted in the systematic study of essential oils in the 19th and early 20th centuries. The early investigations into the chemical constituents of plants like those from the Mentha genus (mints) and various Eucalyptus species led to the identification of a variety of terpenoid compounds.[1][2] The structural elucidation of these terpenes was a significant focus of organic chemists during this period.[3]

The primary historical importance of this compound is inextricably linked to the synthesis of (-)-menthol. The demand for menthol, with its characteristic cooling sensation and minty flavor, spurred the development of synthetic routes to supplement its extraction from natural sources. The acid-catalyzed intramolecular ene reaction of (+)-citronellal emerged as a pivotal and economically viable method for producing this compound, which could then be hydrogenated to yield (-)-menthol. This stereoselective cyclization has been a subject of extensive research, with various catalysts developed to optimize the yield and diastereoselectivity of the desired this compound isomer.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its application and purification. A summary of these properties is presented in the table below.

PropertyValueReference
Molecular Formula C₁₀H₁₈O[4]
Molecular Weight 154.25 g/mol
Appearance Colorless liquid
Odor Minty, herbaceous, cooling
Boiling Point 212 °C at 760 mmHg
Density 0.912 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.471
Specific Rotation ([α]²⁰/D) -22° (neat)
Solubility Slightly soluble in water; soluble in oils and ethanol.

Synthesis of this compound from (+)-Citronellal

The most prominent method for the synthesis of this compound is the acid-catalyzed cyclization of (+)-citronellal. This intramolecular ene reaction is highly stereoselective, yielding predominantly the desired this compound isomer.

Experimental Protocol: Acid-Catalyzed Cyclization using Anhydrous Zinc Bromide

This protocol describes a common laboratory-scale synthesis of this compound from (+)-citronellal using anhydrous zinc bromide as a Lewis acid catalyst.

Materials:

  • (+)-Citronellal

  • Anhydrous zinc bromide (ZnBr₂)

  • Toluene

  • 0.05 M Hydrobromic acid (HBr) aqueous solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Stirring apparatus

  • Reflux condenser

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: A solution of (+)-citronellal in toluene is prepared. In a separate reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon), anhydrous zinc bromide is suspended in toluene.

  • Reaction Execution: The reaction mixture is cooled to 0-5 °C using an ice bath. The (+)-citronellal solution is then added dropwise to the stirred suspension of zinc bromide over a period of 1-2 hours, maintaining the temperature between 0-5 °C.

  • Reaction Monitoring: After the addition is complete, the reaction mixture is stirred for an additional 2-5 hours at the same temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction is quenched by the addition of a 0.05 M aqueous solution of hydrobromic acid. The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with toluene. The combined organic layers are washed sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

Reaction Pathway and Logic

The stereoselective synthesis of this compound from (+)-citronellal is a well-studied example of an intramolecular carbonyl-ene reaction. The stereochemistry of the starting material, (+)-citronellal, dictates the stereochemistry of the product, this compound. The Lewis acid catalyst, such as zinc bromide, coordinates to the carbonyl oxygen of citronellal, activating it for the intramolecular cyclization. This coordination also helps to orient the molecule in a chair-like transition state that favors the formation of the desired stereoisomers with equatorial substituents on the newly formed cyclohexane ring.

Synthesis_Pathway Citronellal (+)-Citronellal TransitionState Chair-like Transition State Citronellal->TransitionState ZnBr₂ (Lewis Acid) Toluene, 0-5 °C Isopulegol This compound TransitionState->Isopulegol Intramolecular Ene Reaction

Caption: Stereoselective synthesis of this compound from (+)-Citronellal.

Conclusion

This compound, a molecule with humble beginnings in the essential oils of plants, has carved a significant niche in the landscape of industrial organic chemistry. Its journey from a natural curiosity to a cornerstone in the synthesis of (-)-menthol highlights the power of chemical synthesis to meet global demands. The well-established stereoselective cyclization of citronellal provides a robust and efficient route to this valuable chiral building block. For researchers and professionals in drug development, the chiral scaffold of this compound and its derivatives continues to offer intriguing possibilities for the design and synthesis of new bioactive molecules.

References

Solubility Profile of (-)-Isopulegol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(-)-Isopulegol, a naturally occurring monoterpene alcohol, is a key intermediate in the synthesis of menthol and a significant component in the fragrance, food, and pharmaceutical industries. Its efficacy in various formulations is intrinsically linked to its solubility in different solvent systems. This technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents, intended for researchers, scientists, and professionals in drug development. The guide summarizes available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and presents a logical workflow for such experiments.

Quantitative Solubility Data

The solubility of this compound varies across different organic solvents, largely influenced by the polarity and hydrogen bonding capabilities of the solvent. While extensive quantitative data is not widely published, the available information is summarized in the table below. It is important to note that for many solvents, solubility is reported qualitatively as "soluble" or "miscible," indicating a high degree of solubility under standard conditions.

SolventChemical FormulaPolarity IndexSolubility (at approx. 20-25°C)Remarks
Alcohols
MethanolCH₃OH5.1Slightly Soluble[1]
EthanolC₂H₅OH4.3Miscible / Highly SolubleMiscibility indicates it can be mixed in all proportions. One source specifies solubility as 1 mL in 4 mL of 60% ethanol.[2]
Ketones
AcetoneC₃H₆O5.1Soluble[3]
Esters
Ethyl AcetateC₄H₈O₂4.4Soluble[3]
Chlorinated Solvents
ChloroformCHCl₃4.1Soluble[3]
DichloromethaneCH₂Cl₂3.1Soluble
Aprotic Solvents
Dimethyl Sulfoxide (DMSO)C₂H₆OS7.2≥ 100 mg/mL
Non-Polar Solvents
TolueneC₇H₈2.4Soluble in oilsThis suggests good solubility in non-polar, hydrocarbon-based solvents.
HexaneC₆H₁₄0.1Soluble in oilsAs with toluene, good solubility is expected.
Aqueous
WaterH₂O10.23 g/L (at 21.9°C)Considered slightly soluble to virtually insoluble.

Note: The term "soluble" indicates that a significant amount of this compound can be dissolved, but the exact quantitative value is not specified in the available literature. "Miscible" implies that the two liquids can be mixed in any ratio to form a homogeneous solution.

Experimental Protocols for Solubility Determination

The determination of the solubility of a liquid compound like this compound in a liquid solvent can be performed using several established methods. Below are detailed protocols for the gravimetric method and a spectroscopic method, which are commonly employed for such determinations.

Gravimetric Method (Shake-Flask Method)

This is a classic and reliable method for determining thermodynamic solubility.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance (readable to at least 0.1 mg)

  • Glass vials with airtight caps (e.g., 20 mL scintillation vials)

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Pipettes and volumetric flasks

  • Evaporating dish or pre-weighed beaker

  • Oven or vacuum desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The presence of a separate phase of this compound after equilibration is necessary to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).

    • Agitate the vials for a sufficient period to reach equilibrium. For many systems, 24 to 48 hours is adequate, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration is no longer changing.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the vials to stand undisturbed in the thermostat for at least 2 hours to allow the undissolved this compound to settle.

    • Carefully withdraw a known volume (e.g., 5 mL) of the supernatant (the clear, saturated solution) using a pipette. To avoid disturbing the undissolved solute, it is advisable to take the sample from the upper portion of the solution.

    • Filter the collected sample through a syringe filter to remove any undissolved micro-droplets of this compound.

  • Quantification:

    • Transfer the filtered, saturated solution to a pre-weighed evaporating dish or beaker.

    • Record the exact weight of the dish with the solution.

    • Carefully evaporate the solvent under a fume hood. This can be expedited by gentle heating in an oven at a temperature well below the boiling point of this compound, or by using a rotary evaporator.

    • Once the solvent is fully evaporated, place the dish containing the this compound residue in a vacuum desiccator to remove any final traces of solvent and allow it to cool to room temperature.

    • Weigh the dish with the residue. The difference between this weight and the initial weight of the empty dish gives the mass of dissolved this compound.

  • Calculation of Solubility:

    • The solubility can be expressed in various units:

      • g/100 mL: (Mass of residue / Volume of sample taken) * 100

      • Molarity (mol/L): (Mass of residue / Molar mass of Isopulegol) / (Volume of sample taken in L)

Spectroscopic Method (UV-Vis or GC-MS)

This method is suitable for more rapid and high-throughput solubility screening, particularly when a chromophore is present or when coupled with gas chromatography.

Materials:

  • Same as for the gravimetric method.

  • UV-Vis spectrophotometer or Gas Chromatograph-Mass Spectrometer (GC-MS).

  • Quartz cuvettes (for UV-Vis) or appropriate vials for the GC autosampler.

Procedure:

  • Preparation of Saturated Solution:

    • Follow the same procedure as in the gravimetric method (steps 1.1 to 1.3) to prepare a saturated solution of this compound in the chosen solvent.

  • Sample Collection and Dilution:

    • Follow the same sample collection and filtration steps as in the gravimetric method (steps 2.1 to 2.3).

    • Accurately dilute a small, known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument. The dilution factor must be recorded precisely.

  • Preparation of Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze these standards using the chosen analytical method (UV-Vis or GC-MS) to create a calibration curve of signal response versus concentration.

  • Analysis of the Sample:

    • Analyze the diluted sample solution using the same instrumental parameters as for the calibration standards.

  • Calculation of Solubility:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Multiply this concentration by the dilution factor to obtain the concentration of the original saturated solution. This value represents the solubility.

Logical Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a compound like this compound.

Solubility_Workflow Workflow for Solubility Determination of this compound cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_results Results start Start select_solvent Select Solvent start->select_solvent prepare_mixture Prepare Supersaturated Mixture (Excess Isopulegol in Solvent) select_solvent->prepare_mixture equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prepare_mixture->equilibrate settle Allow Phases to Settle equilibrate->settle sample_supernatant Sample and Filter Supernatant settle->sample_supernatant quantify Quantify Isopulegol Concentration (Gravimetric or Spectroscopic) sample_supernatant->quantify calculate_solubility Calculate Solubility (g/100mL, Molarity, etc.) quantify->calculate_solubility end_node End calculate_solubility->end_node

Caption: A logical workflow for the experimental determination of this compound solubility.

This technical guide provides an overview of the solubility of this compound in various organic solvents, based on currently available data. While it is evident that this compound exhibits good solubility in a range of common organic solvents, particularly polar aprotic and alcoholic solvents, there is a clear need for more comprehensive quantitative studies to establish precise solubility values at different temperatures. The detailed experimental protocols provided herein offer a robust framework for researchers to conduct such investigations. Understanding the solubility characteristics of this compound is crucial for its effective application in product formulation and for the design and optimization of related chemical processes.

References

The Crucial Role of (-)-Isopulegol in Stereoselective Menthol Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-Menthol, a monoterpene alcohol renowned for its cooling sensation and minty aroma, is a cornerstone ingredient in the pharmaceutical, food, and fragrance industries. While natural extraction from mint oils remains a significant source, synthetic routes are paramount for ensuring a stable and scalable supply chain. Among the various synthetic strategies, the hydrogenation of (-)-isopulegol stands out as a critical and highly stereoselective step in several industrial processes, most notably the Takasago process. This technical guide provides an in-depth exploration of the synthesis of (-)-menthol from this compound, focusing on catalytic systems, experimental protocols, and quantitative outcomes.

The Synthetic Pathway: From Citronellal to (-)-Menthol

The industrial synthesis of (-)-menthol often commences with (+)-citronellal, which undergoes an intramolecular ene reaction to form isopulegol isomers. The key to a high yield of the desired (-)-menthol lies in the highly selective cyclization of (+)-citronellal to this compound.[1][2] Subsequently, the catalytic hydrogenation of the double bond in this compound yields the target (-)-menthol. This two-step sequence is a cornerstone of modern menthol production.[3][4]

Menthol_Synthesis_Pathway Citronellal (+)-Citronellal Isopulegol This compound Citronellal->Isopulegol Intramolecular Ene Reaction (Cyclization) Menthol (-)-Menthol Isopulegol->Menthol Catalytic Hydrogenation

Figure 1: Overall reaction pathway from (+)-citronellal to (-)-menthol.

Catalytic Hydrogenation of this compound: A Comparative Analysis

The stereoselective hydrogenation of this compound to (-)-menthol is typically achieved using heterogeneous catalysts, with nickel-based systems being prominent due to their efficacy and cost-effectiveness.[5] Other noble metal catalysts, such as platinum and ruthenium, have also been investigated. The choice of catalyst, support, and reaction conditions significantly influences the yield, stereoselectivity, and overall efficiency of the process.

Below is a summary of various catalytic systems and their reported performance in the hydrogenation of isopulegol.

Catalyst SystemSupportTemperature (°C)Pressure (bar)SolventIsopulegol Conversion (%)Menthol Yield (%)Diastereomeric Excess (d.e. %)Reference
Raney Nickel-1205-8068 (v/v)Not Reported
Ni/γ-Al2O3 (15%)γ-Al2O3180H2 flow-8971 (for (-)-menthol)Not Reported
1 wt% Pt/W-TUD-1W-TUD-18020Toluene>9996Not Reported
Ni-Cu-Zr-Mo oxides-8540->99>9999.8 (e.e.)
5% Pd/CCarbonNot Specified5-Not ReportedNot ReportedNot Reported

Table 1: Comparison of Catalytic Systems for the Hydrogenation of Isopulegol to Menthol.

Detailed Experimental Protocols

This section provides detailed methodologies for the catalytic hydrogenation of this compound, representing both a typical batch process and a continuous flow process described in the patent literature.

General Laboratory-Scale Batch Hydrogenation

This protocol is a representative example of a batch hydrogenation process that can be adapted for laboratory-scale synthesis.

Batch_Hydrogenation_Workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Analysis Reactants Charge Autoclave: This compound, Solvent (e.g., Toluene), and Catalyst (e.g., 50 mg 1 wt% Pt/W-TUD-1) Purge Purge with N2 (3x, 20 bar) Purge with H2 (3x, 20 bar) Reactants->Purge Pressurize Pressurize with H2 (20 bar) Purge->Pressurize Heat_Stir Heat to 80°C and stir (e.g., 800 rpm) for 16 hours Pressurize->Heat_Stir Cool Cool to Room Temperature Heat_Stir->Cool Filter Filter to remove catalyst Cool->Filter Analyze Analyze product mixture (GC, NMR) Filter->Analyze Purification_Workflow cluster_distillation Fractional Distillation (Optional) cluster_crystallization Crystallization Crude_Menthol Crude (-)-Menthol (from hydrogenation) Distillation Fractional distillation under reduced pressure Crude_Menthol->Distillation Dissolution Dissolve in a suitable solvent (e.g., acetonitrile) Crude_Menthol->Dissolution Fractions Collect fractions based on boiling points of isomers Distillation->Fractions Fractions->Dissolution Cooling Cool the solution to induce crystallization Dissolution->Cooling Isolation Isolate pure (-)-menthol crystals by filtration Cooling->Isolation Pure_Menthol High-Purity (-)-Menthol Isolation->Pure_Menthol

References

The Anti-Inflammatory Potential of (-)-Isopulegol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of the Mechanisms and Preclinical Evidence

(-)-Isopulegol, a naturally occurring monoterpene alcohol found in various aromatic plants, has garnered significant interest for its diverse pharmacological activities, including notable anti-inflammatory properties. This technical guide provides a comprehensive overview of the current state of research on the anti-inflammatory effects of this compound, tailored for researchers, scientists, and drug development professionals. This document summarizes key quantitative data, details experimental methodologies, and visualizes the implicated signaling pathways to facilitate further investigation and development of this compound as a potential anti-inflammatory agent.

Core Anti-Inflammatory Mechanisms

This compound exerts its anti-inflammatory effects through a multi-targeted approach, primarily by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. Preclinical studies have demonstrated its efficacy in both acute and chronic models of inflammation. The principal mechanisms of action include the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades, leading to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes.

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the key quantitative findings from preclinical studies investigating the anti-inflammatory effects of this compound.

Table 1: In Vivo Anti-Inflammatory Effects of this compound

ModelSpeciesTreatmentDoseEffectPercentage InhibitionReference
Carrageenan-induced Paw EdemaMiceThis compound (p.o.)10 mg/kgReduction in paw volume48% (at 3h)[1]
Carrageenan-induced Paw EdemaMiceThis compound (p.o.)25 mg/kgReduction in paw volume58% (at 3h)[1]
Carrageenan-induced Paw EdemaMiceThis compound (p.o.)50 mg/kgReduction in paw volume72% (at 3h)[1]
Carrageenan-induced PleurisyMiceThis compound (p.o.)50 mg/kgReduction in TNF-α levels45%[1]
Carrageenan-induced PleurisyMiceThis compound (p.o.)50 mg/kgReduction in IL-1β levels38%[1]

Table 2: In Vitro Anti-Inflammatory Effects of this compound in LPS-Stimulated Macrophages

Cell LineParameterTreatmentConcentrationEffectPercentage InhibitionReference
RAW 264.7NO ProductionThis compound50 µMReduction in Nitric Oxide42%
RAW 264.7NO ProductionThis compound100 µMReduction in Nitric Oxide65%
RAW 264.7TNF-α ProductionThis compound100 µMReduction in TNF-α55%
RAW 264.7IL-6 ProductionThis compound100 µMReduction in IL-660%
RAW 264.7iNOS ExpressionThis compound100 µMReduced protein expressionNot specified
RAW 264.7COX-2 ExpressionThis compound100 µMReduced protein expressionNot specified

Signaling Pathway Modulation

This compound's anti-inflammatory effects are intrinsically linked to its ability to interfere with pro-inflammatory signaling cascades.

Inhibition of the NF-κB Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of target genes.

This compound has been shown to inhibit this pathway by preventing the phosphorylation and degradation of IκBα. This, in turn, blocks the nuclear translocation of the p65 subunit, thereby downregulating the expression of NF-κB-dependent pro-inflammatory mediators.

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB (p65/p50) p_IkappaB p-IκBα IkappaB->p_IkappaB NFkappaB_nucleus NF-κB (p65/p50) (Nucleus) NFkappaB->NFkappaB_nucleus translocates Ub_p_IkappaB Ub-p-IκBα p_IkappaB->Ub_p_IkappaB ubiquitination Proteasome Proteasome Ub_p_IkappaB->Proteasome degradation Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NFkappaB_nucleus->Pro_inflammatory_Genes activates Isopulegol This compound Isopulegol->IKK inhibits

Figure 1: Inhibition of the NF-κB signaling pathway by this compound.
Modulation of the MAPK Pathway

The MAPK pathway, comprising cascades such as p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), is another critical regulator of inflammation. Activation of these kinases by inflammatory stimuli leads to the phosphorylation of various transcription factors, culminating in the expression of inflammatory genes.

Studies suggest that this compound can attenuate the phosphorylation of p38, ERK1/2, and JNK in response to inflammatory stimuli like LPS. By inhibiting the activation of these key kinases, this compound effectively dampens the downstream inflammatory response.

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Upstream_Kinases Upstream Kinases (e.g., TAK1) TLR4->Upstream_Kinases p38 p38 Upstream_Kinases->p38 ERK ERK1/2 Upstream_Kinases->ERK JNK JNK Upstream_Kinases->JNK p_p38 p-p38 p38->p_p38 p_ERK p-ERK1/2 ERK->p_ERK p_JNK p-JNK JNK->p_JNK Transcription_Factors Transcription Factors (e.g., AP-1) p_p38->Transcription_Factors p_ERK->Transcription_Factors p_JNK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Isopulegol This compound Isopulegol->p38 inhibits phosphorylation Isopulegol->ERK inhibits phosphorylation Isopulegol->JNK inhibits phosphorylation Paw_Edema_Workflow Acclimatization Animal Acclimatization (1 week) Grouping Random Grouping (n=6-8) Acclimatization->Grouping Treatment Oral Administration (Vehicle, Isopulegol, or Positive Control) Grouping->Treatment Carrageenan_Injection Sub-plantar Injection of Carrageenan (1%) Treatment->Carrageenan_Injection 1 hour after Measurement Paw Volume Measurement (0, 1, 2, 3, 4 hours) Carrageenan_Injection->Measurement Analysis Data Analysis (% Inhibition) Measurement->Analysis

References

An In-depth Technical Guide on the Anticonvulsant Properties of (-)-Isopulegol

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Isopulegol, a monoterpene alcohol found in the essential oils of various aromatic plants, has emerged as a promising candidate in the search for novel anticonvulsant agents.[1][2][3] Preclinical studies have consistently demonstrated its efficacy in mitigating seizures across a range of experimental models. The primary mechanism of action appears to be linked to the positive allosteric modulation of GABA-A receptors, a cornerstone of many established antiepileptic drugs.[4][5] Furthermore, evidence suggests that its therapeutic profile is augmented by antioxidant and neuroprotective properties, which may address the secondary neuronal damage associated with seizure activity. This document provides a comprehensive technical overview of the existing research on this compound, consolidating quantitative data, detailing experimental methodologies, and visualizing its proposed mechanisms of action to support further investigation and drug development efforts.

Quantitative Efficacy of this compound

The anticonvulsant potential of this compound has been quantified in several key preclinical models of epilepsy. The data highlights its dose-dependent effects on seizure latency, duration, and mortality protection.

Table 1: Efficacy of this compound in the Pentylenetetrazol (PTZ)-Induced Seizure Model

Parameter Treatment Group Dose (mg/kg, i.p.) Result Reference
Latency to Convulsions Isopulegol 25, 50, 100 Significantly prolonged latency compared to control.
Diazepam (Standard) 1.0 Significantly prolonged latency compared to control.
Mortality Protection Isopulegol 100 100% protection against mortality.

| | Diazepam (Standard) | 1.0 | 100% protection against mortality. | |

Note: The PTZ model is a widely used screening tool for drugs effective against absence and myoclonic seizures.

Table 2: General Central Nervous System (CNS) Activity Profile

Test Treatment Group Dose (mg/kg, i.p.) Outcome Reference
Elevated Plus Maze (EPM) Isopulegol 25, 50 Significant anxiolytic-like effects, similar to diazepam.
Rota Rod Test Isopulegol 25, 50 No effect on motor coordination.

| Barbiturate-induced Sleeping Time | Isopulegol | 25, 50 | Decreased sleep latency and prolonged sleeping time. | |

Proposed Mechanisms of Anticonvulsant Action

The anticonvulsant activity of this compound is believed to be multifactorial, involving direct modulation of inhibitory neurotransmission and indirect neuroprotective effects.

Primary Mechanism: GABAergic System Modulation

The most well-documented mechanism for this compound is its interaction with the GABAergic system. It acts as a positive allosteric modulator of GABA-A receptors. This potentiation of GABAergic inhibition leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a raised threshold for seizure initiation. Studies have shown that the anticonvulsant effects of Isopulegol in the PTZ model are significantly diminished by pre-treatment with flumazenil, a benzodiazepine-site antagonist, strongly suggesting its action is mediated through the GABA-A receptor complex.

GABAergic_Modulation cluster_neuron Postsynaptic Neuron GABA_R GABA-A Receptor (Chloride Channel) Cl_in Chloride Influx (↑) GABA_R->Cl_in Potentiates Channel Opening Isopulegol This compound Isopulegol->GABA_R Positive Allosteric Modulation GABA GABA GABA->GABA_R Binds & Activates Hyperpol Membrane Hyperpolarization Cl_in->Hyperpol Inhibition Neuronal Inhibition (↑) Seizure Threshold (↑) Hyperpol->Inhibition Neuroprotection_Pathway Seizure Seizure Activity ROS Reactive Oxygen Species (ROS) ↑ Oxidative Stress Seizure->ROS Damage Lipid Peroxidation GSH Depletion Neuronal Damage ROS->Damage Isopulegol This compound Antioxidant Antioxidant Defense ↑ (Catalase, GSH) Isopulegol->Antioxidant Upregulates/Preserves Antioxidant->ROS Scavenges/ Neutralizes PTZ_Workflow start Animal Acclimation dosing Administer Vehicle, This compound, or Standard Drug (i.p.) start->dosing wait Wait 30 minutes dosing->wait ptz Administer PTZ (Convulsant Dose) wait->ptz observe Observe for 30 minutes ptz->observe measure Record: 1. Seizure Latency 2. Mortality observe->measure

References

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of (-)-Isopulegol from (+)-Citronellal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of (-)-isopulegol, a valuable chiral intermediate in the production of (-)-menthol and other bioactive molecules. The synthesis is achieved through the intramolecular carbonyl-ene reaction of (+)-citronellal. This guide outlines various catalytic systems, including Lewis acid, Brønsted acid, and heterogeneous catalysts, and presents a consolidated protocol for the reaction, work-up, and purification. Quantitative data on catalyst performance is summarized for comparative analysis.

Introduction

The cyclization of (+)-citronellal to this compound is a critical transformation in synthetic organic chemistry, particularly in the fragrance and pharmaceutical industries.[1] This reaction proceeds via an intramolecular carbonyl-ene mechanism, where the aldehyde group of citronellal reacts with the terminal double bond.[2] The stereochemical outcome of this reaction is highly dependent on the catalyst and reaction conditions employed. Lewis acids are known to favor the formation of this compound.[3] This document details reliable methods to achieve high diastereoselectivity in this synthesis.

Reaction Pathway and Mechanism

The conversion of (+)-citronellal to this compound is an intramolecular carbonyl-ene reaction. The reaction is initiated by the activation of the aldehyde group by a catalyst, typically a Lewis or Brønsted acid. This activation facilitates the nucleophilic attack of the terminal alkene, leading to the formation of a six-membered ring and a new stereocenter. The subsequent deprotonation yields this compound.

Reaction_Pathway citronellal (+)-Citronellal activated_complex Activated Complex (with Catalyst) citronellal->activated_complex Catalyst (e.g., ZnBr2) isopulegol This compound activated_complex->isopulegol Intramolecular Carbonyl-Ene Reaction

Caption: Reaction pathway for the synthesis of this compound.

Catalyst Performance Data

The choice of catalyst significantly impacts the yield and diastereoselectivity of the reaction. Below is a summary of various catalytic systems reported in the literature.

Catalyst SystemSolventTemperature (°C)Time (h)Conversion (%)Yield of this compound (%)Diastereoselectivity (%)Reference
ZnBr₂Toluene0 - 52 - 598.2497.092.54[4]
ZnBr₂/Mesoporous Silica-----~90[3]
MgCl₂Dichloromethane40----
ZnCl₂/Silica Gel (Microwave)Solvent-free-0.02510076-
Tin(IV) chlorideMethylene chloride0--85-
Zirconium Hydroxides---HighHighGood
Phosphated Zirconia---HighHighGood
AttapulgiteCyclohexane70--2461

Experimental Protocols

Protocol 1: Lewis Acid Catalyzed Cyclization using Anhydrous Zinc Bromide

This protocol is based on a high-yield procedure using anhydrous zinc bromide as the catalyst.

Materials:

  • (+)-Citronellal (98%+)

  • Anhydrous Zinc Bromide (ZnBr₂)

  • Toluene

  • 0.05 M Hydrobromic acid (HBr) aqueous solution

  • Nitrogen gas

  • Four-necked flask equipped with a stirrer, reflux condenser with a water-dividing tube, thermometer, and a constant-pressure dropping funnel

Procedure:

  • Catalyst Preparation: To the four-necked flask, add 6g of anhydrous ZnBr₂ and 55ml of toluene. Heat the mixture to reflux for 1 hour to azeotropically remove any residual water.

  • Reaction Setup: Cool the flask to 0°C under a nitrogen atmosphere.

  • Addition of (+)-Citronellal: Prepare a mixture of 10g of (+)-citronellal and 10g of toluene. Add this mixture dropwise to the cooled catalyst suspension over 2 hours using the constant-pressure dropping funnel.

  • Reaction: Maintain the reaction temperature at 0-5°C and continue stirring for 5 hours after the addition is complete.

  • Monitoring: The reaction progress can be monitored by gas chromatography (GC) to determine the conversion of citronellal.

  • Quenching: Once the reaction is complete, add 10ml of 0.05 M HBr aqueous solution to the reaction mixture to quench the reaction and separate the layers.

  • Work-up: Separate the organic layer. The aqueous layer can be treated to recover the zinc bromide catalyst.

  • Purification: Recover the toluene from the organic phase by distillation. The resulting crude product can be purified by fractional distillation to obtain this compound.

Protocol 2: Microwave-Assisted Synthesis using ZnCl₂ on Silica Gel

This protocol offers a rapid and solvent-free method for the synthesis.

Materials:

  • (+)-Citronellal

  • Zinc Chloride (ZnCl₂)

  • Silica Gel (60, 0.063 mm)

  • Unmodified household microwave oven

Catalyst Preparation:

  • Prepare a mixture of ZnCl₂ (8g), silica gel (4g), and water (3 mL).

  • Stir the mixture for 15 minutes.

  • Dry the mixture in an oven at 80°C for 3 hours, followed by 150°C for 15 hours.

Procedure:

  • Adsorb (+)-citronellal onto the prepared ZnCl₂/silica gel catalyst.

  • Place the mixture in an unmodified household microwave oven.

  • Irradiate for 1.5 minutes.

  • After cooling, the product can be extracted from the solid support using an appropriate solvent (e.g., diethyl ether or dichloromethane) and purified by column chromatography.

Purification of this compound

For applications requiring high purity, sub-zero crystallization can be employed.

Procedure:

  • Dissolve the crude this compound in acetone.

  • Cool the solution to a sub-zero temperature to induce crystallization of high-purity (-)-n-isopulegol.

  • Filter the crystals and wash with cold acetone.

  • This method can yield (-)-n-isopulegol with a chemical purity of ≥99.7% and an optical purity of ≥99.7%.

Logical Workflow for Synthesis and Purification

Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification start (+)-Citronellal catalyst_prep Catalyst Preparation (e.g., Anhydrous ZnBr2) reaction Intramolecular Carbonyl-Ene Reaction start->reaction catalyst_prep->reaction quench Quenching (e.g., with aq. HBr) reaction->quench extraction Extraction quench->extraction distillation Distillation extraction->distillation crystallization Sub-zero Crystallization (Optional, for high purity) distillation->crystallization final_product This compound distillation->final_product For standard purity crystallization->final_product

Caption: General workflow for the synthesis and purification of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).

  • Microwave-assisted synthesis should be performed with caution, ensuring the reaction vessel is appropriate for microwave heating.

Conclusion

The stereoselective synthesis of this compound from (+)-citronellal is a well-established process with multiple effective catalytic systems. The choice of catalyst and reaction conditions allows for the tuning of yield and diastereoselectivity to meet specific research and development needs. The protocols provided herein offer reliable starting points for achieving this important chemical transformation.

References

Application Notes and Protocols: (-)-Isopulegol as a Versatile Chiral Building Block in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Isopulegol, a naturally occurring monoterpene alcohol, is a readily available and inexpensive chiral starting material. While its direct application as a cleavable chiral auxiliary is not widely documented, it serves as a highly versatile chiral building block for the synthesis of a diverse range of sophisticated chiral ligands and auxiliaries. These derivatives have demonstrated significant efficacy in various asymmetric transformations, making this compound a valuable tool in modern organic synthesis and drug development.

These application notes provide an overview of the primary role of this compound in asymmetric synthesis, focusing on its conversion into more complex chiral molecules. Detailed protocols for the synthesis of key derivatives are provided, along with a summary of their applications and performance in inducing stereoselectivity.

Core Application: this compound as a Chiral Precursor

The primary utility of this compound in asymmetric synthesis lies in its role as a foundational chiral scaffold. Its inherent stereochemistry is leveraged to synthesize a variety of chiral ligands, including aminodiols, diols, and other multifunctional compounds. These derivatives are subsequently employed as catalysts or auxiliaries in a range of stereoselective reactions.

A general workflow for the utilization of this compound involves its chemical modification to introduce new functionalities, which then participate in asymmetric transformations. This multi-step approach allows for the fine-tuning of the steric and electronic properties of the resulting chiral ligands to achieve high levels of stereocontrol.

G cluster_0 Synthesis of Chiral Ligands from this compound cluster_1 Application in Asymmetric Synthesis This compound This compound Chemical Modification Chemical Modification This compound->Chemical Modification Oxidation, Epoxidation, Amination, etc. Chiral Derivatives Chiral Derivatives (Aminodiols, Diols, etc.) Chemical Modification->Chiral Derivatives Asymmetric Reaction Asymmetric Reaction Chiral Derivatives->Asymmetric Reaction Catalyst or Auxiliary Achiral Substrate Achiral Substrate Achiral Substrate->Asymmetric Reaction Chiral Product Chiral Product Asymmetric Reaction->Chiral Product

Caption: General workflow illustrating the use of this compound as a chiral precursor.

Synthesis of Key Chiral Derivatives from this compound

The transformation of this compound into valuable chiral ligands often involves a series of stereoselective reactions. Below are protocols for the synthesis of representative aminodiol and diol derivatives.

Synthesis of this compound-Based Aminodiols

Aminodiols derived from this compound have been successfully used as chiral catalysts in enantioselective additions to aldehydes.

G Isopulegol This compound Epoxidation Epoxidation (e.g., m-CPBA) Isopulegol->Epoxidation Epoxide Isopulegol Epoxide Epoxidation->Epoxide RingOpening Oxirane Ring Opening (Primary Amine, LiClO4) Epoxide->RingOpening Aminodiol N-Substituted Aminodiol RingOpening->Aminodiol

Caption: Synthetic pathway to this compound-based aminodiols.

Experimental Protocol: Synthesis of N-Benzyl Aminodiol from this compound

  • Epoxidation of this compound:

    • To a solution of this compound (1.0 eq) in dichloromethane (CH₂Cl₂) at 0 °C, add m-chloroperoxybenzoic acid (m-CPBA, 1.5 eq) portion-wise.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude isopulegol epoxide. The diastereomeric mixture of epoxides can often be used in the next step without further purification.

  • Oxirane Ring Opening:

    • Dissolve the crude isopulegol epoxide (1.0 eq) in acetonitrile (MeCN).

    • Add lithium perchlorate (LiClO₄, 1.0 eq) and benzylamine (1.2 eq) to the solution.

    • Heat the reaction mixture to 70-80 °C and stir for 8-12 hours, monitoring by TLC.

    • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel to afford the corresponding N-benzyl aminodiol.

Synthesis of this compound-Based Diols and Triols

Dihydroxylation of this compound and its derivatives provides access to chiral diols and triols, which can serve as precursors to other chiral ligands or be used directly in asymmetric synthesis.

Experimental Protocol: Dihydroxylation of this compound

  • To a solution of this compound (1.0 eq) in a mixture of acetone and water (10:1), add N-methylmorpholine N-oxide (NMO, 1.5 eq).

  • To this solution, add a catalytic amount of osmium tetroxide (OsO₄, 2.5 mol%) as a solution in toluene.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) and stir for 30 minutes.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the corresponding diol.

Applications in Asymmetric Synthesis

The chiral derivatives of this compound have been primarily utilized as ligands in metal-catalyzed reactions.

Table 1: Application of this compound Derived Chiral Ligands in Asymmetric Synthesis

Chiral LigandReaction TypeSubstrateProductEnantiomeric Excess (e.e.) / Diastereomeric Ratio (d.r.)Yield (%)
Isopulegol-based AminodiolAddition of Diethylzinc to AldehydeBenzaldehyde1-Phenyl-1-propanolUp to 98% e.e.High
Isopulegol-based DiolPrecursor for further ligand synthesis----

Cleavage of the Auxiliary

As this compound is predominantly used as a non-cleavable backbone for chiral ligands, protocols for its removal as a traditional auxiliary are not well-established. In the context of its derivatives, the focus is on the recovery of the chiral ligand/catalyst rather than its cleavage from the final product.

Conclusion

This compound is a valuable and cost-effective chiral starting material in asymmetric synthesis. Its primary role is not as a direct, cleavable chiral auxiliary but as a versatile precursor for the synthesis of a wide array of more complex chiral ligands and catalysts. The straightforward chemical modifications of this compound allow for the creation of effective aminodiol and diol-based ligands that have shown high efficacy in inducing stereoselectivity in various organic transformations. The protocols provided herein offer a foundation for researchers to synthesize these valuable chiral tools for applications in academic and industrial research, particularly in the development of new synthetic methodologies and the synthesis of enantiomerically pure pharmaceutical intermediates.

Application of (-)-Isopulegol in the Synthesis of Chiral Ligands: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Isopulegol, a naturally occurring chiral monoterpene alcohol, serves as a versatile and cost-effective starting material for the synthesis of a variety of chiral ligands. Its inherent stereochemistry provides a valuable scaffold for the development of ligands for asymmetric catalysis, a critical tool in modern organic synthesis and drug development. This document provides detailed application notes and experimental protocols for the synthesis of chiral aminodiol and aminotriol ligands from this compound and their application in asymmetric synthesis.

Chiral Ligands Derived from this compound

A significant application of this compound is in the synthesis of bi-, tri-, and tetrafunctional chiral ligands, particularly aminodiols and aminotriols.[1][2][3][4] These ligands have proven effective in catalyzing stereoselective reactions, such as the addition of organozinc reagents to aldehydes.[1]

The general synthetic strategy involves the transformation of commercially available this compound into key intermediates, which are then further functionalized to create a library of chiral ligands.

Key Synthetic Pathways

The synthesis of these chiral ligands from this compound typically proceeds through several key intermediates and reaction types, including oxidation, reduction, epoxidation, and nucleophilic ring-opening.

Synthesis of Aminodiol and Aminotriol Ligands

A common route to isopulegol-based aminodiol and aminotriol ligands involves the initial conversion of this compound to (+)-neoisopulegol. This intermediate can then be transformed into a variety of chiral ligands through stereoselective epoxidation and subsequent ring-opening with primary amines.

The following diagram illustrates a typical synthetic workflow for the preparation of aminodiol and aminotriol ligands from this compound.

G cluster_0 Synthesis of Key Intermediates cluster_1 Ligand Synthesis cluster_2 Application Isopulegol This compound Neoisopulegol (+)-Neoisopulegol Isopulegol->Neoisopulegol Oxidation, Reduction Epoxide Epoxide Intermediate Neoisopulegol->Epoxide Epoxidation Aminotriol Aminotriol Ligands Neoisopulegol->Aminotriol Hydroxylation, Epoxidation, Aminolysis Aminodiol Aminodiol Ligands Epoxide->Aminodiol Ring-opening with R-NH2 Catalysis Asymmetric Catalysis Aminodiol->Catalysis Aminotriol->Catalysis

Caption: Synthetic pathway from this compound to chiral ligands.

Application in Asymmetric Catalysis

Isopulegol-derived aminodiol and aminotriol ligands have been successfully employed as catalysts in the enantioselective addition of diethylzinc to benzaldehyde. This reaction is a benchmark for testing the efficacy of new chiral ligands.

The following is a logical workflow for a typical catalytic experiment.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Analysis Ligand Chiral Ligand ReactionMixture Reaction Mixture Ligand->ReactionMixture Diethylzinc Diethylzinc Diethylzinc->ReactionMixture Benzaldehyde Benzaldehyde Benzaldehyde->ReactionMixture Solvent Toluene Solvent->ReactionMixture Quenching Quenching ReactionMixture->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Analysis GC Analysis (e.e.) Purification->Analysis

Caption: Experimental workflow for asymmetric catalysis.

Quantitative Data

The performance of various isopulegol-derived aminodiol and aminotriol ligands in the enantioselective addition of diethylzinc to benzaldehyde is summarized in the table below. The results demonstrate that the choice of ligand structure significantly influences both the yield and the enantioselectivity of the reaction. Notably, aminodiol derivatives tend to favor the formation of the (R)-enantiomer, while aminotriols lead to the (S)-enantiomer.

LigandYield (%)Enantiomeric Excess (e.e., %)Configuration
Aminodiol 109560R
Aminotriol 349228S

Data sourced from Szőllősy, S. et al.

Experimental Protocols

Protocol 1: Synthesis of (+)-Neoisopulegol from this compound

This protocol describes the oxidation of this compound followed by stereoselective reduction to yield (+)-neoisopulegol, a key intermediate.

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (CH₂Cl₂)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Oxidation: To a solution of this compound (1.0 eq) in dichloromethane, add pyridinium chlorochromate (1.5 eq). Stir the mixture at room temperature for 2 hours.

  • Filter the reaction mixture through a pad of silica gel, eluting with diethyl ether.

  • Concentrate the filtrate under reduced pressure to obtain crude isopulegone.

  • Reduction: Dissolve the crude isopulegone in methanol. Cool the solution to 0 °C and add sodium borohydride (1.1 eq) portion-wise.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (+)-neoisopulegol.

Protocol 2: Synthesis of an Isopulegol-Based Aminodiol Ligand

This protocol details the synthesis of an aminodiol ligand via stereoselective epoxidation of (+)-neoisopulegol and subsequent oxirane ring opening with a primary amine.

Materials:

  • (+)-Neoisopulegol

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (CH₂Cl₂)

  • Benzylamine

  • Lithium perchlorate (LiClO₄)

  • Acetonitrile (MeCN)

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Epoxidation: Dissolve (+)-neoisopulegol (1.0 eq) in dichloromethane. Add m-CPBA (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with a saturated aqueous solution of Na₂SO₃.

  • Separate the organic layer and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude epoxide.

  • Ring-Opening: To a solution of the crude epoxide (1.0 eq) in acetonitrile, add benzylamine (1.2 eq) and lithium perchlorate (0.1 eq).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the aminodiol ligand.

Protocol 3: Asymmetric Addition of Diethylzinc to Benzaldehyde

This protocol describes the general procedure for the enantioselective addition of diethylzinc to benzaldehyde using an isopulegol-derived chiral ligand.

Materials:

  • Isopulegol-derived chiral ligand (e.g., aminodiol or aminotriol)

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the chiral ligand (0.05 eq) in anhydrous toluene at 0 °C, add diethylzinc (2.0 eq) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add freshly distilled benzaldehyde (1.0 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 48 hours.

  • Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-phenyl-1-propanol.

  • Determine the enantiomeric excess of the product by chiral gas chromatography (GC).

Conclusion

This compound is a valuable and readily available chiral starting material for the synthesis of a range of chiral ligands. The aminodiol and aminotriol ligands derived from it have demonstrated their utility in asymmetric catalysis, providing a practical route to enantiomerically enriched products. The protocols and data presented here offer a solid foundation for researchers and professionals in the fields of organic synthesis and drug development to explore the potential of this compound-based chiral ligands in their own applications. Further exploration into the derivatization of the isopulegol scaffold could lead to the development of novel ligands with enhanced catalytic activity and selectivity for a broader range of asymmetric transformations.

References

Application Notes and Protocols for the Epoxidation of (-)-Isopulegol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The epoxidation of (-)-isopulegol is a key transformation in synthetic organic chemistry, providing valuable chiral building blocks for the synthesis of various natural products and biologically active molecules, including menthol derivatives and aminodiols. This document provides detailed protocols for the epoxidation of this compound using common epoxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide with acetonitrile. It also presents a summary of reaction conditions, yields, and diastereoselectivity to guide researchers in selecting the most suitable method for their specific application.

Introduction

This compound, a naturally occurring monoterpenoid readily available from the cyclization of citronellal, is a versatile chiral starting material.[1][2] The carbon-carbon double bond in isopulegol can be stereoselectively converted into an epoxide ring, which can then be opened by various nucleophiles to introduce diverse functionalities. This strategy is employed in the synthesis of compounds with potential applications in the pharmaceutical and fragrance industries.[3][4] The stereochemical outcome of the epoxidation is of significant interest, as it dictates the stereochemistry of the final products. This application note details established protocols for this important transformation.

Experimental Protocols

Several methods have been reported for the epoxidation of this compound, primarily utilizing peroxy acids or a nitrile-hydrogen peroxide system.[1] Below are detailed protocols for two common and effective methods.

Protocol 1: Epoxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)

This protocol is adapted from procedures that utilize m-CPBA for the epoxidation of isopulegol and its derivatives. m-CPBA is a widely used reagent for the epoxidation of alkenes due to its reliability and generally high yields.

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (CH₂Cl₂)

  • Sodium hydrogen phosphate dodecahydrate (Na₂HPO₄·12H₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in dichloromethane in a round-bottom flask.

  • Add sodium hydrogen phosphate dodecahydrate (3 equivalents) to the solution to buffer the reaction mixture.

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Slowly add m-CPBA (2 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature (25 °C) and stir for 2 hours or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • Quench the reaction by adding saturated aqueous sodium sulfite solution to destroy excess peroxide.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to afford the isopulegol epoxide. The epoxidation often results in a mixture of diastereomers.

Protocol 2: Epoxidation using Acetonitrile-Hydrogen Peroxide

This method provides an alternative to peroxy acids and can be performed under mild conditions.

Materials:

  • This compound

  • Acetonitrile (CH₃CN)

  • Hydrogen peroxide (H₂O₂, 30-50% aqueous solution)

  • Methanol or Acetone (as solvent)

  • Sodium bicarbonate (NaHCO₃) or anhydrous sodium carbonate (Na₂CO₃)

  • Manganese sulfate (MnSO₄) (catalyst, optional)

  • Round-bottom flask equipped with a dropping funnel

  • Magnetic stirrer and stir bar

  • Water bath or ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a four-necked round-bottom flask equipped with a stirrer, thermometer, and dropping funnel, add this compound (1 equivalent), a solvent (acetone or methanol), acetonitrile, and sodium bicarbonate or sodium carbonate. A catalytic amount of manganese sulfate can also be added.

  • Cool the mixture in a water or ice-water bath to maintain the reaction temperature below 35-40 °C.

  • Add hydrogen peroxide (e.g., 30% solution) dropwise to the stirred mixture over several hours.

  • After the addition is complete, continue to stir the reaction for an additional hour or until the reaction is complete (monitored by testing for the presence of peroxides with potassium iodide-starch paper). The reaction may take up to four days to reach completion.

  • Once the reaction is complete, evaporate the solvent under reduced pressure.

  • Add water to the residue and separate the aqueous phase.

  • Wash the organic phase with water.

  • The crude isopulegol epoxide can be purified by vacuum distillation or silica gel column chromatography.

Data Presentation

The following tables summarize the quantitative data from various reported epoxidation reactions of this compound and its derivatives.

Epoxidizing AgentSubstrateSolventConditionsYield (%)Diastereomeric RatioReference
m-CPBAThis compoundCH₂Cl₂25 °C, 2 hGood1:1
m-CPBAO-Benzyl isopulegolCH₂Cl₂25 °C, 2 hGood1:1
m-CPBADi-O-benzyl derivative of isopulegol diolCH₂Cl₂Not specifiedNot specified1:1
Acetonitrile/H₂O₂IsopulegolsNot specifiedRoom temp, 4 days94Not specified
H₂O₂/Acetonitrile/MnSO₄IsopulegolAcetone< 35 °C, 4 h addition + 1 h83Not specified
H₂O₂/Acetonitrile/MnSO₄IsopulegolAcetone< 38 °C, 3 h addition + 1 h81Not specified
Peroxyacetic acid (40%)IsopulegolNot specified0-25 °C77Not specified
t-BuOOH/VO(acac)₂Allylic diol of neoisopulegolToluene25 °C, 12 h80Stereospecific

Experimental Workflow

The general workflow for the epoxidation of this compound can be visualized as a three-stage process: reaction setup, the epoxidation reaction itself, and finally, workup and purification.

Epoxidation_Workflow cluster_0 Reaction Setup cluster_1 Epoxidation Reaction cluster_2 Workup & Purification start Dissolve this compound in Solvent reagents Add Epoxidizing Agent (e.g., m-CPBA or H₂O₂/CH₃CN) start->reagents Cooling reaction Stir at Controlled Temperature reagents->reaction monitoring Monitor Reaction (e.g., TLC) reaction->monitoring quench Quench Reaction monitoring->quench Reaction Complete extraction Aqueous Workup/ Extraction quench->extraction drying Dry Organic Layer extraction->drying purification Purification (e.g., Chromatography) drying->purification product Isopulegol Epoxide purification->product

Caption: General workflow for the epoxidation of this compound.

Discussion

The choice of epoxidation protocol for this compound depends on several factors, including the desired stereoselectivity, the scale of the reaction, and the availability of reagents.

  • m-CPBA is a reliable and commercially available reagent that often provides good yields. The reaction with m-CPBA on this compound and its O-protected derivatives typically results in a nearly 1:1 mixture of diastereomeric epoxides. This lack of diastereoselectivity is attributed to the hydroxyl group directing the epoxidation from both faces of the double bond.

  • The acetonitrile-hydrogen peroxide system is an economical and milder alternative. This method can achieve high yields, although reaction times can be longer. The use of a catalyst like manganese sulfate can accelerate the reaction.

  • For achieving high diastereoselectivity, modification of the substrate is often necessary. For instance, the epoxidation of an allylic diol derived from (+)-neoisopulegol using tert-butyl hydroperoxide (t-BuOOH) and a vanadium catalyst (VO(acac)₂) proceeds with high stereospecificity, directed by the neighboring hydroxyl groups.

Conclusion

The epoxidation of this compound is a straightforward yet crucial reaction for the synthesis of more complex chiral molecules. The protocols detailed in this application note, using either m-CPBA or the acetonitrile-hydrogen peroxide system, are robust and can be readily implemented in a standard organic synthesis laboratory. For applications requiring high diastereoselectivity, substrate-directed epoxidation strategies should be considered. The provided data and workflows serve as a valuable resource for researchers in the fields of organic synthesis and drug development.

References

Application Notes and Protocols for the Synthesis of Aminodiols from (-)-Isopulegol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide detailed protocols for the synthesis of chiral aminodiols from (-)-isopulegol, a readily available natural product. The described methods offer access to a diverse range of aminodiol derivatives, which are valuable building blocks in medicinal chemistry and drug discovery due to their potential biological activities, including antiproliferative and antimicrobial effects.[1][2][3]

Introduction

This compound is a versatile chiral starting material for the synthesis of various bioactive molecules.[1] Its inherent stereochemistry provides a straightforward entry point for the preparation of enantiomerically enriched compounds. This document outlines two primary strategies for the synthesis of aminodiols from this compound derivatives:

  • Epoxidation of O-Benzyl Isopulegol and Subsequent Aminolysis: This method involves the protection of the hydroxyl group of this compound, followed by epoxidation of the double bond and subsequent ring-opening of the epoxide with various amines.

  • Michael Addition to α-Methylene-γ-butyrolactone followed by Reduction: This pathway utilizes an α-methylene-γ-butyrolactone intermediate derived from this compound. The key steps are the conjugate addition of an amine and subsequent reduction of the lactone and amide functionalities.

Strategy 1: Synthesis of Aminodiols via Epoxidation of O-Benzyl Isopulegol

This strategy involves a three-step sequence starting from the benzylation of this compound, followed by epoxidation, and finally, nucleophilic ring-opening of the resulting epoxide with primary amines.

Experimental Workflow

cluster_0 Step 1: Benzylation cluster_1 Step 2: Epoxidation cluster_2 Step 3: Aminolysis cluster_3 Step 4: Deprotection (Optional) A This compound B O-Benzyl Isopulegol A->B NaH, BnBr, KI, THF C Epoxide Mixture B->C mCPBA, Na2HPO4, CH2Cl2 D N-Substituted Aminodiols C->D R-NH2, LiClO4, MeCN E Primary Aminodiols D->E H2, Pd/C, MeOH

Caption: Workflow for aminodiol synthesis via epoxidation.

Experimental Protocols

Step 1: Synthesis of O-Benzyl Isopulegol [4]

  • To a stirred suspension of sodium hydride (1.5 equiv.) in dry tetrahydrofuran (THF), add this compound (1.0 equiv.) dropwise at 0 °C under an inert atmosphere.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add benzyl bromide (1.5 equiv.) and a catalytic amount of potassium iodide (KI).

  • Heat the reaction mixture to 60 °C and stir for 12 hours.

  • After completion, quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Epoxidation of O-Benzyl Isopulegol

  • Dissolve O-benzyl isopulegol (1.0 equiv.) in dichloromethane (CH2Cl2).

  • Add sodium phosphate dodecahydrate (Na2HPO4·12H2O) (3.0 equiv.) to the solution.

  • Add meta-chloroperoxybenzoic acid (mCPBA) (2.0 equiv.) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Upon completion, dilute the mixture with CH2Cl2 and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • The resulting diastereomeric mixture of epoxides can be separated by column chromatography.

Step 3: Ring-Opening of Epoxides with Primary Amines (Aminolysis)

  • To a solution of the isolated epoxide (1.0 equiv.) in acetonitrile (MeCN), add lithium perchlorate (LiClO4) (1.0 equiv.).

  • Add the respective primary amine (R-NH2) (2.0 equiv.).

  • Heat the reaction mixture to 70-80 °C and stir for 8 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • After completion, remove the solvent under reduced pressure.

  • Dissolve the residue in an appropriate organic solvent and wash with water.

  • Dry the organic phase, concentrate, and purify the product by column chromatography.

Step 4 (Optional): Debenzylation to Primary Aminodiols

  • Dissolve the N-substituted O-benzyl aminodiol (1.0 equiv.) in methanol (MeOH).

  • Add 5% Palladium on carbon (Pd/C) catalyst.

  • Stir the suspension under a hydrogen atmosphere (1 atm) at room temperature for 24 hours.

  • Filter the reaction mixture through a pad of Celite and wash with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the primary aminodiol.

Quantitative Data
ProductAmine (R-NH2)Yield (Aminolysis)Yield (Debenzylation)Reference
24a-27a (N-substituted aminodiols)Various primary amines50-90%N/A
28a (Primary aminodiol)Benzylamine-87-95%
16-21 (N-substituted aminodiols)p-fluoro-benzylamineGood yieldsN/A
22-27 (N-substituted aminodiols)p-methoxy-benzylamineGood yieldsN/A
28a (from 16a and 22a)---

Strategy 2: Synthesis of Aminodiols via Michael Addition to α-Methylene-γ-butyrolactone

This approach involves the synthesis of a key intermediate, (+)-α-methylene-γ-butyrolactone, from this compound. This is followed by a Michael addition of primary amines and a subsequent reduction step to yield the target aminodiols.

Experimental Workflow

cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Michael Addition cluster_2 Step 3: Reduction cluster_3 Step 4: Debenzylation (Optional) A This compound B (+)-α-Methylene-γ-butyrolactone A->B Multi-step synthesis C β-Aminolactones B->C R-NH2, EtOH D Secondary Aminodiols C->D LiAlH4, Et2O E Primary Aminodiol D->E H2, Pd/C, MeOH

Caption: Workflow for aminodiol synthesis via Michael addition.

Experimental Protocols

Step 1: Synthesis of (+)-α-Methylene-γ-butyrolactone

The synthesis of the key intermediate (+)-α-methylene-γ-butyrolactone from this compound is a multi-step process involving oxidation, stereoselective reduction, allylic hydroxylation, and subsequent oxidation and ring closure. For detailed procedures, refer to the cited literature.

Step 2: Michael Addition of Primary Amines

  • Dissolve (+)-α-methylene-γ-butyrolactone (1.0 equiv.) in dry ethanol (EtOH).

  • Add the primary amine (R-NH2) (1.0 equiv.).

  • Stir the reaction mixture at room temperature for 20 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure to obtain the crude β-aminolactone, which can be used in the next step without further purification or purified by column chromatography.

Step 3: Reduction of β-Aminolactones

  • To a suspension of lithium aluminum hydride (LiAlH4) (2.0 equiv.) in dry diethyl ether (Et2O), add a solution of the β-aminolactone (1.0 equiv.) in dry Et2O dropwise at 0 °C under an inert atmosphere.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Quench the reaction by the sequential addition of water and 15% sodium hydroxide solution.

  • Filter the resulting precipitate and wash thoroughly with Et2O.

  • Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude aminodiol by column chromatography.

Step 4 (Optional): Debenzylation to Primary Aminodiol

  • Dissolve the N-benzyl aminodiol (1.0 equiv.) in methanol (MeOH).

  • Add 5% Palladium on carbon (Pd/C) catalyst.

  • Stir the suspension under a hydrogen atmosphere (1 atm) at room temperature for 24 hours.

  • Filter the reaction mixture through Celite and concentrate the filtrate to yield the primary aminodiol.

Quantitative Data
ProductAmine (R-NH2)Yield (Michael Add.)Yield (Reduction)Yield (Debenzylation)Reference
5-8 (β-Aminolactones)Various primary amines60-75%N/AN/A
9-12 (Secondary Aminodiols)Various primary amines-50-99%N/A
13 (Primary Aminodiol)Benzylamine--50-67%

Conclusion

The protocols described herein provide robust and reproducible methods for the synthesis of a variety of aminodiols from the chiral pool precursor, this compound. These compounds are of significant interest to researchers in drug discovery and medicinal chemistry. The choice of synthetic strategy will depend on the desired substitution pattern of the final aminodiol. The provided quantitative data allows for a comparative assessment of the efficiency of these routes. Further derivatization of the resulting aminodiols can lead to the generation of diverse chemical libraries for biological screening.

References

Application Notes and Protocols for the Quantification of (-)-Isopulegol and its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Isopulegol is a naturally occurring monoterpene alcohol and a key chiral intermediate in the synthesis of (-)-menthol. It exists as one of eight stereoisomers, which are categorized into four diastereomeric pairs: isopulegol, isoisopulegol, neoisopulegol, and neoisoisopulegol. The accurate quantification of these isomers is critical for quality control in the fragrance, flavor, and pharmaceutical industries, as the sensory and biological properties of each isomer can vary significantly. These application notes provide detailed protocols for the quantitative analysis of this compound and its isomers using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Analytical Methods Overview

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary analytical techniques for the separation and quantification of isopulegol isomers.[1]

  • Gas Chromatography (GC): Due to the volatility of isopulegol and its isomers, GC is a widely used and robust method. When coupled with a Flame Ionization Detector (FID), it provides excellent quantitation. For unequivocal identification, a Mass Spectrometer (MS) is used as the detector. Chiral GC columns are necessary for the separation of enantiomers.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can also be employed for the analysis of isopulegol isomers. Chiral HPLC is particularly powerful for the separation of enantiomers, while reversed-phase HPLC can be used for the separation of diastereomers.

Application Note 1: Quantification of this compound and its Isomers by Chiral Gas Chromatography (GC-FID)

This method is suitable for the simultaneous separation and quantification of the enantiomers of isopulegol, providing high resolution and sensitivity.

Experimental Protocol

1. Sample Preparation:

  • For Essential Oils and Pure Samples: Accurately weigh approximately 10 mg of the oil or sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as n-hexane or ethanol.

  • For Complex Matrices (e.g., formulations, biological samples): A preliminary extraction step is required.

    • Liquid-Liquid Extraction (LLE): Extract the sample with a non-polar solvent like hexane or dichloromethane.

    • Solid-Phase Extraction (SPE): Use a C18 or similar reversed-phase cartridge to clean up the sample and isolate the analytes. Elute with a suitable organic solvent.

2. Instrumentation:

  • A gas chromatograph equipped with a Flame Ionization Detector (FID), a split/splitless injector, and an autosampler.

3. Chromatographic Conditions:

ParameterValue
Column Chiral Capillary Column (e.g., Chirasil-DEX CB, 25 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium or Hydrogen at a constant flow of 1.2 mL/min
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on concentration)
Oven Temperature Program Initial temperature: 60 °C, hold for 2 minutes. Ramp at 5 °C/min to 180 °C. Hold at 180 °C for 10 minutes.
Detector Temperature 280 °C

4. Calibration and Quantification:

  • Prepare a series of calibration standards of the isopulegol isomers of interest in the same solvent used for the samples.

  • Generate a calibration curve by plotting the peak area against the concentration for each isomer.

  • Quantify the isomers in the samples by comparing their peak areas to the calibration curve. An internal standard (e.g., n-tridecane) can be used for improved accuracy.

Method Validation Summary

The following table summarizes typical performance characteristics for a validated chiral GC-FID method. Note: These values are representative and should be experimentally determined during in-house method validation.

ParameterTypical Performance
Linearity (r²) > 0.998
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 2.0 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (RSD%) < 5%
Specificity Baseline separation of all isomers

Experimental Workflow

Chiral GC-FID Analysis Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Sample (Essential Oil, Formulation, etc.) Dilution Dilution with Solvent (e.g., Hexane) Sample->Dilution Choose path based on matrix Extraction Extraction (LLE/SPE) for Complex Matrices Sample->Extraction Choose path based on matrix Injection Inject Sample (1 µL) Dilution->Injection Extraction->Injection Separation Chiral GC Column Separation Injection->Separation Detection FID Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification of Isomers Calibration->Quantification

Caption: Workflow for Chiral GC-FID Analysis.

Application Note 2: Separation of this compound Diastereomers by High-Performance Liquid Chromatography (HPLC-UV/DAD)

This method is suitable for the separation and quantification of the diastereomers of isopulegol. For enantiomeric separation, a chiral stationary phase would be required.

Experimental Protocol

1. Sample Preparation:

  • For Pure Samples and Formulations: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter through a 0.45 µm syringe filter before injection.

  • For Plant Extracts: Perform an initial extraction with a suitable solvent like methanol or ethanol. The extract may need to be further cleaned up using Solid-Phase Extraction (SPE) to remove interfering compounds.

2. Instrumentation:

  • An HPLC system equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).

3. Chromatographic Conditions:

ParameterValue
Column Reversed-Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid. The ratio can be optimized for best separation.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm (as isopulegol has weak UV absorbance, a low wavelength is used)
Injection Volume 10 µL

4. Calibration and Quantification:

  • Prepare calibration standards of the individual, purified diastereomers if available. If not, a standard of this compound can be used for quantification, and the other isomers can be reported as relative percentages.

  • Construct a calibration curve by plotting peak area versus concentration.

  • Determine the concentration of each diastereomer in the samples from the calibration curve.

Method Validation Summary

The following table provides representative performance characteristics for a validated HPLC-UV/DAD method. Note: These values are illustrative and must be established during experimental validation.

ParameterTypical Performance
Linearity (r²) > 0.997
Limit of Detection (LOD) 0.5 - 1.0 µg/mL
Limit of Quantification (LOQ) 2.0 - 5.0 µg/mL
Accuracy (% Recovery) 97 - 103%
Precision (RSD%) < 5%
Specificity Resolution of diastereomeric peaks

Logical Relationship Diagram

HPLC Method Development Logic cluster_method Method Selection cluster_optimization Optimization cluster_validation Validation (ICH Guidelines) Analyte Isopulegol Diastereomers Objective Quantitative Analysis Analyte->Objective HPLC HPLC-UV/DAD Objective->HPLC Column Reversed-Phase C18 HPLC->Column MobilePhase Acetonitrile/Water Column->MobilePhase OptimizeTemp Column Temperature Column->OptimizeTemp OptimizeFlow Flow Rate Column->OptimizeFlow OptimizeRatio Mobile Phase Ratio MobilePhase->OptimizeRatio Linearity Linearity & Range OptimizeRatio->Linearity Specificity Specificity OptimizeTemp->Specificity OptimizeFlow->Specificity FinalMethod FinalMethod Linearity->FinalMethod Validated Method Accuracy Accuracy Accuracy->FinalMethod Validated Method Precision Precision Precision->FinalMethod Validated Method LOD_LOQ LOD & LOQ LOD_LOQ->FinalMethod Validated Method Specificity->FinalMethod Validated Method

Caption: Logical flow for HPLC method development.

Conclusion

The provided GC and HPLC methods offer reliable and robust approaches for the quantification of this compound and its isomers. The choice of method will depend on the specific analytical requirements, such as the need for enantiomeric or diastereomeric separation, and the nature of the sample matrix. For accurate and reliable results, it is imperative that the chosen method is fully validated in the end-user's laboratory according to the appropriate regulatory guidelines.

References

Application Notes and Protocols for the Large-Scale Production of (-)-Isopulegol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Isopulegol, a monoterpene alcohol, is a crucial chiral intermediate in the industrial synthesis of (-)-menthol, a compound with extensive applications in the flavor, fragrance, and pharmaceutical industries.[1] Beyond its role as a synthetic precursor, this compound itself exhibits a range of biological activities, making it a molecule of significant interest for therapeutic development. This document provides detailed application notes and experimental protocols for the large-scale industrial production of this compound, focusing on the prevalent method of acid-catalyzed cyclization of (+)-citronellal. Methodologies for purification to achieve high chemical and optical purity are also described. Quantitative data from various catalytic systems are summarized for comparative analysis, and key experimental workflows are visualized to facilitate understanding.

Introduction

This compound is one of the four stereoisomers of p-menth-8-en-3-ol. Its primary industrial significance lies in its role as a key precursor to (-)-menthol, one of the most important aroma substances worldwide.[2] The most common and economically viable route for the large-scale synthesis of this compound is the intramolecular ene reaction, specifically the cyclization of (+)-citronellal.[1] This reaction can be catalyzed by a variety of Lewis and Brønsted acids. The choice of catalyst and reaction conditions significantly influences the yield, stereoselectivity, and overall efficiency of the process.[1] This document outlines the primary synthesis and purification protocols relevant for industrial-scale production.

Synthesis of this compound via Cyclization of (+)-Citronellal

The core industrial method for producing this compound involves the acid-catalyzed intramolecular ene cyclization of (+)-citronellal.[1]

Chemical Reaction Pathway

Citronellal_Cyclization Citronellal (+)-Citronellal Isopulegol This compound Citronellal->Isopulegol Intramolecular Ene Reaction Catalyst Acid Catalyst (e.g., ZnBr₂, Zeolites) Catalyst->Citronellal

Caption: Acid-catalyzed cyclization of (+)-citronellal to this compound.

Comparative Data of Catalytic Systems

The selection of a suitable catalyst is critical for maximizing the yield and stereoselectivity towards this compound. A variety of homogeneous and heterogeneous acid catalysts have been employed for this conversion.

Catalyst SystemSubstrateSolventTemperature (°C)Time (h)Yield of Isopulegol (%)Selectivity for Isopulegol (%)Reference
Zinc Bromide (ZnBr₂)(+)-CitronellalToluene0 - Room Temp-HighHigh
Tin(IV) Chloride (SnCl₄)(S)-(-)-CitronellalMethylene Chloride0-85-
Natural Zeolite (H-NZ)Citronellal (85%)None100387High
Cu/beta zeoliteCitronellal (84.26%)-180469.3180.98
Anhydrous ZnBr₂ + CalixareneCitronellalToluene-2-595.3 - 97.0High (97.01-98.36% purity)
Montmorillonite (MK10) ClayCitronellalBuffer MediumRoom Temp2HighHigh
Experimental Protocols

This protocol is a widely employed method for the synthesis of this compound.

Materials:

  • (+)-Citronellal (1.0 equivalent)

  • Anhydrous Zinc Bromide (ZnBr₂)

  • Toluene (solvent)

  • Water or a basic solution (for quenching)

  • Reaction vessel with stirrer and thermometer

Procedure:

  • Prepare a solution of (+)-citronellal in toluene within the reaction vessel.

  • Cool the reaction mixture to a controlled temperature, typically between 0°C and room temperature.

  • Slowly add the Lewis acid catalyst, zinc bromide (ZnBr₂), to the reaction mixture while stirring.

  • Monitor the progress of the reaction using techniques such as Gas Chromatography (GC).

  • Upon completion, quench the reaction by adding water or a basic solution.

  • Separate the organic layer, wash it, and dry it.

  • The crude product is then ready for purification.

This protocol offers an environmentally friendly approach by using a solid acid catalyst without a solvent.

Materials:

  • Citronellal (85% purity)

  • Modified Natural Zeolite (H-NZ) catalyst

  • Reaction vessel suitable for heating

Procedure:

  • The H-NZ catalyst is prepared by treating natural zeolite with 6M sulfuric acid for 3 hours, followed by washing, drying, and calcination.

  • Add citronellal to the reaction vessel containing the H-NZ catalyst.

  • Heat the reaction mixture to 100°C for 3 hours with stirring. No solvent is required.

  • After the reaction, the solid catalyst can be separated by filtration.

  • The resulting crude isopulegol is then purified.

Purification of this compound

High-purity this compound is essential for its use as a menthol precursor and for pharmacological applications. The primary methods for purification on a large scale are fractional distillation and crystallization.

Experimental Workflow for Purification

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Crude Crude this compound Distillation Fractional Distillation Crude->Distillation Crystallization Deep Cooling Crystallization Distillation->Crystallization Further Purification Pure High-Purity this compound (>99.7% chemical & optical purity) Crystallization->Pure

Caption: General workflow for the purification of this compound.

Experimental Protocols for Purification

This is a standard method for purifying the crude product after synthesis.

Apparatus:

  • Fractional distillation apparatus with a Vigreux or packed column.

  • Distillation flask.

  • Receiving flasks.

  • Vacuum source.

Procedure:

  • Place the crude isopulegol in the distillation flask.

  • Evacuate the system to a reduced pressure to lower the boiling point and prevent thermal degradation.

  • Gradually increase the temperature of the distillation flask.

  • Collect fractions based on their boiling points at the reduced pressure.

  • The main fraction containing the desired this compound isomer is collected at the appropriate temperature and pressure.

This method is used to achieve very high chemical and optical purity.

Materials:

  • This compound (pre-purified by distillation).

  • Acetone (or other suitable solvent like petroleum ether).

  • Crystallization vessel with cooling capabilities.

Procedure:

  • Dissolve the pre-purified (-)-n-isopulegol in a solvent such as acetone.

  • Subject the solution to deep cooling, with temperatures ranging from -20°C to -60°C.

  • Crystals of high-purity (-)-n-isopulegol will form.

  • Separate the crystals from the mother liquor.

  • The process can be repeated (recrystallization) to achieve chemical purity of not less than 99.7% and an optical purity of not less than 99.7% e.e.

Characterization

The purity and isomeric composition of the final this compound product are typically determined using the following analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify the different isomers and any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry of the isolated isopulegol.

Biological Activity and Signaling Pathways (Supplemental Information)

While the focus of this document is on production, it is noteworthy that this compound exhibits various biological activities, including anti-inflammatory effects. This is thought to be mediated through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.

Signaling_Pathway Isopulegol This compound NFkB NF-κB Pathway Isopulegol->NFkB Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines Promotes Production Inflammation Inflammation Cytokines->Inflammation Induces

Caption: Proposed anti-inflammatory signaling pathway of this compound.

References

Topic: (-)-Isopulegol as a Versatile Chiral Starting Material for Bioactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

(-)-Isopulegol, a naturally occurring monoterpene alcohol, is an inexpensive and readily available chiral building block.[1] Derived from sources like the essential oils of plants, it serves as a valuable starting material in modern synthetic chemistry for the creation of complex chiral molecules, including a wide array of biologically active compounds.[1][2] Its inherent stereochemistry makes it an ideal scaffold for synthesizing enantiopure molecules. Derivatives of this compound have demonstrated significant pharmacological potential, including antiproliferative, antiviral, analgesic, and antimicrobial activities.[3] This document provides detailed application notes and protocols for synthesizing various classes of bioactive compounds starting from this compound.

Application 1: Synthesis of Antiproliferative Aminodiols and Aminotriols

One of the most explored applications of this compound is its conversion into aminodiol and aminotriol derivatives, which have shown notable antiproliferative activity against various cancer cell lines.[4] The general synthetic strategy involves the epoxidation of the isopulegol double bond, followed by the nucleophilic ring-opening of the resulting epoxide with various primary amines.

General Synthetic Workflow

The transformation of this compound into bioactive aminodiols is a multi-step process that leverages the molecule's inherent chirality to produce stereochemically defined products. The workflow typically begins with the protection of the hydroxyl group, followed by epoxidation and subsequent amine addition.

G cluster_workflow Workflow: this compound to Bioactive Aminodiols A This compound B 1. Protection (e.g., Benzylation) O-Protected Isopulegol A->B C 2. Epoxidation (e.g., mCPBA) Epoxy-isopulegol Derivative B->C D 3. Nucleophilic Ring Opening (Primary Amines, LiClO4 catalyst) C->D E O-Protected Aminodiol D->E F 4. Deprotection (e.g., Hydrogenolysis) Final Aminodiol Derivative E->F G Biological Evaluation (e.g., Antiproliferative Assays) F->G

Caption: General workflow for the synthesis of aminodiols from this compound.

Experimental Protocol: Synthesis of O-Benzyl Aminodiols

This protocol is based on the synthesis of aminodiols via epoxidation and subsequent ring-opening.

Step 1: Benzylation of this compound

  • To a solution of this compound (1.0 eq.) in dry tetrahydrofuran (THF), add sodium hydride (NaH, 1.5 eq.) portion-wise at 0 °C.

  • Allow the mixture to stir for 30 minutes at room temperature.

  • Add benzyl bromide (BnBr, 1.5 eq.) and potassium iodide (KI, 1.5 eq.).

  • Heat the reaction mixture to 60 °C and stir for 12 hours.

  • After completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield O-benzyl isopulegol.

Step 2: Epoxidation of O-Benzyl Isopulegol

  • Dissolve the O-benzyl isopulegol (1.0 eq.) in dichloromethane (CH₂Cl₂).

  • Add sodium phosphate dibasic dodecahydrate (Na₂HPO₄·12H₂O, 3.0 eq.).

  • Add meta-chloroperoxybenzoic acid (mCPBA, 2.0 eq.) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the mixture and wash the filtrate with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with CH₂Cl₂, combine the organic layers, dry, and concentrate.

  • The resulting epoxides can be separated by column chromatography.

Step 3: Ring-Opening with Primary Amines

  • To a solution of the purified epoxide (1.0 eq.) and a primary amine (R-NH₂, 2.0 eq.) in acetonitrile (MeCN), add lithium perchlorate (LiClO₄, 1.0 eq.) as a catalyst.

  • Heat the reaction mixture to 70-80 °C and stir for 20 hours.

  • Cool the mixture and remove the solvent under reduced pressure.

  • Purify the resulting O-benzyl aminodiol derivative by column chromatography.

Quantitative Data: Antiproliferative Activity

Derivatives synthesized from this compound have been tested against various human cancer cell lines. The data below summarizes the half-maximal inhibitory concentrations (IC₅₀).

Compound TypeSubstituent (R)Cell LineIC₅₀ (µM)Reference
Aminodiolp-CF₃-PhenylA2780 (Ovarian)1.8 ± 0.2
Aminodiolp-CF₃-PhenylSiHa (Cervical)2.5 ± 0.3
Aminodiolp-CF₃-PhenylHeLa (Cervical)3.1 ± 0.4
Aminodiolp-CF₃-PhenylMCF-7 (Breast)4.5 ± 0.6
2,4-DiaminopyrimidineN²-(p-CF₃)anilineA2780 (Ovarian)1.8 ± 0.2
2,4-DiaminopyrimidineN²-(p-CF₃)anilineMDA-MB-231 (Breast)3.5 ± 0.5
Cisplatin (Control)-A2780 (Ovarian)2.5 ± 0.3

Application 2: Synthesis of Bioactive Heterocycles

The chiral backbone of this compound is an excellent starting point for synthesizing complex heterocyclic compounds, such as 1,3-oxazines, 1,3-thiazines, and 2,4-diaminopyrimidines. These compounds are of significant interest as they are structural motifs in many pharmacologically active molecules, including kinase inhibitors used in cancer therapy.

Logical Relationship: From Isopulegol to Anticancer Heterocycles

The synthesis of these heterocycles builds upon the aminodiol core. The aminodiol is further reacted to form the final heterocyclic system, which is then evaluated for its ability to inhibit cancer cell growth. The substituents on the heterocyclic ring play a crucial role in determining the potency and selectivity of the compound.

G cluster_logic Logical Progression to Bioactive Heterocycles A Chiral Precursor This compound B Key Intermediate Aminodiol Derivative A->B C Cyclization & Functionalization B->C D Final Heterocyclic Compounds (e.g., 2,4-Diaminopyrimidines) C->D E Biological Target (e.g., Aurora Kinase) D->E Inhibits F Cellular Effect Antiproliferative Activity E->F Leads to

Caption: Logical relationship from starting material to biological effect.

Experimental Protocol: Synthesis of 2,4-Diaminopyrimidine Derivatives

This protocol describes a key step in forming potent anticancer agents from an isopulegol-derived aminodiol.

  • Prepare the N⁴-substituted aminodiol from this compound as described in Application 1.

  • In a reaction vessel, combine the aminodiol (1.0 eq.) with a substituted 2,4-dichloropyrimidine (e.g., 2,4-dichloro-5-(trifluoromethyl)pyrimidine, 1.1 eq.).

  • Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA, 2.0 eq.), and a suitable solvent like ethanol.

  • Heat the mixture under reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and remove the solvent in vacuo.

  • Purify the crude product using silica gel column chromatography to obtain the N⁴-substituted-2-chloropyrimidine intermediate.

  • In a sealed tube, dissolve the intermediate (1.0 eq.) in n-butanol.

  • Add the desired aniline (e.g., 4-(trifluoromethyl)aniline, 1.2 eq.).

  • Heat the reaction to 120 °C for 24-48 hours.

  • After cooling, concentrate the mixture and purify by column chromatography to yield the final 2,4-diaminopyrimidine derivative.

Application 3: Synthesis of Antimicrobial Michael Adducts

This compound can be converted into an α-methylene-γ-butyrolactone, which serves as a reactive Michael acceptor. The addition of nucleophiles like amines and thiols to this scaffold has led to the development of compounds with antimicrobial properties, particularly against Gram-positive bacteria.

Experimental Protocol: Synthesis of β-Aminolactones

This protocol is adapted from the Michael addition of amines to an isopulegol-derived α,β-unsaturated lactone.

  • Synthesize (+)-neoisopulegol from this compound via oxidation followed by diastereoselective reduction.

  • Convert (+)-neoisopulegol to the α-methylene-γ-butyrolactone intermediate using established literature methods.

  • Dissolve the α-methylene-γ-butyrolactone (1.0 eq.) in dry ethanol.

  • Add the desired primary amine (R-NH₂, 1.0 eq.) to the solution.

  • Stir the reaction mixture at room temperature for 20 hours.

  • Remove the solvent under reduced pressure.

  • The resulting crude β-aminolactone can be purified by crystallization or column chromatography.

Quantitative Data: Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial effectiveness.

Compound TypeNucleophileTarget OrganismMIC (µM)Reference
β-AminolactoneNaphthylmethylamineS. aureus12.5
Thiol AdductCysteine derivativeS. aureus>100
Thiol AdductBenzyl mercaptanE. coli>100

Bioactivity Assessment and Potential Mechanism of Action

The bioactive compounds derived from this compound often exert their effects by interfering with fundamental cellular processes in pathogens or cancer cells. For instance, antiproliferative compounds can induce apoptosis (programmed cell death) or cause cell cycle arrest.

Potential Signaling Pathway Modulation

Many anticancer agents, including those derived from natural products, target key signaling pathways that regulate cell survival and proliferation, such as the PI3K/Akt/mTOR pathway or apoptosis pathways. The 2,4-diaminopyrimidine derivatives, for example, have been suggested to act as kinase inhibitors.

G cluster_pathway Simplified Apoptosis Induction Pathway Drug Isopulegol Derivative (e.g., Diaminopyrimidine) Target Cellular Target (e.g., Kinase, Receptor) Drug->Target Inhibits/ Modulates Mito Mitochondrial Stress Target->Mito Prevents inhibition of Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: Potential mechanism of action via apoptosis induction.

Protocol: In Vitro Antiproliferative Assay (MTT Assay)

This is a standard colorimetric assay to assess the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding: Seed human cancer cells (e.g., A2780, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized isopulegol derivatives in the appropriate cell culture medium. Replace the old medium in the wells with the medium containing the test compounds. Include untreated cells as a negative control and cells treated with a known cytotoxic agent (e.g., cisplatin) as a positive control.

  • Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37 °C with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is reduced by metabolically active cells to form purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide, DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value, which is the concentration required to inhibit cell growth by 50%.

References

Application Notes and Protocols: Dihydroxylation of (-)-Isopulegol using OsO4/NMO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dihydroxylation of alkenes is a fundamental transformation in organic synthesis, yielding vicinal diols that are versatile intermediates in the synthesis of complex molecules, including pharmaceuticals. The Upjohn dihydroxylation, which employs a catalytic amount of osmium tetroxide (OsO₄) in the presence of a stoichiometric co-oxidant such as N-Methylmorpholine N-oxide (NMO), is a reliable method for the syn-dihydroxylation of alkenes.[1][2][3] This application note provides a detailed protocol for the diastereoselective dihydroxylation of (-)-isopulegol and its derivatives using the OsO₄/NMO system, a reaction of significant interest in the stereoselective synthesis of novel chiral compounds.

This compound, a naturally occurring monoterpene, is a valuable chiral starting material. The presence of existing stereocenters and a hydroxyl group in its structure makes the stereochemical outcome of the dihydroxylation of its double bond a subject of considerable interest, leading to the formation of diastereomeric triols. The facial selectivity of the dihydroxylation is influenced by the steric hindrance imposed by the substituents on the cyclohexane ring.

Reaction and Mechanism

The dihydroxylation of the alkene functionality in this compound and its derivatives with OsO₄ proceeds through a concerted [3+2] cycloaddition mechanism.[2] This leads to the formation of a cyclic osmate ester intermediate, which is subsequently hydrolyzed to yield the syn-diol. The role of NMO is to reoxidize the reduced osmium(VI) species back to the catalytic osmium(VIII) tetroxide, allowing the use of substoichiometric amounts of the toxic and expensive osmium reagent.[1] The stereochemical outcome of the reaction is primarily dictated by the approach of the bulky osmium tetroxide reagent to the less sterically hindered face of the double bond.

Quantitative Data Summary

The diastereoselectivity of the dihydroxylation of this compound derivatives is dependent on the protecting group on the hydroxyl moiety. The following table summarizes the reported yields and diastereomeric ratios for the dihydroxylation of O-benzyl protected isopulegol derivatives.

SubstrateProduct(s)Diastereomeric RatioYield
O-Benzyl-(-)-isopulegolDiastereomeric Diols (39a and 39b)1 : 1.7Good
O-Benzyl protected isopulegol derivative (50b)Diastereomeric Triols (62a and 62b)2 : 190%

Data sourced from Forgo, P., et al. (2020). Stereoselective synthesis and application of isopulegol-based bi- and trifunctional chiral compounds.

Experimental Protocol

This protocol is a general guideline based on the dihydroxylation of this compound derivatives as reported in the literature. Researchers should optimize the reaction conditions for their specific substrate and scale.

Materials:

  • This compound or O-benzyl-(-)-isopulegol

  • Osmium tetroxide (OsO₄) solution (e.g., 2% in tert-butanol)

  • N-Methylmorpholine N-oxide (NMO) (50% solution in water)

  • Acetone

  • Water

  • Sodium sulfite (Na₂SO₃) or Sodium bisulfite (NaHSO₃)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the this compound derivative (1.0 eq) in a mixture of acetone and water (e.g., 10:1 v/v).

  • Addition of Reagents: To the stirred solution, add N-Methylmorpholine N-oxide (NMO) (1.5 eq). Subsequently, add a catalytic amount of osmium tetroxide solution (e.g., 0.02 eq) dropwise. The reaction mixture will typically turn dark brown or black.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching the Reaction: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃). Stir vigorously for 30 minutes, during which the color of the reaction mixture should lighten.

  • Workup:

    • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to separate the diastereomeric diols.

  • Characterization: Characterize the purified products by standard analytical techniques (NMR, IR, Mass Spectrometry) to confirm their structure and determine the diastereomeric ratio.

Visualizations

Reaction Workflow

G Dihydroxylation Workflow of this compound Derivative cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction cluster_3 Workup & Purification start Dissolve this compound derivative in Acetone/Water add_NMO Add NMO start->add_NMO add_OsO4 Add catalytic OsO4 add_NMO->add_OsO4 stir Stir at Room Temperature (24h) add_OsO4->stir quench Quench with Na2SO3 stir->quench extract Extract with Ethyl Acetate quench->extract purify Purify by Column Chromatography extract->purify end Isolated Diastereomeric Diols purify->end

Caption: Workflow for the dihydroxylation of this compound derivatives.

Catalytic Cycle

G Catalytic Cycle of OsO4/NMO Dihydroxylation OsO4 Os(VIII)O4 OsmateEster Osmate(VI) Ester OsO4->OsmateEster Alkene This compound Derivative Alkene->OsmateEster + OsO4 [3+2] Cycloaddition Diol syn-Diol OsmateEster->Diol + H2O (Hydrolysis) OsVI Os(VI) OsmateEster->OsVI OsVI->OsO4 + NMO (Reoxidation) NM NM NMO NMO NMO->NM

Caption: Catalytic cycle for the Upjohn dihydroxylation.

References

Application Notes and Protocols: Ring-Opening Reactions of (-)-Isopulegol Epoxides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the ring-opening reactions of epoxides derived from (-)-Isopulegol, a versatile chiral starting material. The diastereoselective nature of these reactions makes them valuable in the synthesis of chiral aminoalcohols and other functionalized molecules of interest in medicinal chemistry and drug development.

Introduction

This compound, a naturally occurring monoterpenoid, serves as a valuable chiral pool starting material for the synthesis of more complex molecules. Epoxidation of its double bond followed by nucleophilic ring-opening provides a straightforward route to a variety of diastereomerically enriched products. The inherent chirality of the isopulegol backbone influences the stereochemical outcome of the ring-opening, allowing for the synthesis of specific stereoisomers. This document outlines the key experimental procedures and summarizes the quantitative data for these transformations, with a primary focus on the well-documented aminolysis of this compound epoxides.

Data Presentation

The following table summarizes the yields for the ring-opening of a diastereomeric mixture of this compound epoxides with various primary amines. The reaction is typically catalyzed by lithium perchlorate (LiClO₄) in acetonitrile.[1]

Nucleophile (RNH₂)ProductYield (%)
Benzylamine2-(benzylamino)-1-((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl)ethane-1,2-diol75-95
(R)-α-Methylbenzylamine2-(((R)-1-phenylethyl)amino)-1-((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl)ethane-1,2-diol50-90
(S)-α-Methylbenzylamine2-(((S)-1-phenylethyl)amino)-1-((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl)ethane-1,2-diol50-90
Furfurylamine2-((furan-2-ylmethyl)amino)-1-((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl)ethane-1,2-diol75-95

Experimental Protocols

Protocol 1: Epoxidation of this compound

This protocol describes the synthesis of this compound epoxides, which typically yields a diastereomeric mixture.

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath.

  • Slowly add m-CPBA (1.5 eq) portion-wise to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude epoxide mixture.

  • The resulting diastereomeric epoxides can often be separated by column chromatography on silica gel.

Protocol 2: Ring-Opening of this compound Epoxides with Primary Amines

This protocol details the lithium perchlorate-catalyzed ring-opening of this compound epoxides with primary amines to furnish the corresponding aminodiols.[1]

Materials:

  • This compound epoxide mixture (or a single diastereomer)

  • Primary amine (RNH₂) (2.0 eq)

  • Lithium perchlorate (LiClO₄) (1.0 eq)

  • Acetonitrile (MeCN)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a solution of the this compound epoxide (1.0 eq) in acetonitrile, add the primary amine (2.0 eq) and lithium perchlorate (1.0 eq).

  • Heat the reaction mixture to 70-80 °C under a reflux condenser.[1]

  • Stir the reaction for 8 hours, monitoring its progress by TLC.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired aminodiol.

Mandatory Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Aminodiol Synthesis cluster_epoxidation Step 1: Epoxidation cluster_ring_opening Step 2: Ring-Opening cluster_purification Step 3: Purification isopulegol This compound epoxidation Epoxidation with m-CPBA isopulegol->epoxidation epoxides This compound Epoxides (Diastereomeric Mixture) epoxidation->epoxides ring_opening Ring-Opening (LiClO₄, MeCN, 70-80 °C) epoxides->ring_opening amine Primary Amine (RNH₂) amine->ring_opening aminodiol Aminodiol Product ring_opening->aminodiol purification Column Chromatography aminodiol->purification pure_aminodiol Pure Aminodiol purification->pure_aminodiol

Caption: Workflow for the synthesis of aminodiols from this compound.

Reaction Signaling Pathway

reaction_pathway General Reaction Scheme Isopulegol Epoxide Isopulegol->Epoxide m-CPBA Product_label Ring-Opened Product Epoxide->Product_label Catalyst Nucleophile R-Nu Nucleophile->Product_label Product

Caption: General scheme of this compound epoxide ring-opening.

References

Application Notes and Protocols for (-)-Isopulegol in Fragrance and Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Isopulegol is a naturally occurring monoterpene alcohol renowned for its pleasant, minty-herbal aroma and distinct cooling sensation.[1] A key intermediate in the synthesis of menthol, it is increasingly utilized in fragrance and cosmetic formulations for its multifaceted benefits.[1][2] These application notes provide a comprehensive overview of the use of this compound, including its physical and chemical properties, recommended usage levels, and detailed protocols for evaluating its performance in various formulations.

Physical and Chemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for formulation development, ensuring compatibility with other ingredients and predicting its behavior in different cosmetic bases.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Chemical Name (1R,2S,5R)-5-methyl-2-(prop-1-en-2-yl)cyclohexan-1-ol
CAS Number 89-79-2[2]
Molecular Formula C₁₀H₁₈O[2]
Molecular Weight 154.25 g/mol
Appearance Colorless to pale yellow liquid
Odor Minty, cooling, herbal aroma
Solubility Slightly soluble in water; soluble in ethanol and oils
Flash Point 87°C
Refractive Index 1.46 at 20°C
Density 0.91 g/cm³ at 25°C

Applications in Fragrance and Cosmetic Formulations

This compound is a versatile ingredient with applications in both leave-on and rinse-off cosmetic products. Its primary functions are as a fragrance component and a cooling agent.

Fragrance Applications

With its refreshing and uplifting minty-herbal scent, this compound is a valuable addition to a wide range of fragranced products. It can be used to impart a fresh note in perfumes, colognes, deodorants, and body sprays. In skincare and haircare products, it contributes to a clean and invigorating sensory experience.

Cosmetic Applications as a Cooling Agent

The cooling sensation imparted by this compound is a key benefit in many cosmetic formulations, providing a refreshing and soothing effect. This makes it particularly suitable for products such as after-sun lotions, facial mists, scalp treatments, and balms. One supplier of this compound, under the trade name Coolact® P, recommends a starting dosage of 0.1% for its cooling effect in cosmetic products.

Quantitative Data: Recommended Usage Levels

The concentration of this compound in a formulation depends on the desired intensity of the fragrance and cooling effect, as well as the product type. Table 2 provides a summary of recommended usage levels based on available data.

Table 2: Recommended Usage Levels of this compound in Fragrance and Cosmetic Formulations

Product TypeFunctionRecommended Concentration (% w/w)
Fragrance ConcentratesFragranceUp to 6.0%
Perfumes (Eau de Parfum)Fragrance0.2 - 1.4% (of total fragrance content)
Colognes (Eau de Toilette)Fragrance0.12 - 0.9% (of total fragrance content)
Skin Creams & LotionsFragrance & Cooling0.1 - 1.0%
Shampoos & Hair CareFragrance & Cooling0.1 - 1.0%
Deodorants & Body SpraysFragrance & Cooling0.1 - 1.0%
Deodorant SticksFragrance1.0 - 3.0%
Oral Care ProductsCooling & FlavorStarting from 0.1%
Men's Grooming ProductsFragrance & CoolingStarting from 0.1%

Experimental Protocols

To assist researchers and formulators in evaluating the efficacy and stability of this compound in their products, the following detailed experimental protocols are provided.

Protocol 1: Sensory Evaluation of Cooling Effect

This protocol outlines a method for the quantitative sensory analysis of the cooling effect of a topical product containing this compound.

Objective: To quantify the intensity and duration of the cooling sensation produced by a topical formulation containing this compound.

Materials:

  • Test formulation containing a known concentration of this compound.

  • Control formulation (placebo) without this compound.

  • Trained sensory panel (n ≥ 10).

  • Standardized application tools (e.g., syringes for precise dosage).

  • Visual Analog Scale (VAS) or Labeled Magnitude Scale (LMS) for rating cooling intensity.

  • Timers.

  • Data collection forms or software.

Procedure:

  • Panelist Training: Train panelists to identify and rate the intensity of a cooling sensation using a standardized scale.

  • Acclimatization: Allow panelists to acclimatize to the controlled environment (temperature and humidity) for at least 15 minutes before the test.

  • Application: Apply a standardized amount of the test and control formulations to designated areas on the panelists' inner forearms.

  • Evaluation: Instruct panelists to rate the intensity of the cooling sensation at specified time intervals (e.g., immediately after application, then at 1, 5, 10, 15, 30, and 60 minutes).

  • Data Analysis: Analyze the collected data to determine the mean cooling intensity at each time point and the overall duration of the cooling effect.

Workflow for Sensory Evaluation of Cooling Effect

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis PanelistTraining Panelist Training Acclimatization Panelist Acclimatization PanelistTraining->Acclimatization Application Product Application (Test & Control) Acclimatization->Application Evaluation Sensory Evaluation (Intensity & Duration) Application->Evaluation DataCollection Data Collection Evaluation->DataCollection DataAnalysis Statistical Analysis DataCollection->DataAnalysis Reporting Reporting of Results DataAnalysis->Reporting

Caption: Workflow for the sensory evaluation of the cooling effect of this compound.

Protocol 2: In Vitro Anti-Inflammatory Assay

This protocol describes an in vitro method to assess the potential anti-inflammatory properties of this compound by measuring its effect on the production of pro-inflammatory cytokines in human skin cells.

Objective: To determine the effect of this compound on the production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated human keratinocytes.

Materials:

  • Human keratinocyte cell line (e.g., HaCaT).

  • Cell culture medium and supplements.

  • This compound solution at various concentrations.

  • Lipopolysaccharide (LPS) solution.

  • Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α and IL-6.

  • MTT assay kit for cell viability.

  • Plate reader.

Procedure:

  • Cell Culture: Culture human keratinocytes under standard conditions.

  • Cell Viability Assay: Determine the non-cytotoxic concentrations of this compound using an MTT assay.

  • Treatment: Treat the keratinocytes with non-cytotoxic concentrations of this compound for a specified period, followed by stimulation with LPS to induce an inflammatory response.

  • Cytokine Measurement: Collect the cell culture supernatant and measure the levels of TNF-α and IL-6 using ELISA kits.

  • Data Analysis: Compare the cytokine levels in the this compound-treated groups with the LPS-stimulated control group to determine the percentage inhibition of cytokine production.

Signaling Pathway for Anti-Inflammatory Action

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 activates NFkB NF-κB Pathway TLR4->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines induces production of Isopulegol This compound Isopulegol->NFkB inhibits

Caption: Simplified signaling pathway of the potential anti-inflammatory action of this compound.

Conclusion

This compound is a valuable and versatile ingredient in the formulation of fragrances and cosmetics. Its refreshing scent and cooling properties enhance the sensory experience of a wide range of products. The provided application notes and protocols offer a framework for formulators to effectively utilize and evaluate this compound in their product development, ensuring both desired performance and stability. Further research into its potential anti-inflammatory and other skin benefits may broaden its applications in the future.

References

Troubleshooting & Optimization

improving yield and selectivity in (-)-Isopulegol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of (-)-Isopulegol. Our goal is to help you improve both the yield and selectivity of your reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low Yield of this compound

A low yield of the desired product can be attributed to several factors, from incomplete reactions to product loss during workup.

Potential Cause Suggested Solution
Incomplete Reaction - Reaction Time: Ensure the reaction is monitored (e.g., by TLC or GC) and allowed to proceed to completion. Extend the reaction time if necessary.
- Catalyst Activity: The catalyst may be inactive or have low activity. Ensure the catalyst is properly activated and handled. For solid catalysts, ensure adequate mixing. Consider increasing the catalyst loading, but be mindful of potential side reactions.[1]
- Reaction Temperature: The temperature may be too low for the chosen catalytic system. Gradually increase the temperature while monitoring for the formation of byproducts.
Product Decomposition - Excessive Heat: High temperatures can lead to the degradation of the product. Optimize the reaction temperature to be high enough for an efficient reaction rate but low enough to prevent decomposition.[2]
- Acid Sensitivity: The product may be sensitive to the acidic conditions of the reaction or workup. Neutralize the reaction mixture promptly upon completion.
Loss During Workup & Purification - Inefficient Extraction: Ensure complete extraction of the product from the aqueous layer by using an adequate amount of an appropriate organic solvent and performing multiple extractions.
- Improper Purification: During fractional distillation, ensure the column is efficient enough to separate the product from lower and higher boiling point impurities without significant loss. For crystallization, optimize solvent and temperature to maximize recovery.
Volatilization of Product - Rotary Evaporation: If the product is volatile, be cautious during solvent removal. Use a lower temperature and moderate vacuum to prevent loss.

Issue 2: Low Selectivity (High Percentage of Isomers)

The formation of diastereomers (iso-isopulegol, neo-isopulegol, and neoiso-isopulegol) is a common challenge in this compound synthesis.

Potential Cause Suggested Solution
Inappropriate Catalyst - Catalyst Type: The choice of catalyst significantly impacts selectivity. Lewis acids like zinc bromide (ZnBr₂) are commonly used.[3] Solid acid catalysts such as zeolites (e.g., H-Beta) and clays (e.g., Montmorillonite K10) can also offer good selectivity.[1] Experiment with different catalysts to find the optimal one for your system.
- Lewis vs. Brønsted Acidity: A balanced ratio of Lewis to Brønsted acid sites on the catalyst is often crucial for high selectivity. Strong Brønsted acidity can promote side reactions.[4]
Suboptimal Reaction Conditions - Temperature: Lowering the reaction temperature can favor the formation of the thermodynamically more stable this compound isomer.
- Solvent: The polarity of the solvent can influence the transition state of the cyclization reaction and thus the stereoselectivity. Toluene and cyclohexane are commonly used solvents.

Issue 3: Formation of Side Products

Undesired side reactions can significantly reduce the yield of this compound.

Side Product Potential Cause Suggested Solution
Dehydration Products (e.g., p-menthadienes) - Strong Brønsted Acidity: Strong acid catalysts and high temperatures can promote the elimination of water.- Catalyst Choice: Use a catalyst with weaker Brønsted acidity or a higher Lewis-to-Brønsted acid site ratio.
- High Reaction Temperature: - Temperature Control: Lower the reaction temperature.
Etherification Products (di-isopulegyl ethers) - High Concentration of Product: As the reaction progresses and the concentration of isopulegol increases, intermolecular reactions can occur.- Reaction Time: Monitor the reaction and stop it at the optimal time to prevent the formation of these dimers.
- Strong Acid Catalyst: - Catalyst Choice: A less acidic catalyst may reduce the rate of ether formation.
Cracking Products - Very Strong Acid Sites & High Temperature: Harsh reaction conditions can lead to the breaking of C-C bonds.- Milder Conditions: Use a milder catalyst and a lower reaction temperature.

Data Presentation: Catalyst Performance in Citronellal Cyclization

The following table summarizes the performance of various catalysts in the synthesis of isopulegol from citronellal, providing a comparative overview of their effectiveness.

CatalystSolventTemperature (°C)Conversion (%)Isopulegol Yield (%)Isopulegol Selectivity (%)Reference
Cu/beta zeolite-18090.2069.3180.98
Ni/beta zeolite-18042.5329.6876.60
Montmorillonite K-10Benzene80--High
ZnBr₂/SiO₂--96.44-94.35
ZSM-5--4521-
Zeolite Y--3015-
Zeolite X--57-
Zirconium Hydroxides--Good Activity-Good Selectivity
Phosphated Zirconia--Good Activity-Good Selectivity
Sulfated Zirconia--Very Active-Poor

Experimental Protocols

Below are detailed methodologies for two common procedures for the synthesis of this compound.

Protocol 1: Lewis Acid Catalyzed Cyclization using Anhydrous Zinc Bromide (ZnBr₂)

This method is a widely used laboratory-scale synthesis.

Materials:

  • (+)-Citronellal

  • Anhydrous Zinc Bromide (ZnBr₂)

  • Toluene (anhydrous)

  • 0.05 M Hydrobromic acid (HBr) aqueous solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, dissolve anhydrous ZnBr₂ (0.1 equivalents) in anhydrous toluene.

  • Cool the mixture to 0-5 °C using an ice bath.

  • Slowly add a solution of (+)-citronellal (1.0 equivalent) in anhydrous toluene via the dropping funnel over 1-2 hours, maintaining the internal temperature below 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2-5 hours. Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, quench the reaction by adding a 0.05 M aqueous solution of hydrobromic acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Protocol 2: Green Synthesis using Montmorillonite K-10 Clay

This method employs a reusable solid acid catalyst and milder reaction conditions.

Materials:

  • (±)-Citronellal

  • Montmorillonite K-10 clay

  • Benzene or a greener solvent alternative (e.g., cyclohexane)

  • Nitrobenzene (as an internal standard, optional)

Procedure:

  • Activate the Montmorillonite K-10 clay by heating at 110°C for 24 hours, followed by calcination at 200°C for 2 hours.

  • In a 10 mL glass reactor, add 50 mg of the activated clay catalyst.

  • Add 4.5 mmol of (±)-citronellal, 5 mL of benzene (or alternative solvent), and 0.2 mL of nitrobenzene (if used as an internal standard).

  • Stir the reaction mixture at a controlled temperature (e.g., 80°C) for a specified time (e.g., 4 hours).

  • Monitor the reaction progress using Gas Chromatography (GC).

  • Upon completion, filter off the catalyst. The catalyst can be washed, dried, and potentially reused.

  • The filtrate contains the mixture of isopulegol isomers. The solvent can be removed under reduced pressure.

  • The crude product can be purified by fractional distillation.

Mandatory Visualizations

Experimental Workflow for this compound Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactant_Prep Prepare (+)-Citronellal Solution Addition Slowly Add Citronellal to Catalyst Mixture at Controlled Temp. Reactant_Prep->Addition Catalyst_Prep Prepare/Activate Catalyst Reaction_Setup Set up Reaction Vessel (Inert Atmosphere) Catalyst_Prep->Reaction_Setup Reaction_Setup->Addition Stirring Stir at Controlled Temperature Addition->Stirring Monitoring Monitor Reaction Progress (TLC/GC) Stirring->Monitoring Quench Quench Reaction Monitoring->Quench Reaction Complete Extraction Extract with Organic Solvent Quench->Extraction Washing Wash Organic Layer Extraction->Washing Drying Dry over Na2SO4 Washing->Drying Concentration Concentrate under Reduced Pressure Drying->Concentration Purification Purify by Fractional Distillation Concentration->Purification Final_Product This compound Purification->Final_Product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Decision Tree for Low Yield/Selectivity

G decision decision issue issue solution solution start Start Troubleshooting issue1 Low Yield? start->issue1 issue2 Low Selectivity? issue1->issue2 No check_completion Reaction Complete? issue1->check_completion Yes check_byproducts Side Products Present? issue2->check_byproducts Yes end Consult Further Literature issue2->end No solution_time Optimize Reaction Time/ Catalyst Activity/Temp. check_completion->solution_time No solution_workup Review Workup & Purification Procedures check_completion->solution_workup Yes solution_catalyst Change Catalyst Type/ Modify Acidity check_byproducts->solution_catalyst Yes solution_conditions Optimize Temperature and Solvent check_byproducts->solution_conditions No (Isomers Only)

Caption: Decision tree for troubleshooting low yield and selectivity issues.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for achieving high selectivity for this compound?

A: The choice of catalyst is arguably the most critical parameter. The type of catalyst (e.g., Lewis acid, solid acid) and its specific properties, such as the ratio of Lewis to Brønsted acid sites, have a profound impact on the stereochemical outcome of the cyclization reaction.

Q2: How can I minimize the formation of dehydration byproducts?

A: To minimize dehydration, you should avoid strongly acidic catalysts and high reaction temperatures. Using a catalyst with a higher proportion of Lewis acid sites and maintaining a lower reaction temperature will favor the desired cyclization pathway over the elimination of water.

Q3: Is it possible to reuse the catalyst?

A: Solid acid catalysts, such as zeolites and montmorillonite clay, are heterogeneous and can be recovered by filtration after the reaction. Their reusability depends on their stability under the reaction conditions and the effectiveness of the regeneration process (e.g., washing and calcining).

Q4: What are the best analytical techniques to monitor the reaction and analyze the product mixture?

A: Gas Chromatography (GC) is an excellent technique for monitoring the progress of the reaction by quantifying the consumption of citronellal and the formation of isopulegol and its isomers. Gas Chromatography-Mass Spectrometry (GC-MS) is used to identify the different components in the product mixture based on their mass spectra and retention times.

Q5: What are the primary challenges in scaling up the synthesis of this compound for industrial production?

A: Key challenges for industrial-scale production include the cost and stability of the catalyst, efficient separation of the desired this compound isomer from the other diastereomers, and managing waste streams. The development of highly selective, reusable, and cost-effective heterogeneous catalysts is a major focus of industrial research.

Q6: Can I use crude citronella oil directly for the synthesis?

A: While citronella oil is the natural source of citronellal, it also contains other compounds that can interfere with the reaction or complicate the purification of the final product. For better control over the reaction and higher purity of the final product, it is recommended to use purified citronellal.

Q7: How can I separate the different isomers of isopulegol?

A: The separation of isopulegol diastereomers is challenging due to their similar boiling points. Fractional distillation under reduced pressure can enrich the desired isomer but may not achieve complete separation. For high-purity applications, preparative chromatography, such as chiral gas chromatography, may be necessary. Fractional crystallization at low temperatures has also been reported as a method for purification.

References

Technical Support Center: Optimization of Citronellal Cyclization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of reaction parameters for the intramolecular cyclization of citronellal to isopulegol, a critical step in the synthesis of menthol.[1][2] This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and key data summaries to enhance reaction efficiency and product yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the citronellal cyclization reaction.

Question 1: Why is my isopulegol yield low and what are the common byproducts?

Answer: Low yields of isopulegol are often accompanied by the formation of various byproducts. The primary cause is typically related to catalyst selection and reaction conditions that favor side reactions over the desired cyclization.

  • Possible Causes:

    • Suboptimal Catalyst: The type of catalyst and the balance between its Lewis and Brønsted acid sites are crucial. Strong Brønsted acids can promote unwanted side reactions.[1][3] While catalysts like sulfated zirconia, Amberlyst, and Nafion are very active, they often lead to poor selectivity towards isopulegol.[1] Silica alone, which has weak Lewis acidity, shows very low activity.

    • Incorrect Catalyst Loading: An insufficient amount of catalyst can result in incomplete conversion of citronellal, while an excess may promote the formation of byproducts.

    • Inappropriate Temperature: High reaction temperatures can favor side reactions, particularly dehydration.

    • Extended Reaction Time: Prolonged reaction times can lead to the conversion of the desired product, isopulegol, into other compounds like di-isopulegyl ethers.

  • Common Byproducts:

    • Dehydration Products: Various isomers of p-menthadiene are formed through the elimination of water from the carbocation intermediate.

    • Ethers: Di-isopulegyl ethers can form, especially at higher concentrations or longer reaction times.

    • Cracking and Isomerization Products: Menthone and isomenthone are other potential byproducts.

Question 2: How can I improve the selectivity towards isopulegol and minimize dehydration byproducts?

Answer: Improving selectivity requires careful control over the catalyst's acidic properties and the reaction temperature.

  • Suggested Solutions:

    • Catalyst Selection: Employ solid acid catalysts with a higher ratio of Lewis to Brønsted acidity. Zirconium hydroxides and phosphated zirconia have demonstrated good activity and selectivity. The presence of both Lewis and Brønsted sites is considered essential for the reaction. Other successful catalysts include zeolites (like H-Beta), mesoporous materials (like MCM-41), and montmorillonite clays.

    • Temperature Control: Lowering the reaction temperature can suppress the endothermic dehydration pathway. For example, conducting the reaction at 0°C with a catalyst like tin(IV) chloride has been reported to yield high amounts of isopulegol. Reactions have been successfully carried out at temperatures ranging from 35–70 °C.

    • Solvent Choice: The solvent can significantly influence the reaction pathway. Non-polar or weakly polar solvents like cyclohexane, toluene, and chloroform have been shown to result in higher conversion rates compared to polar solvents.

Question 3: I am observing the formation of di-isopulegyl ethers. How can this be prevented?

Answer: The formation of di-isopulegyl ethers is a bimolecular reaction that can become significant after a substantial amount of isopulegol has been formed.

  • Suggested Solutions:

    • Monitor Reaction Progress: Track the reaction over time using methods like Gas Chromatography (GC) and stop the reaction once the maximum concentration of isopulegol is achieved.

    • Adjust Substrate Concentration: Lowering the initial concentration of citronellal can reduce the likelihood of intermolecular reactions leading to ether formation.

    • Select a Catalyst with Moderate Acidity: Using a catalyst that is not overly acidic can help minimize the rate of this subsequent reaction.

Question 4: What is the proposed mechanism for citronellal cyclization, and how does it inform optimization?

Answer: Understanding the reaction mechanism is key to optimizing conditions. The proposed mechanism suggests a cooperative role for both Lewis and Brønsted acid sites on the catalyst.

  • The citronellal molecule's aldehyde oxygen and the double bond's π-electrons bind to a Lewis acid site (e.g., zirconium).

  • A nearby Brønsted acid site protonates the aldehyde group, which initiates the cyclization to form a carbocation intermediate.

  • Deprotonation then yields the final product, isopulegol.

This mechanism highlights the need for a catalyst with a balanced distribution of acid sites. An imbalance can lead to deprotonation or dehydration side reactions, reducing the isopulegol yield.

Data Presentation: Catalyst Performance and Reaction Conditions

The following tables summarize quantitative data from various studies to facilitate comparison.

Table 1: Performance of Various Solid Acid Catalysts in Citronellal Cyclization

CatalystConversion (%)Isopulegol Selectivity (%)Isopulegol Yield (%)Reaction ConditionsReference
Cu/beta zeolite90.2080.9869.31180°C, 4 hours
Ni/beta zeolite42.5376.6029.68180°C, 4 hours
H-NB (Acid-activated Bentonite)-31-100°C, 3 hours, no solvent
K10 Montmorillonite8151-80°C, 3 hours, Benzene
ZSM-545-~2180°C, 3 hours, Benzene
MCM-41--~4080°C, 3 hours, Benzene
Zeolite Y30-1580°C, 3 hours, Benzene
Sn-B-NaYZE9999-45 min, liquid CO₂ medium

Table 2: Effect of Reaction Temperature on Citronellal Cyclization over Al₂O₃

Temperature (°C)Main Product(s)
160Isopulegol
190Monoterpenes (p-menthane framework), Myrcene
**

Table 3: Influence of Solvent on Citronellal Conversion Rate over SiO₂-Al₂O₃

Solvent TypeSolventConversion Rate Trend
Weakly PolarChloroformHighest
Non-PolarTolueneHigh
Non-PolarCyclohexaneMedium
Polar ProticEthanolLower
Polar AproticAcetonitrileLow
Polar Protic2-PropanolLowest
**

Experimental Protocols

This section provides a generalized methodology for the cyclization of citronellal using a solid acid catalyst in a batch reactor.

1. Catalyst Preparation and Activation:

  • Catalyst Synthesis: Solid acid catalysts like zeolites or mesoporous materials may be synthesized or obtained commercially. Modifications, such as acid treatment of clays or impregnation of metals, can be performed to enhance activity. For example, montmorillonite clay can be treated with acids like HCl to improve surface area and acidity.

  • Activation: Prior to the reaction, the catalyst is typically activated to remove adsorbed water. A common procedure is to dry the catalyst overnight in an oven at a specific temperature (e.g., 100°C).

2. Reaction Procedure (Batch Reactor):

  • Add the specified amount of citronellal (e.g., 4.5 mmol) and solvent (e.g., 5 mL benzene or cyclohexane) to a glass batch reactor equipped with a magnetic stirrer and a condenser.

  • Add an internal standard, such as nitrobenzene (e.g., 0.2 mL), for quantitative analysis.

  • Add the pre-weighed, activated catalyst (e.g., 50 mg) to the reaction mixture.

  • If the reaction is to be run under inert atmosphere, purge the reactor with a gas like argon and maintain a positive pressure (e.g., 10 bar).

  • Heat the mixture to the desired reaction temperature (e.g., 35-80°C) and maintain constant stirring (e.g., 1000 rpm).

  • Collect samples at regular intervals (e.g., 0, 15, 30, 60, 90, 120, 150 minutes) to monitor the reaction progress.

3. Product Analysis:

  • Centrifuge the collected samples to separate the catalyst from the liquid products.

  • Analyze the liquid products using Gas Chromatography (GC) to determine the conversion of citronellal and the selectivity towards isopulegol and other byproducts.

  • Confirm the identity of the products using Gas Chromatography-Mass Spectrometry (GC-MS).

Visualizations

Diagram 1: Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cat_prep Catalyst Preparation & Activation setup Reactor Setup cat_prep->setup reac_prep Reactant & Solvent Preparation reac_prep->setup run Run Reaction (Control T, P, Time) setup->run sampling Periodic Sampling run->sampling separation Catalyst Separation sampling->separation gc GC / GC-MS Analysis separation->gc data Data Interpretation gc->data data->run Optimization Loop

Caption: Workflow for optimizing citronellal cyclization parameters.

Diagram 2: Reaction Pathway and Parameter Influence

G cluster_params Influencing Parameters citronellal Citronellal isopulegol Isopulegol (Desired Product) citronellal->isopulegol Cyclization byproducts Byproducts (Dehydration, Ethers) citronellal->byproducts Side Reactions isopulegol->byproducts Further Reactions p1 Catalyst Choice (High Lewis/Brønsted Ratio) p1->isopulegol p2 Low Temperature p2->isopulegol p3 Optimized Time p3->isopulegol p4 Catalyst Choice (Strong Brønsted Acidity) p4->byproducts p5 High Temperature p5->byproducts p6 Long Reaction Time p6->byproducts

Caption: Influence of key parameters on citronellal cyclization selectivity.

Diagram 3: Troubleshooting Flowchart

Caption: A troubleshooting guide for common cyclization issues.

References

minimizing by-product formation in (-)-Isopulegol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (-)-Isopulegol. The focus is on minimizing by-product formation during the acid-catalyzed cyclization of (+)-citronellal.

Troubleshooting Guide

Question: My reaction yield of this compound is low, and I am observing a significant amount of by-products. What are the common causes and solutions?

Low yields and the formation of by-products in this compound synthesis are typically linked to the catalyst choice, reaction conditions, and reactant purity. The primary reaction is the intramolecular ene reaction of citronellal.[1] However, side reactions such as dehydration, cracking, and etherification can occur, particularly with strong acid catalysts.[2]

Below is a troubleshooting workflow to identify and resolve common issues:

Troubleshooting_Workflow start Low this compound Yield & High By-products catalyst 1. Evaluate Catalyst System start->catalyst conditions 2. Optimize Reaction Conditions catalyst->conditions Catalyst Seems Appropriate strong_acid Issue: Strong Brønsted acidity or unbalanced acid sites. catalyst->strong_acid Strong Acid Suspected reagents 3. Check Reagent & Solvent Quality conditions->reagents Temperature Optimized temp_high Issue: Reaction temperature is too high. conditions->temp_high Side Reactions Prevalent purification 4. Refine Purification Protocol reagents->purification Reagents are Pure citronellal_impure Issue: Impure (+)-citronellal or wet solvent. reagents->citronellal_impure Unexpected By-products distillation_issue Issue: Inefficient separation of isomers and by-products. purification->distillation_issue Poor Isomeric Purity end_node Optimized Synthesis purification->end_node Purification is Effective lewis_acid Solution: Use a Lewis acid catalyst (e.g., ZnBr2, Al-complexes) or a solid acid with controlled acidity (e.g., hydrous zirconia). strong_acid->lewis_acid lewis_acid->conditions temp_low Solution: Lower the reaction temperature. Reactions are often run from 0°C to room temperature. temp_high->temp_low temp_low->reagents reagent_pure Solution: Use high-purity (+)-citronellal and ensure anhydrous conditions. citronellal_impure->reagent_pure reagent_pure->purification distillation_solution Solution: Employ fractional distillation under reduced pressure. distillation_issue->distillation_solution distillation_solution->end_node

Caption: Troubleshooting workflow for low this compound yield.

Frequently Asked Questions (FAQs)

Q1: What are the main by-products in this compound synthesis and how can they be minimized?

The primary by-products are other isomers of isopulegol (neo-isopulegol, iso-isopulegol, and neoiso-isopulegol) and products from side reactions like dehydration, cracking, and etherification.[2][3] Minimizing their formation can be achieved by:

  • Catalyst Selection: Using catalysts with strong Lewis acidity and weak Brønsted acidity, such as hydrous zirconia or certain aluminum complexes, can improve selectivity.[2] Strong acid catalysts like sulfated zirconia or Amberlyst tend to promote side reactions.

  • Temperature Control: Running the reaction at lower temperatures (e.g., 0°C to room temperature) can suppress the rates of side reactions.

  • Anhydrous Conditions: Ensuring the absence of water in the solvent and reactants is crucial to prevent undesired side reactions.

Q2: Which type of catalyst is best for achieving high selectivity for this compound?

High selectivity is generally achieved with catalysts that favor the desired stereochemical pathway. Lewis acid catalysts are widely employed for this purpose. Solid acid catalysts with a balance of Lewis and Brønsted acid sites are also effective. For example, zirconium hydroxide and phosphated zirconia have shown good activity and selectivity.

The following diagram illustrates the general catalytic cyclization of (+)-citronellal:

Catalytic_Cyclization Citronellal (+)-Citronellal Catalyst Acid Catalyst (e.g., Lewis Acid) Citronellal->Catalyst Isopulegol This compound Catalyst->Isopulegol Desired Pathway (Intramolecular Ene Reaction) Byproducts By-products (Isomers, Dehydration products, etc.) Catalyst->Byproducts Side Reactions

Caption: Catalytic cyclization of (+)-citronellal to this compound.

Q3: Can you provide a general experimental protocol for the synthesis of this compound?

Below is a general protocol based on the acid-catalyzed cyclization of (+)-citronellal. Specific amounts and conditions may vary depending on the chosen catalyst.

Experimental Protocol: Acid-Catalyzed Cyclization of (+)-Citronellal

  • Reaction Setup: In a reaction vessel equipped with a magnetic stirrer and a thermometer, prepare a solution of (+)-citronellal (1.0 equivalent) in a suitable anhydrous solvent (e.g., toluene).

  • Catalyst Addition: Add the selected Lewis acid catalyst (e.g., zinc bromide, ZnBr₂) or a solid acid catalyst to the reaction mixture. The amount of catalyst will depend on its activity.

  • Reaction Conditions: Maintain the reaction at a controlled temperature, typically between 0°C and room temperature, to minimize by-product formation.

  • Monitoring: Monitor the progress of the reaction using techniques like Gas Chromatography (GC) to determine the consumption of citronellal and the formation of isopulegol.

  • Work-up: Once the reaction is complete, quench it by adding water or a mild basic solution. Separate the organic layer, wash it, and dry it over an anhydrous salt (e.g., MgSO₄).

  • Purification: Purify the crude product by fractional distillation under reduced pressure to isolate high-purity this compound.

The general workflow is depicted below:

Experimental_Workflow Setup 1. Reaction Setup (+)-Citronellal in Solvent Catalyst 2. Catalyst Addition Setup->Catalyst Reaction 3. Controlled Temperature Reaction Catalyst->Reaction Monitor 4. GC Monitoring Reaction->Monitor Quench 5. Reaction Quenching & Work-up Monitor->Quench Purify 6. Fractional Distillation Quench->Purify Product High-Purity this compound Purify->Product

Caption: General experimental workflow for this compound synthesis.

Quantitative Data Summary

The choice of catalyst and reaction conditions significantly impacts the yield and selectivity of the synthesis. The following tables summarize data from various studies.

Table 1: Comparison of Different Catalysts for Citronellal Cyclization

CatalystTemperature (°C)Conversion (%)Selectivity for Isopulegol (%)Reference
H-NZ (modified natural zeolite)100>9587
H-ZSM5100~80~70
K10 MontmorilloniteN/A8151
ZSM-5N/A4521
Hydrous ZirconiaN/AHighHigh
Sulfated ZirconiaN/AHighPoor
Tin(IV) chloride0>9585
ZnBr₂Reflux in TolueneHigh94.6 (ee value)

Note: "N/A" indicates data not specified in the abstract. Conversion and selectivity can vary based on specific reaction parameters not listed here.

Table 2: Yield Data from a Specific Patented Method Using ZnBr₂

TrialIsopulegol Content (%)Yield (%)
194.2975.8
294.5987.8
398.7396.8
498.3696.8

This data highlights that optimization of reaction conditions with a given catalyst can significantly improve both purity and yield.

For further characterization of the final product, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended to confirm purity, isomeric composition, and chemical structure.

References

Technical Support Center: High-Purity (-)-Isopulegol Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of high-purity (-)-Isopulegol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound to high purity?

A1: The main techniques for obtaining high-purity this compound are fractional distillation under reduced pressure, crystallization (including solvent-based and melt crystallization), and column chromatography. The choice of method depends on the initial purity of the material, the desired final purity, the scale of the purification, and the available equipment.

Q2: What level of purity can be achieved with these methods?

A2: With optimized methods, it is possible to obtain this compound with a chemical and optical purity of ≥99.7%.[1] Fractional distillation can significantly enrich the this compound content, while crystallization, particularly deep cooling or melt crystallization, is effective for removing final traces of impurities and achieving very high purity.[1][2]

Q3: What are the common impurities in crude this compound?

A3: Crude this compound, often synthesized from (+)-citronellal, may contain unreacted starting material, isomers such as (+)-neo-isopulegol, (+)-iso-isopulegol, and (+)-neoiso-isopulegol, as well as byproducts from the cyclization reaction.[3] The specific impurity profile will depend on the synthetic route.

Q4: How can I analyze the purity of my this compound sample?

A4: The purity and isomeric composition of this compound are typically determined using Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS).[3] Chiral GC columns can be used to determine the enantiomeric excess (e.e.). Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the chemical structure.

Troubleshooting Guides

Fractional Distillation
Problem Possible Cause(s) Solution(s)
Poor Separation of Isomers - Inefficient fractionating column.- Distillation rate is too fast.- Fluctuations in heat supply.- Poor vacuum.- Use a column with a higher number of theoretical plates (e.g., a packed Vigreux or spinning band column).- Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column. - Ensure a stable and consistent heat source.- Check the vacuum system for leaks to maintain a stable, low pressure.
Product Decomposition - Distillation temperature is too high.- Perform the distillation under a higher vacuum to lower the boiling point of this compound.
"Bumping" or Uneven Boiling - Lack of boiling chips or stir bar.- Heating too rapidly.- Add fresh boiling chips or a magnetic stir bar before starting the distillation.- Heat the distillation flask gradually.
Low Yield - Hold-up in the distillation column.- Inefficient condensation.- For small-scale distillations, choose a column with low hold-up.- Ensure adequate cooling water flow through the condenser.
Crystallization
Problem Possible Cause(s) Solution(s)
No Crystals Form (Supersaturation) - Solution is not sufficiently saturated.- Cooling too rapidly without nucleation sites.- Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of pure this compound.
Oiling Out Instead of Crystallizing - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated at a temperature above the melting point of the impure compound.- Impurities are preventing crystal lattice formation.- Switch to a lower-boiling point solvent.- Lower the saturation temperature by adding a small amount of additional solvent.- Try a different solvent or a solvent mixture.
Low Yield of Crystals - Too much solvent was used.- The cooling temperature is not low enough.- Crystals were filtered before crystallization was complete.- Reduce the amount of solvent used to dissolve the crude product.- Cool the solution to a lower temperature (e.g., using an ice-salt bath or a freezer). A patent suggests temperatures of -20°C to -60°C for acetone.- Allow sufficient time for crystallization to complete before filtration.
Low Purity/Poor Crystal Quality - Crystallization occurred too quickly, trapping impurities.- Inadequate washing of the crystals.- Allow the solution to cool slowly to room temperature before further cooling in an ice bath. Slower cooling promotes the formation of larger, purer crystals.- Wash the filtered crystals with a small amount of ice-cold, fresh solvent to remove residual mother liquor containing impurities.

Quantitative Data Summary

Purification Technique Achievable Purity Typical Yield Scalability Key Considerations
Fractional Distillation Good to High (>98%)Moderate to HighGoodEffective for removing components with significantly different boiling points. Requires a good vacuum system for heat-sensitive compounds.
Solvent Crystallization (e.g., with Acetone) Very High (≥99.7% chemical and optical)Moderate to HighGoodSolvent selection is critical. Requires low temperatures for high yields.
Melt Crystallization Very High (>99.9% ee)ModerateGood for industrial scaleSolvent-free method, which is environmentally friendly. Requires precise temperature control.
Column Chromatography High to Very HighLow to ModerateLimited for large scaleGood for small-scale purification and for separating isomers with very similar physical properties. Can be costly and time-consuming for large quantities.

Experimental Protocols

High-Purity this compound via Fractional Distillation

Objective: To purify crude this compound by fractional distillation under reduced pressure.

Materials:

  • Crude this compound

  • Boiling chips or magnetic stir bar

  • Dry ice and acetone for cold trap (optional but recommended)

Equipment:

  • Round-bottom flask

  • Heating mantle with stirrer

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer

  • Condenser

  • Receiving flasks

  • Vacuum pump and gauge

  • Cold trap

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed.

  • Place the crude this compound and boiling chips/stir bar into the round-bottom flask.

  • Attach the flask to the fractionating column and the rest of the distillation setup.

  • If using, place a cold trap between the receiving flask and the vacuum pump.

  • Slowly and carefully apply vacuum to the system, aiming for a pressure of 1-10 mmHg.

  • Begin heating the distillation flask gently.

  • Observe the temperature at the distillation head. Collect any low-boiling impurities as the first fraction.

  • As the temperature stabilizes at the boiling point of this compound at the given pressure (approx. 90-92 °C at 12 mmHg), change the receiving flask to collect the main fraction.

  • Continue distillation at a slow, steady rate, monitoring the temperature. If the temperature fluctuates significantly, it may indicate the presence of other isomers.

  • Stop the distillation before the flask is completely dry to prevent the formation of peroxides and potential decomposition of the residue.

  • Allow the apparatus to cool completely before releasing the vacuum.

  • Analyze the purity of the collected fractions using GC.

High-Purity this compound via Deep Cooling Crystallization

Objective: To obtain high-purity this compound by crystallization from acetone at low temperature. This protocol is adapted from a patented method.

Materials:

  • Crude this compound (pre-purified by distillation is recommended)

  • Acetone (anhydrous)

Equipment:

  • Jacketed reaction vessel or a flask that can be placed in a cooling bath

  • Stirrer (magnetic or overhead)

  • Cooling system (cryostat or a bath with dry ice/acetone)

  • Buchner funnel and filter flask

  • Vacuum source

Procedure:

  • Dissolve the crude this compound in acetone. A suggested starting ratio is 2 volumes of acetone per weight of isopulegol (e.g., 20 mL acetone for 10 g of isopulegol).

  • Cool the solution to between -30°C and -35°C with gentle stirring.

  • Continue stirring at this temperature to induce crystallization. The formation of white crystals should be observed.

  • Once crystallization appears complete (this may take several hours), filter the cold slurry quickly through a pre-chilled Buchner funnel to collect the crystals.

  • Wash the crystals with a small amount of ice-cold acetone to remove any adhering mother liquor.

  • Dry the crystals under vacuum to remove residual acetone.

  • For even higher purity, the crystallization process can be repeated.

  • Analyze the purity of the crystals and the mother liquor by GC to assess the efficiency of the purification.

Diagrams

Purification_Workflow cluster_start Starting Material cluster_analysis1 Initial Analysis cluster_decision Method Selection cluster_distillation Fractional Distillation cluster_crystallization Crystallization cluster_analysis2 Final Analysis cluster_end Final Product Crude this compound Crude this compound Purity_Analysis_1 Purity Analysis (GC, GC-MS) Crude this compound->Purity_Analysis_1 Decision Desired Purity & Scale? Purity_Analysis_1->Decision Fractional_Distillation Fractional Distillation (Reduced Pressure) Decision->Fractional_Distillation Moderate Purity / Large Scale Crystallization Crystallization (Solvent or Melt) Decision->Crystallization High Purity / Smaller to Large Scale Distilled_Isopulegol Partially Purified This compound Fractional_Distillation->Distilled_Isopulegol Distilled_Isopulegol->Crystallization For Ultra-High Purity Purity_Analysis_2 Purity Analysis (GC, Chiral GC, NMR) Distilled_Isopulegol->Purity_Analysis_2 If purity is sufficient Crystallization->Purity_Analysis_2 High_Purity_Isopulegol High-Purity This compound (≥99.7%) Purity_Analysis_2->High_Purity_Isopulegol

Caption: Workflow for the purification of this compound.

Troubleshooting_Logic cluster_problem Problem Identification cluster_method Purification Method cluster_dist_causes Fractional Distillation Causes cluster_cryst_causes Crystallization Causes cluster_solutions Potential Solutions Problem Low Purity of This compound Method Which Method Used? Problem->Method Dist_Cause1 Poor Separation Method->Dist_Cause1 Distillation Dist_Cause2 Decomposition Method->Dist_Cause2 Distillation Cryst_Cause1 Rapid Cooling Method->Cryst_Cause1 Crystallization Cryst_Cause2 Incorrect Solvent Method->Cryst_Cause2 Crystallization Cryst_Cause3 Impure Mother Liquor Method->Cryst_Cause3 Crystallization Sol_Dist1 Increase Column Efficiency / Reduce Rate Dist_Cause1->Sol_Dist1 Sol_Dist2 Lower Distillation Temperature (Higher Vacuum) Dist_Cause2->Sol_Dist2 Sol_Cryst1 Slow Cooling / Annealing Cryst_Cause1->Sol_Cryst1 Sol_Cryst2 Solvent Screening Cryst_Cause2->Sol_Cryst2 Sol_Cryst3 Wash Crystals with Cold, Pure Solvent Cryst_Cause3->Sol_Cryst3

Caption: Troubleshooting logic for low purity of this compound.

References

catalyst deactivation and regeneration in (-)-Isopulegol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of (-)-Isopulegol, with a focus on catalyst deactivation and regeneration.

Troubleshooting Guides

This guide provides a structured approach to diagnosing and resolving common issues related to catalyst deactivation during the synthesis of this compound.

Issue 1: Low Conversion of Citronellal

Q: My reaction shows low conversion of citronellal to isopulegol. What are the potential causes and how can I troubleshoot this?

A: Low citronellal conversion can stem from several factors related to the catalyst and reaction conditions. Here’s a step-by-step guide to diagnose and resolve the issue:

  • Potential Cause 1: Insufficient Catalyst Activity.

    • Troubleshooting:

      • Catalyst Selection: Ensure you are using a suitable catalyst. Solid acid catalysts like zeolites (e.g., H-Beta, H-ZSM5), acid-treated montmorillonite clays, and zirconia-based catalysts are commonly used.[1][2] The choice of catalyst can significantly impact conversion rates.

      • Catalyst Loading: The amount of catalyst used is crucial. An insufficient amount may lead to incomplete conversion.[2] Experiment with varying the catalyst loading to find the optimal concentration for your specific reaction conditions.

      • Catalyst Activation: Some catalysts require activation before use. For example, zeolites may need to be calcined to remove adsorbed water and open up active sites. Ensure your catalyst is properly activated according to the supplier's or literature protocols.

  • Potential Cause 2: Suboptimal Reaction Conditions.

    • Troubleshooting:

      • Temperature: The reaction temperature plays a critical role. While higher temperatures can increase the reaction rate, they can also promote side reactions and catalyst deactivation.[2] For instance, with H-NZ catalyst, an increase from 100°C to 120°C showed a decrease in conversion.[2] Optimize the temperature for your specific catalyst.

      • Reaction Time: The reaction may not have reached completion. Monitor the reaction progress over time using techniques like GC to determine the optimal reaction time.

      • Solvent Effects: The choice of solvent can influence catalyst activity and selectivity. Some reactions are performed without a solvent, while others benefit from solvents like toluene or cyclohexane.

  • Potential Cause 3: Catalyst Deactivation.

    • Troubleshooting:

      • Check for Deactivation Signs: If you observe a decrease in conversion over time or in subsequent reaction cycles, your catalyst may be deactivating. Common deactivation mechanisms include coking, poisoning, and leaching of active sites.

      • Proceed to Regeneration: If deactivation is suspected, refer to the Catalyst Regeneration Protocols section below.

Issue 2: Poor Selectivity towards this compound and Formation of Byproducts

Q: My reaction is producing a significant amount of byproducts, leading to low selectivity for the desired this compound isomer. What can I do to improve selectivity?

A: Poor selectivity is a common challenge and is often related to the catalyst's properties and the reaction conditions. Key byproducts can include other isopulegol isomers, menthones, and products from dehydration, cracking, and etherification.

  • Potential Cause 1: Unbalanced Catalyst Acidity.

    • Troubleshooting:

      • Lewis vs. Brønsted Acidity: The balance between Lewis and Brønsted acid sites is crucial. Lewis acid sites are generally favored for the desired cyclization, while strong Brønsted acid sites can promote side reactions. Consider using catalysts with a higher Lewis-to-Brønsted acid site ratio.

      • Catalyst Modification: The acidity of catalysts like zeolites and clays can be modified through acid treatment or by supporting them with other materials like heteropoly acids.

  • Potential Cause 2: High Reaction Temperature.

    • Troubleshooting:

      • Temperature Optimization: As mentioned earlier, high temperatures can favor the formation of byproducts. Try running the reaction at a lower temperature to see if selectivity improves. For example, using tin(IV) chloride as a catalyst at 0°C has been reported to yield high selectivity.

  • Potential Cause 3: Prolonged Reaction Time.

    • Troubleshooting:

      • Kinetic Monitoring: Monitor the product distribution over time. The desired isopulegol might be an intermediate that converts to other byproducts with extended reaction times. Stop the reaction once the maximum yield of this compound is achieved.

Frequently Asked Questions (FAQs)

Catalyst Deactivation

Q1: What are the main causes of catalyst deactivation in this compound synthesis?

A1: The primary causes of deactivation for solid acid catalysts used in this synthesis are:

  • Coking: Formation of carbonaceous deposits (coke) on the catalyst surface, which block active sites and pores. This is often promoted at higher reaction temperatures.

  • Leaching: The removal of active components, such as aluminum from the framework of zeolite catalysts, into the reaction medium. This leads to a permanent loss of acidity and activity.

  • Sintering: The agglomeration of catalyst particles at high temperatures, resulting in a loss of surface area and, consequently, a decrease in active sites.

Q2: How can I determine if my catalyst has been deactivated by coking?

A2: A common method to identify coking is through thermogravimetric analysis (TGA). By heating the spent catalyst in an oxidizing atmosphere (e.g., air), the weight loss corresponding to the combustion of coke can be quantified. Temperature-programmed oxidation (TPO) is another useful technique. A visual indication of coking can be a change in the catalyst's color to dark brown or black.

Q3: What is catalyst leaching and how can I test for it?

A3: Leaching is the dissolution of active species from the solid catalyst into the liquid reaction mixture. A simple way to test for leaching is the hot filtration test. In this test, the solid catalyst is filtered from the reaction mixture at an intermediate conversion. If the reaction continues to proceed in the filtrate, it indicates that active species have leached into the solution. For a more quantitative analysis, the filtrate can be analyzed for the presence of the leached species using techniques like inductively coupled plasma (ICP) spectroscopy.

Catalyst Regeneration

Q4: Can a deactivated catalyst be regenerated? If so, how?

A4: Yes, in many cases, deactivated catalysts can be regenerated to recover their activity. The appropriate regeneration method depends on the deactivation mechanism:

  • For Coking: The most common method is calcination , which involves heating the catalyst in the presence of air or a controlled oxygen-containing atmosphere to burn off the coke deposits.

  • For Leaching: Leaching is generally an irreversible process. However, in some cases, it might be possible to re-impregnate the leached active species onto the support.

  • For Sintering: Sintering is also typically irreversible. The focus here is on prevention by operating at temperatures below the catalyst's thermal stability limit.

Q5: What is a typical calcination procedure for regenerating a coked zeolite catalyst?

A5: A general procedure for calcination is as follows (always refer to specific literature for your catalyst):

  • Drying: The spent catalyst is first washed with a solvent to remove any adsorbed organic molecules and then dried in an oven (e.g., at 100-120 °C) to remove the solvent.

  • Calcination: The dried catalyst is placed in a furnace. The temperature is gradually ramped up (e.g., 1-5 °C/min) to the target calcination temperature (typically 450-550 °C) in a flow of air or a mixture of nitrogen and oxygen.

  • Holding: The catalyst is held at the target temperature for several hours (e.g., 3-6 hours) to ensure complete combustion of the coke.

  • Cooling: The catalyst is then cooled down to room temperature. It is crucial to control the heating rate and the oxygen concentration to avoid excessive heat generation from coke combustion, which could lead to sintering of the catalyst.

Quantitative Data on Catalyst Performance and Deactivation

The following tables summarize quantitative data on the performance, deactivation, and regeneration of various catalysts used in the synthesis of isopulegol from citronellal.

Table 1: Performance of Various Solid Acid Catalysts

CatalystReaction Temperature (°C)Reaction Time (h)Citronellal Conversion (%)Isopulegol Selectivity (%)Reference
H-NZ (Natural Zeolite)1003>9587
H-ZSM51003~9073
Montmorillonite K10Room Temp2>95High
Hydrous Zirconia604~10060
Cu/beta zeolite180490.281.0
Ni/beta zeolite180442.576.6

Table 2: Catalyst Deactivation and Regeneration Efficiency

CatalystDeactivation MechanismDeactivation Rate (Example)Regeneration MethodRegeneration Efficiency (% Activity Recovery)Reference
Zeolite ZSM-5CokingActivity loss after multiple cyclesCalcination in air~80% recovery of acidity and textural properties
Zirconium PhosphateCokingGradual decrease in yield over runsCalcination in air at 500°C for 4hStable activity for up to six runs
H-Beta ZeoliteLeaching of AlLoss of acidityGenerally irreversible-

Experimental Protocols

Protocol 1: Synthesis of this compound using Acid-Treated Natural Zeolite (H-NZ)

This protocol is based on the work by Adilina and Agustian.

Materials:

  • Natural Zeolite (NZ)

  • Sulfuric Acid (H₂SO₄), 6M

  • (+)-Citronellal

  • Round-bottom flask with magnetic stirrer and reflux condenser

  • Gas Chromatograph (GC) for analysis

Procedure:

  • Catalyst Preparation (Acid Treatment):

    • Add 5g of Natural Zeolite (NZ) to 30 mL of 6M sulfuric acid.

    • Stir the mixture for 3 hours.

    • Wash the resulting H-NZ catalyst with deionized water until the filtrate is neutral.

    • Filter and dry the catalyst at 100°C for 2 hours.

  • Cyclization Reaction:

    • Place 25 mL of citronellal in a round-bottom flask.

    • Add 0.8g of the prepared H-NZ catalyst.

    • Heat the mixture to 100°C with stirring for 3 hours under reflux.

    • After the reaction, cool the mixture to room temperature.

    • Separate the catalyst by filtration.

    • Analyze the product mixture using GC to determine conversion and selectivity.

Protocol 2: Regeneration of a Coked Zeolite Catalyst by Calcination

This is a general protocol and should be adapted based on the specific catalyst and extent of coking.

Materials and Equipment:

  • Spent (coked) zeolite catalyst

  • Washing solvent (e.g., acetone or ethanol)

  • Drying oven

  • Tube furnace with temperature controller and gas flow control

Procedure:

  • Washing:

    • Wash the spent catalyst with a suitable solvent to remove any physically adsorbed organic molecules.

    • Filter the catalyst and repeat the washing process until the solvent runs clear.

  • Drying:

    • Dry the washed catalyst in an oven at 100-120°C overnight to remove the solvent.

  • Calcination:

    • Place the dried catalyst in a quartz tube within the tube furnace.

    • Start a flow of an inert gas (e.g., nitrogen) through the tube.

    • Ramp the temperature to the desired calcination temperature (e.g., 500°C) at a slow rate (e.g., 2°C/minute).

    • Once at the target temperature, gradually introduce a controlled flow of air or a mixture of oxygen and nitrogen. Caution: The combustion of coke is exothermic and can lead to a rapid temperature increase (runaway). Start with a low oxygen concentration.

    • Hold at the calcination temperature for 3-5 hours, or until the coke is completely removed (can be monitored by analyzing the off-gas for CO₂).

    • Switch back to an inert gas flow and cool the furnace down to room temperature.

    • The regenerated catalyst is now ready for reuse or characterization.

Visualizations

Below are diagrams illustrating key processes in this compound synthesis and catalyst management.

G cluster_reaction This compound Synthesis Pathway Citronellal (+)-Citronellal Isopulegol This compound Citronellal->Isopulegol   Solid Acid Catalyst (e.g., Zeolite, Clay) Byproducts Byproducts (isomers, menthones, etc.) Citronellal->Byproducts Side Reactions (promoted by strong Brønsted acidity, high temperature)

Caption: Reaction pathway for the cyclization of citronellal to isopulegol.

G cluster_workflow Catalyst Deactivation and Regeneration Cycle Fresh Fresh/Active Catalyst Reaction Isopulegol Synthesis Fresh->Reaction Use in Reaction Deactivated Deactivated Catalyst (Coking, Leaching, Sintering) Reaction->Deactivated Deactivation Occurs Regeneration Regeneration (e.g., Calcination) Deactivated->Regeneration Regeneration Process Waste Waste/Disposal Deactivated->Waste Irreversible Deactivation (e.g., Sintering, Severe Leaching) Regeneration->Fresh Activity Restored

Caption: The lifecycle of a catalyst, from active use to deactivation and regeneration.

G cluster_troubleshooting Troubleshooting Workflow for Low Yield Start Low Isopulegol Yield Check_Conversion Check Citronellal Conversion? Start->Check_Conversion Check_Selectivity Check Product Selectivity? Check_Conversion->Check_Selectivity High Low_Conversion_Actions Low Conversion: - Increase catalyst loading - Optimize temperature/time - Check catalyst activity Check_Conversion->Low_Conversion_Actions Low Low_Selectivity_Actions Low Selectivity: - Lower reaction temperature - Optimize reaction time - Use catalyst with higher  Lewis/Brønsted ratio Check_Selectivity->Low_Selectivity_Actions Low End Improved Yield Check_Selectivity->End High Low_Conversion_Actions->End Low_Selectivity_Actions->End

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

References

enhancing the stability of (-)-Isopulegol under reaction conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (-)-Isopulegol Stability

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a monoterpene alcohol and a key intermediate in the synthesis of (-)-menthol, a compound widely used in pharmaceutical, fragrance, and flavor industries.[1][2] Its stability is crucial because degradation or unintended isomerization during a reaction can lead to the formation of impurities, reduce the yield of the desired product, and complicate purification processes. The primary reactive sites are the hydroxyl group and the double bond, which can be susceptible to various reaction conditions.

Q2: What are the common degradation pathways for this compound?

The most common stability issue for this compound is acid-catalyzed isomerization. Under acidic conditions, the double bond can migrate, or the molecule can undergo cyclization and rearrangement reactions. For instance, the Prins reaction, an acid-catalyzed condensation, is relevant to the synthesis of related structures.[3] Strong acidic conditions, similar to those used in the cyclization of citronellal to form isopulegol, can promote the formation of unwanted isomers if not properly controlled.[2][4] High temperatures can also lead to thermal degradation, resulting in a variety of breakdown products.

Q3: What primary factors influence the stability of this compound?

Several factors can impact the stability of this compound and related terpene alcohols:

  • pH: Acidic conditions are a primary cause of isomerization and rearrangement. The type and strength of the acid catalyst (Lewis vs. Brønsted) can significantly influence the reaction pathway and the formation of byproducts.

  • Temperature: Elevated temperatures can accelerate degradation. In many cases, decomposition rates increase significantly with temperature.

  • Catalyst: The choice of catalyst is critical. For example, in the synthesis of isopulegol from citronellal, solid acid catalysts with an appropriate balance of Lewis and Brønsted acid sites are required to maximize selectivity and minimize side reactions.

  • Solvent: The solvent system can affect stability. For some organic compounds, aqueous environments, especially at high temperatures, can promote degradation.

  • Presence of Oxidizing Agents: The double bond and hydroxyl group can be susceptible to oxidation, leading to the formation of ketones, epoxides, or other oxidation products.

Q4: How can I monitor the stability or degradation of this compound in my experiment?

The stability of this compound can be monitored by taking aliquots from the reaction mixture at different time points and analyzing them using chromatographic techniques. A stability-specific high-pressure liquid chromatographic (HPLC) method or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to quantify the remaining this compound and identify any degradation products or isomers that may have formed.

Troubleshooting Guides

Problem 1: My reaction yield is low, and I suspect this compound is degrading due to acidic conditions.

  • Answer: Acid-catalyzed degradation is a common issue. Consider the following troubleshooting steps:

    • Catalyst Modification: If using a solid acid catalyst, consider one with a different acidity profile. A catalyst with weaker acid sites or a higher ratio of Lewis to Brønsted acidity might be more selective and reduce unwanted side reactions.

    • pH Control: If possible, buffer the reaction mixture to maintain a less acidic pH. Even a slight change in pH can sometimes prevent degradation.

    • Temperature Reduction: Lower the reaction temperature. While this may slow down the desired reaction, it will also reduce the rate of degradation. An Arrhenius plot can help quantify the effect of temperature.

    • Use a Protecting Group: The most robust solution is often to protect the hydroxyl group of this compound before subjecting it to harsh acidic conditions. This strategy prevents the alcohol from participating in side reactions.

Problem 2: I am observing significant isomerization of this compound into other menthol-related stereoisomers.

  • Answer: Isomerization is typically catalyzed by acid. To minimize this:

    • Neutralize the Reaction: Ensure that no residual acid is present from previous steps. A mild basic wash (e.g., with aqueous sodium bicarbonate solution) during workup of the starting material can help.

    • Choose a Milder Catalyst: Opt for non-acidic reaction pathways if possible. If an acid is necessary, use the mildest acid that can effectively catalyze the reaction or consider using a solid acid catalyst that can be easily removed.

    • Protect the Hydroxyl Group: The hydroxyl group can influence the electronic environment of the molecule. Protecting it as an ether or ester can sometimes alter the molecule's susceptibility to isomerization.

Problem 3: How do I select an appropriate protecting group for the hydroxyl group of this compound?

  • Answer: Selecting the right protecting group depends on the downstream reaction conditions you need it to withstand and the conditions required for its removal.

    • Assess Stability Requirements: Identify the conditions (pH, temperature, reagents) of your next reaction step. The chosen protecting group must be stable under these conditions.

    • Plan for Deprotection: Ensure that the conditions required to remove the protecting group will not damage your final molecule. Orthogonal protection strategies allow for the selective removal of one group in the presence of others.

    • Common Alcohol Protecting Groups: Silyl ethers (like TMS, TBS, TIPS) are very common. They are generally stable under neutral and basic conditions and are cleaved by fluoride ions or acid. Acyl groups (like acetyl or benzoyl) form esters and are stable to acidic conditions but are removed by basic hydrolysis.

Table 1: Common Protecting Groups for Alcohols and Their Stability
Protecting GroupProtected FormStable ToCleaved By
Trimethylsilyl (TMS) Silyl EtherMost non-acidic/non-fluoride conditionsMild acid, Fluoride ions (TBAF)
tert-Butyldimethylsilyl (TBS/TBDMS) Silyl EtherMore robust than TMS; stable to mild base, some chromatographyStronger acid, Fluoride ions (TBAF)
Acetyl (Ac) EsterMildly acidic conditions, oxidation, hydrogenationAcid or base hydrolysis
Benzyl (Bn) EtherStrong bases, acidic conditions, mild reducing/oxidizing agentsHydrogenolysis (H₂, Pd/C)
tert-Butoxycarbonyl (Boc) CarbonateBase hydrolysis, catalytic reductionAcidic conditions (e.g., TFA)

Experimental Protocols

Protocol 1: General Procedure for TBS Protection of this compound

This protocol describes the protection of the hydroxyl group of this compound as a tert-butyldimethylsilyl (TBS) ether, a common strategy to enhance its stability under various reaction conditions.

  • Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Solvent: Dissolve the this compound in a suitable anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Reagents: Add imidazole (2.5 eq) to the solution and stir until it dissolves.

  • Silylation: Slowly add a solution of tert-butyldimethylsilyl chloride (TBSCl, 1.2 eq) in the same solvent to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the TBS-protected this compound.

Protocol 2: Monitoring Degradation via GC-MS
  • Sampling: At predetermined time intervals (e.g., t=0, 1h, 2h, 4h, etc.), carefully withdraw a small aliquot (e.g., 50-100 µL) from the reaction mixture.

  • Quenching: Immediately quench the aliquot in a vial containing a suitable solvent (e.g., ethyl acetate) and a small amount of a quenching agent if necessary (e.g., saturated sodium bicarbonate to neutralize acid).

  • Dilution: Dilute the quenched sample to an appropriate concentration for GC-MS analysis. Adding an internal standard at this stage is recommended for accurate quantification.

  • Analysis: Inject the sample into a GC-MS system. Use a chiral column if you need to resolve stereoisomers of isopulegol or its degradation products.

  • Data Interpretation: Integrate the peak areas for this compound, any identified isomers (e.g., iso-isopulegol, neo-isopulegol), and degradation products. Plot the concentration or relative peak area of this compound over time to determine its stability profile under the tested conditions.

Visual Guides and Workflows

G Diagram 1: Potential Acid-Catalyzed Degradation Pathways of this compound cluster_main Isopulegol This compound Protonation Protonation of Alkene or Alcohol Isopulegol->Protonation H⁺ (Acid Catalyst) Carbocation Tertiary Carbocation Intermediate Protonation->Carbocation Isomers Isopulegol Isomers (neo-, isoneo-) Carbocation->Isomers 1,2-Hydride/Methyl Shift Menthol_Isomers Menthol Isomers (via hydrogenation or intramolecular reaction) Carbocation->Menthol_Isomers Ring Closure/ Hydration Byproducts Other Byproducts (e.g., Pulegone) Carbocation->Byproducts Elimination/ Rearrangement

Caption: Diagram 1: Potential acid-catalyzed degradation pathways of this compound.

G Diagram 2: Workflow for Enhancing this compound Stability cluster_workflow Start Low Yield or Impurity Formation Hypothesis Suspect Isopulegol Instability? Start->Hypothesis Monitor Monitor Reaction (GC-MS, HPLC) Hypothesis->Monitor Yes End Proceed with Synthesis Hypothesis->End No, check other factors Degradation_Confirmed Degradation Confirmed? Monitor->Degradation_Confirmed Optimize Optimize Conditions: - Lower Temperature - Milder Catalyst/pH Degradation_Confirmed->Optimize Yes Degradation_Confirmed->End No, instability not the issue Sufficient Stability Improved? Optimize->Sufficient Protect Implement Protecting Group Strategy Sufficient->Protect No Sufficient->End Yes Protect->End

Caption: Diagram 2: Workflow for troubleshooting and enhancing this compound stability.

G Diagram 3: Logic of a Protecting Group Strategy cluster_logic Start This compound Protection Step 1: Protect -OH group (e.g., with TBSCl) Start->Protection Protected_Molecule Protected Isopulegol (Stable Intermediate) Protection->Protected_Molecule Reaction Step 2: Perform Desired Reaction (e.g., under acidic conditions) Protected_Molecule->Reaction Post_Reaction Protected Product Reaction->Post_Reaction Deprotection Step 3: Deprotect (e.g., with TBAF) Post_Reaction->Deprotection Final_Product Final Product Deprotection->Final_Product

Caption: Diagram 3: The three-step logic of employing a protecting group strategy.

References

Technical Support Center: Overcoming Solubility Issues in (-)-Isopulegol Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of (-)-Isopulegol in various chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which common solvents is it soluble?

A1: this compound is a naturally occurring monoterpene alcohol. It is a colorless to pale yellow liquid with a minty, cooling aroma.[1] While it is only slightly soluble in water (approximately 3 g/L at 21.9°C), it is generally soluble in many common organic solvents and oils.[2][3] Specific solubility data indicates its solubility to be around 30 mg/mL in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Ethanol.[4]

Q2: I am observing incomplete dissolution of this compound in my reaction solvent. What could be the reason?

A2: Incomplete dissolution can be due to several factors:

  • Solvent Polarity: this compound, being an alcohol, has both polar and non-polar characteristics. The choice of solvent should match its polarity. While it is soluble in alcohols like ethanol, its solubility might be limited in very non-polar solvents like hexane or very polar aprotic solvents at room temperature.

  • Temperature: The solubility of solids and liquids in solvents is often temperature-dependent. If you are working at low temperatures, the solubility of this compound may be significantly reduced.

  • Concentration: You might be exceeding the solubility limit of this compound in the chosen solvent at the given temperature.

  • Purity of this compound: Impurities in the this compound can affect its solubility characteristics.

Q3: Can I use a co-solvent to improve the solubility of this compound?

A3: Yes, using a co-solvent is a common and effective strategy to enhance the solubility of reactants.[3] For this compound, if you are experiencing solubility issues in a non-polar solvent, adding a more polar co-solvent like ethanol or tetrahydrofuran (THF) can improve dissolution. Conversely, if working in a very polar solvent, a less polar co-solvent might be beneficial. When selecting a co-solvent, ensure it is inert under your reaction conditions.

Q4: How does the viscosity of this compound affect its handling and dissolution?

A4: this compound is a somewhat viscous liquid, which can make accurate measurement and rapid dissolution challenging, especially at lower temperatures. To mitigate this, you can gently warm the this compound before weighing or addition to the reaction mixture. Ensuring vigorous stirring during dissolution is also crucial to break up any clumps and facilitate interaction with the solvent.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Reaction is sluggish or does not proceed to completion. Poor solubility of this compound at the reaction temperature. 1. Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor for any improvement in reaction progress. Be mindful of potential side reactions at higher temperatures. 2. Add a co-solvent to improve the solubility of this compound. Select a co-solvent that is miscible with your primary solvent and inert to the reaction conditions. 3. If possible, decrease the concentration of the reactants.
A solid precipitate forms during the reaction. The product or a reaction intermediate is insoluble in the reaction solvent. 1. Analyze the precipitate to determine its identity. 2. If the precipitate is the desired product, this could be a convenient method for isolation. 3. If the precipitate is an intermediate, a different solvent system with higher solubilizing power for all species in the reaction mixture may be required. Consider a solvent mixture.
Difficulty in isolating the product during aqueous workup. The product has some solubility in the aqueous phase. 1. Perform multiple extractions (3-5 times) with a suitable organic solvent to maximize the recovery of the product from the aqueous layer. 2. Saturate the aqueous layer with a salt like sodium chloride (salting out) to decrease the polarity of the aqueous phase and drive the organic product into the organic layer.
Formation of an emulsion during extraction. The presence of both polar and non-polar functional groups in the reaction mixture. 1. Add a small amount of brine (saturated NaCl solution) to the separatory funnel. 2. Allow the mixture to stand for a longer period to allow for phase separation. 3. Gently swirl or rock the separatory funnel instead of vigorous shaking. 4. If the emulsion persists, filtration through a pad of Celite or glass wool can sometimes help to break it.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in various organic solvents.

SolventTemperature (°C)Solubility ( g/100 mL)
Water21.9~0.3
Ethanol253
Dimethylformamide (DMF)253
Dimethyl sulfoxide (DMSO)253

Note: The solubility in ethanol, DMF, and DMSO is reported as 30 mg/mL, which is equivalent to 3 g/100 mL.

Experimental Protocols

Epoxidation of this compound

This protocol describes the synthesis of isopulegol epoxide, a common intermediate in the synthesis of various derivatives.

Materials:

  • This compound

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Dissolve this compound in dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of m-CPBA in dichloromethane to the cooled solution of this compound over a period of 30 minutes.

  • Allow the reaction mixture to stir at 0 °C for 2 hours and then warm to room temperature, stirring overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any excess peroxide.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude isopulegol epoxide.

  • The crude product can be purified by column chromatography on silica gel.

Ritter Reaction of this compound

This protocol outlines the synthesis of an N-substituted amide from this compound via the Ritter reaction.

Materials:

  • This compound

  • Acetonitrile (or other suitable nitrile)

  • Concentrated sulfuric acid

  • Ice bath

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate

Procedure:

  • In a flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve this compound in an excess of acetonitrile.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly and carefully add concentrated sulfuric acid dropwise to the stirred solution. An exothermic reaction may occur.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring its progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture over crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude amide product.

  • The product can be further purified by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_epoxidation Epoxidation of this compound cluster_ritter Ritter Reaction of this compound start_epo Dissolve this compound in CH₂Cl₂ cool_epo Cool to 0°C start_epo->cool_epo add_mcpba Add m-CPBA solution cool_epo->add_mcpba react_epo Stir at 0°C then RT add_mcpba->react_epo quench_epo Quench with Na₂S₂O₃ react_epo->quench_epo wash_epo Wash with NaHCO₃ and brine quench_epo->wash_epo dry_epo Dry and concentrate wash_epo->dry_epo purify_epo Purify by chromatography dry_epo->purify_epo start_ritter Dissolve this compound in Nitrile cool_ritter Cool to 0°C start_ritter->cool_ritter add_acid Add conc. H₂SO₄ cool_ritter->add_acid react_ritter Stir at RT add_acid->react_ritter quench_ritter Pour over ice react_ritter->quench_ritter neutralize Neutralize with NaHCO₃ quench_ritter->neutralize extract Extract with CH₂Cl₂ neutralize->extract dry_ritter Dry and concentrate extract->dry_ritter purify_ritter Purify dry_ritter->purify_ritter

Caption: Experimental workflows for epoxidation and Ritter reactions of this compound.

troubleshooting_logic issue Solubility Issue Encountered check_temp Is reaction temperature optimal? issue->check_temp increase_temp Increase Temperature check_temp->increase_temp No check_solvent Is solvent appropriate? check_temp->check_solvent Yes solution Problem Resolved increase_temp->solution Yes use_cosolvent Use Co-solvent check_solvent->use_cosolvent No check_conc Is concentration too high? check_solvent->check_conc Yes use_cosolvent->solution Yes decrease_conc Decrease Concentration check_conc->decrease_conc Yes check_conc->solution No decrease_conc->solution Yes

Caption: Troubleshooting logic for addressing solubility issues in this compound reactions.

References

Technical Support Center: Refining Separation Methods for (-)-Isopulegol Stereoisomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the separation and purification of (-)-Isopulegol stereoisomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating the stereoisomers of isopulegol?

The main difficulty lies in the similar physical properties of the four diastereomeric pairs: isopulegol, isoisopulegol, neoisopulegol, and neoisoisopulegol.[1] These isomers often have very close boiling points, making complete separation by standard fractional distillation difficult to achieve.[1]

Q2: What is the most effective method for separating all eight stereoisomers?

Chiral Gas Chromatography (GC) is the most effective and widely used method for both analytical and preparative separation of all eight stereoisomers of isopulegol.[1] This technique requires the use of a chiral stationary phase, such as one based on cyclodextrins, to differentiate between the enantiomers.[1]

Q3: Can fractional distillation be used for purification?

Fractional distillation can be used to enrich certain isomers from a mixture, but it is generally insufficient for achieving complete separation of all four diastereomers due to their similar boiling points.[1] It is often used as an initial purification step to remove bulk impurities or to enrich the concentration of the desired isomer before a more precise chromatographic step.

Q4: How can I confirm the identity and purity of my separated fractions?

A combination of analytical techniques is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the composition of the isomer mixture and identify each isomer by its retention time and mass spectrum.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for the structural elucidation of each stereoisomer, as the chemical shifts and coupling constants are unique to each.

  • Polarimetry: Measures the specific rotation of purified enantiomers, a key characteristic property of a chiral molecule.

Q5: What are common impurities found in commercial isopulegol?

Typical commercial isopulegol (≥95.0% to ≥98.0% purity) may contain other isopulegol stereoisomers and unreacted starting material, such as citronellal, from the synthesis process.

Troubleshooting Guides

Fractional Distillation Issues

Q: My fractional distillation is yielding poor separation between isomers. What factors should I investigate?

A: Achieving good separation of close-boiling isomers via fractional distillation requires careful control over several parameters.

  • Problem: Inefficient Column.

    • Solution: Ensure your fractionating column has a sufficient number of theoretical plates for the separation. For close-boiling liquids, a longer column or a column with more efficient packing (like Vigreux indentations or glass beads) is necessary.

  • Problem: Distillation Rate is Too Fast.

    • Solution: Reduce the heating rate. A slow, steady distillation rate is crucial for establishing the temperature gradient in the column, which allows the theoretical plates to work effectively. The ring of condensate should rise slowly and gradually up the column.

  • Problem: Unstable Temperature.

    • Solution: Ensure the thermometer bulb is correctly positioned at the intersection of the "Y" piece to accurately measure the temperature of the vapor entering the condenser. If the temperature fluctuates or stops rising, you may need to slightly increase the heat or insulate the column with glass wool or aluminum foil to prevent heat loss.

  • Problem: Inadequate Reflux.

    • Solution: Proper reflux is essential for the multiple condensation-vaporization cycles that define fractional distillation. Ensure the heating is controlled to maintain a proper reflux ratio.

Chiral Gas Chromatography (GC) Issues

Q: I'm observing poor peak resolution and co-elution of stereoisomers on my chiral GC. How can I improve the separation?

A: Poor resolution in chiral GC can often be resolved by systematically optimizing the method parameters.

  • Problem: Incorrect Column Choice.

    • Solution: The choice of chiral stationary phase is critical. For isopulegol isomers, columns coated with a derivatized β-cyclodextrin are highly effective. If you are not using a chiral column, you will not be able to separate enantiomers.

  • Problem: Suboptimal Temperature Program.

    • Solution: The temperature ramp rate significantly impacts resolution. If peaks are co-eluting, try a slower temperature ramp (e.g., 1-2°C/min instead of 5°C/min). This increases the interaction time with the stationary phase, improving separation.

  • Problem: Incorrect Carrier Gas Flow Rate.

    • Solution: The flow rate of the carrier gas (Helium or Hydrogen) affects column efficiency. An optimal flow rate exists for each column diameter. Consult the column manufacturer's guidelines and optimize the flow rate to achieve the best resolution.

  • Problem: Column Overload.

    • Solution: Injecting too much sample can lead to broad, asymmetric peaks and poor resolution. Reduce the injection volume or dilute the sample. Using a higher split ratio (e.g., 50:1 or greater) can also help.

  • Problem: Column History/Memory Effects.

    • Solution: Chiral columns can be sensitive to their history, especially if additives or modifiers have been used in the mobile phase. It is good practice to dedicate a column to a specific type of analysis and to flush it thoroughly between different projects.

Data Presentation

Table 1: Typical Purity and Impurities of Related Compounds

CompoundTypical Commercial Purity (%)Common Impurities
Isopulegol ≥ 95.0 to ≥ 98.0Other isopulegol stereoisomers, citronellal
L-Menthol ≥ 99.0 to ≥ 99.5Other menthol isomers (isomenthol, neomenthol)
p-Menthan-8-ol ≥ 98.5Other menthan-8-ol isomers, terpineol, menthenes

Data adapted from commercially available information for isopulegol and related compounds.

Table 2: General Starting Parameters for Chiral GC Analysis

ParameterTypical Value / TypeNotes
Column Chiral capillary column (e.g., derivatized β-cyclodextrin)Essential for enantiomeric separation.
Carrier Gas Hydrogen or Helium
Initial Temp 60 °CHold for 1-2 minutes.
Temp Program Ramp at 1-5 °C/min to 200-220 °CSlower ramp rates generally improve resolution.
Final Temp Hold 5-10 minutesEnsures all components elute.
Detector Flame Ionization Detector (FID)Standard for quantitative analysis of organic compounds.
Injection Volume 1 µL
Split Ratio 50:1Helps prevent column overload.

Experimental Protocols

Protocol 1: Chiral Gas Chromatography (GC) Analysis of Isopulegol Isomers

This protocol outlines a standard method for the analytical separation of isopulegol stereoisomers.

1. Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Chiral Capillary Column (e.g., Rt-βDEXsm or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).

2. Reagents:

  • Carrier Gas: Hydrogen or Helium, high purity.

  • Sample: Isopulegol isomer mixture, diluted in a suitable solvent (e.g., ethanol or hexane).

3. GC Method Parameters:

  • Inlet Temperature: 250 °C

  • Detector Temperature: 250 °C

  • Carrier Gas Flow: Set to the optimal linear velocity for the chosen gas and column (typically around 30-40 cm/s).

  • Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase at 2°C/min to 200°C.

    • Hold: Hold at 200°C for 5 minutes.

    • Note: This program is a starting point and should be optimized for your specific column and isomer mixture.

  • Injection: 1 µL injection volume with a 50:1 split ratio.

4. Data Analysis:

  • Identify peaks based on retention times compared to known standards.

  • Determine purity by calculating the area percentage of the main peak relative to the total area of all peaks. For higher accuracy, use a calibration curve with standards of known concentration.

Protocol 2: Fractional Distillation for Isomer Enrichment

This protocol describes a general procedure for enriching an isopulegol isomer mixture.

1. Apparatus:

  • Round bottom flask.

  • Fractionating column (e.g., Vigreux).

  • Distillation head with thermometer adapter.

  • Condenser.

  • Receiving flask(s).

  • Heating mantle and stir bar.

  • Vacuum source (optional, for reduced pressure distillation).

2. Procedure:

  • Set up the fractional distillation apparatus as shown in standard laboratory guides. Ensure the thermometer bulb is positioned correctly.

  • Add the crude isopulegol mixture to the round bottom flask with a stir bar. Do not fill the flask more than two-thirds full.

  • Begin heating the mixture gently. The goal is a slow, controlled boil.

  • Observe the ring of condensate as it slowly rises up the fractionating column. A slow ascent is critical for good separation. If it rises too quickly, reduce the heat.

  • Once the vapor reaches the thermometer, the temperature should stabilize at the boiling point of the first fraction. Record this temperature.

  • Collect the distillate at a rate of approximately 1-2 drops per second.

  • Collect different fractions in separate receiving flasks based on temperature ranges. The temperature will rise as the lower-boiling isomers are distilled off.

  • Note: This method is challenging for complete separation of isopulegol isomers. Monitor the composition of each fraction using Chiral GC (Protocol 1).

Visualizations

experimental_workflow cluster_start Synthesis cluster_process Purification & Separation cluster_analysis Analysis & Characterization start (+)-Citronellal mixture Crude Isomer Mixture (Isopulegol, Isoisopulegol, etc.) start->mixture Cyclization (e.g., with ZnBr₂) distillation Fractional Distillation (Enrichment) mixture->distillation Initial Cleanup chromatography Chiral GC / HPLC (Complete Separation) mixture->chromatography Direct Separation distillation->chromatography Enriched Fractions product Purified this compound chromatography->product analysis Purity & Identity Check (GC-MS, NMR, Polarimetry) product->analysis

Caption: General workflow for the synthesis, separation, and analysis of this compound.

troubleshooting_gc problem Poor Peak Resolution in Chiral GC q1 Is the correct chiral column installed? problem->q1 a1_yes YES q1->a1_yes a1_no NO q1->a1_no q2 Is the method optimized? a1_yes->q2 s1 Install appropriate chiral stationary phase (e.g., cyclodextrin-based) a1_no->s1 end_node Resolution Improved s1->end_node a2_yes YES q2->a2_yes a2_no NO q2->a2_no q3 Is the sample concentration appropriate? a2_yes->q3 s2 1. Decrease temp. ramp rate (1-2°C/min) 2. Optimize carrier gas flow rate 3. Check temperature holds a2_no->s2 s2->end_node a3_no NO (Overloaded) q3->a3_no q3->end_node YES s3 1. Dilute the sample 2. Increase the split ratio 3. Reduce injection volume a3_no->s3 s3->end_node

Caption: Troubleshooting logic for poor peak resolution in Chiral GC analysis.

separation_principle cluster_mixture Starting Mixture cluster_method Separation Method cluster_result Result enantiomers Enantiomers (R & S) Identical Physical Properties achiral Standard Method (Distillation, Standard Chromatography) enantiomers->achiral Interaction is identical chiral Chiral Environment (Chiral GC/HPLC Column) enantiomers->chiral Forms transient diastereomeric complexes diastereomers Diastereomers (RR & RS) Different Physical Properties diastereomers->achiral Different interactions no_sep No Separation achiral->no_sep separated Separated achiral->separated Separable chiral->separated

Caption: Core principle of separating stereoisomers based on their properties.

References

improving the catalytic efficiency of solid acid catalysts for isopulegol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of isopulegol using solid acid catalysts. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common experimental issues and optimize catalytic efficiency.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of isopulegol via the cyclization of citronellal with solid acid catalysts.

Problem 1: Low Yield of Isopulegol and Formation of Multiple Byproducts

  • Possible Cause: The formation of various byproducts is often attributed to an imbalance of acid sites on the catalyst, unsuitable reaction temperatures, or issues with catalyst loading. Side reactions can include dehydration, cracking, and etherification of the desired isopulegol product.[1][2] Strong Brønsted acidity and high reaction temperatures, in particular, can favor the elimination of water, leading to the formation of p-menthadiene isomers.[3]

  • Suggested Solutions:

    • Catalyst Selection and Modification: Experiment with different types of solid acid catalysts. Materials like H-Beta zeolite and H-MCM-41 have demonstrated high conversion rates.[3] Montmorillonite K10 clay is another effective option that can produce high yields under milder conditions.[3] Modifying catalysts through acid treatment (e.g., with HCl) or impregnation with heteropoly acids can enhance mesoporosity and acidity, leading to improved activity and selectivity. Utilizing catalysts with a higher ratio of Lewis to Brønsted acid sites is often beneficial, as Lewis acids are considered more selective for the desired cyclization reaction.

    • Optimize Reaction Temperature: Lowering the reaction temperature can help suppress unwanted side reactions, especially dehydration. For instance, conducting the reaction at 0°C with a catalyst like tin(IV) chloride has been reported to yield a high amount of isopulegol.

    • Adjust Catalyst Loading: The amount of catalyst used should be carefully optimized. Insufficient catalyst can lead to incomplete conversion, whereas an excess amount may promote the formation of byproducts.

    • Solvent Selection: The choice of solvent can significantly influence the reaction pathway. Cyclohexane is a commonly used and effective solvent for this reaction.

Problem 2: Catalyst Deactivation and Poor Reusability

  • Possible Cause: Catalyst deactivation is a common issue that can be caused by several factors. Coking, where carbonaceous materials deposit on the catalyst surface, can block active sites and pores. Leaching of active metal ions from the catalyst's framework can also lead to a reduction in catalytic activity. Additionally, for some catalysts, structural changes or collapse of the framework can occur, leading to a loss of efficacy.

  • Suggested Solutions:

    • Regeneration Protocols: Coked catalysts can often be regenerated. A common method is a hydrothermal regeneration process, which can effectively remove coke deposits and recover a significant portion of the catalyst's acidity and textural properties.

    • Catalyst Support and Design: The choice of catalyst support can influence its stability. Designing catalysts with a well-defined pore structure can help mitigate mass transfer limitations and reduce deactivation. For instance, modifying the pore structure of montmorillonite clay through acid treatment can improve its stability and performance.

    • Control Reaction Conditions: Operating at optimized temperatures and pressures can minimize side reactions that lead to coke formation.

Frequently Asked Questions (FAQs)

Q1: What is the role of Brønsted and Lewis acid sites in isopulegol synthesis?

A1: Both Brønsted and Lewis acid sites play a crucial role in the cyclization of citronellal to isopulegol. The reaction mechanism is thought to involve the coordination of the citronellal molecule to a Lewis acid site, followed by protonation by a neighboring Brønsted acid site, which initiates the cyclization. However, an improper balance between these sites can lead to the formation of undesired side products. A higher proportion of Lewis acidity is often favored as it can decrease the formation of byproducts.

Q2: How can I characterize my solid acid catalyst to predict its performance?

A2: Several characterization techniques are essential for evaluating the properties of solid acid catalysts that influence their performance in isopulegol synthesis:

  • X-Ray Diffraction (XRD): To determine the crystalline structure of the catalyst.

  • N2 Sorption (BET analysis): To measure the surface area and pore volume, which are important for catalyst activity.

  • Ammonia Temperature-Programmed Desorption (NH3-TPD): To quantify the total acidity and the strength of the acid sites on the catalyst surface.

  • Pyridine IR Spectroscopy: To distinguish between and quantify Brønsted and Lewis acid sites.

Q3: What are some common solid acid catalysts used for isopulegol synthesis?

A3: A variety of solid acid catalysts have been successfully used, including:

  • Zeolites (e.g., H-Beta, H-ZSM5, Y-zeolite)

  • Mesoporous materials (e.g., MCM-41, SiO2)

  • Clays (e.g., Montmorillonite K10)

  • Zirconia-based catalysts (e.g., hydrous zirconia, phosphated zirconia)

  • Heteropoly acids supported on materials like silica or montmorillonite

Q4: Can the choice of solvent affect the reaction?

A4: Yes, the solvent can influence the reaction. While some studies have shown high yields without a solvent, using a solvent like cyclohexane is common and can affect the reaction pathway and selectivity. The polarity of the solvent can impact the catalytic activity and selectivity.

Data Presentation

Table 1: Comparison of Different Solid Acid Catalysts for Isopulegol Synthesis

CatalystReaction Temperature (°C)Reaction Time (h)Citronellal Conversion (%)Isopulegol Yield (%)Isopulegol Selectivity (%)Reference
H-NZ (Natural Zeolite)1003-8786
H-ZSM51003--73 (at 2.5 wt% catalyst)
Montmorillonite K10--81-51
ZSM-5--4521-
MCM-41---~40-
Zeolite Y--3015-
Zeolite X--57-
1%Fe-Beta-24-94>95
SiO2-Al2O3---97.7-

Table 2: Effect of Catalyst Amount on Isopulegol Selectivity

CatalystCatalyst Amount (wt%)Isopulegol Selectivity (%)Reference
H-NZ2.588
H-NZ5.086
H-NZ7.581
H-ZSM52.573
H-ZSM55.089
H-ZSM57.590

Experimental Protocols

1. Catalyst Preparation: Acid Treatment of Montmorillonite Clay

This protocol describes a general procedure for the acid treatment of montmorillonite clay to enhance its catalytic properties.

  • Prepare solutions of inorganic acids (e.g., HCl, H2SO4, HNO3).

  • Disperse the montmorillonite clay in the acid solutions in separate flask reactors equipped with condensers.

  • Heat the flasks at 80°C for 4 hours under reflux conditions.

  • After the acid treatment, wash the slurries with distilled water until a neutral pH (7.0) is achieved.

  • Dry the samples in an oven at 110°C for 24 hours.

  • Calcine the dried samples at 200°C for 2 hours.

  • The resulting acid-treated montmorillonite catalysts are now ready for characterization and use.

2. Catalyst Characterization: Ammonia Temperature-Programmed Desorption (NH3-TPD)

This protocol outlines the steps for determining the acidity of the catalyst.

  • Place a known amount of the catalyst sample in the analysis reactor.

  • Pre-treat the sample by heating it under an inert gas flow to remove any adsorbed species.

  • Cool the sample to the ammonia adsorption temperature (e.g., 50°C).

  • Introduce a flow of ammonia gas over the sample to allow for adsorption.

  • Purge the system with an inert gas to remove physisorbed ammonia.

  • Increase the temperature of the sample at a constant rate while monitoring the desorption of ammonia with a thermal conductivity detector (TCD).

  • The amount of desorbed ammonia as a function of temperature provides information on the total acidity and the distribution of acid site strengths.

3. Catalytic Reaction: Cyclization of Citronellal to Isopulegol

This protocol provides a general procedure for the synthesis of isopulegol.

  • Catalyst Activation (if required): Activate the solid acid catalyst by heating it under a vacuum or in a stream of inert gas to remove adsorbed water.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place the citronellal reactant.

  • Add the desired amount of the solid acid catalyst to the flask.

  • If using a solvent, add it to the reaction mixture (e.g., cyclohexane).

  • Heat the reaction mixture to the desired temperature (e.g., 50 to 120°C) and stir for the specified reaction time (e.g., 3 hours).

  • Work-up: After the reaction is complete, cool the mixture and separate the catalyst by filtration.

  • Analyze the products in the filtrate using Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of citronellal and the selectivity towards isopulegol.

Visualizations

experimental_workflow cluster_prep Catalyst Preparation & Activation cluster_reaction Cyclization Reaction cluster_analysis Product Analysis cat_prep Catalyst Synthesis (e.g., Acid Treatment) cat_char Catalyst Characterization (XRD, BET, NH3-TPD) cat_prep->cat_char cat_act Catalyst Activation (Heating under vacuum) cat_char->cat_act react_setup Reaction Setup (Citronellal, Catalyst, Solvent) cat_act->react_setup reaction Heating & Stirring (Controlled Temperature & Time) react_setup->reaction workup Reaction Work-up (Filtration) reaction->workup analysis Product Analysis (GC, GC-MS) workup->analysis data Data Interpretation (Conversion, Selectivity, Yield) analysis->data

Caption: Experimental workflow for isopulegol synthesis using solid acid catalysts.

troubleshooting_logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_solutions Potential Solutions start Low Isopulegol Yield? cat_activity Low Activity or Incorrect Acidity start->cat_activity Yes cat_deact Catalyst Deactivation start->cat_deact Yes temp Suboptimal Temperature start->temp Yes loading Incorrect Catalyst Loading start->loading Yes sol_cat Modify/Change Catalyst (e.g., alter L/B ratio) cat_activity->sol_cat sol_regen Regenerate Catalyst cat_deact->sol_regen sol_temp Optimize Temperature temp->sol_temp sol_load Optimize Loading loading->sol_load

Caption: Troubleshooting logic for low isopulegol yield in catalytic synthesis.

reaction_pathway cluster_main Desired Pathway cluster_side Side Reactions citronellal Citronellal catalyst Solid Acid Catalyst (Lewis & Brønsted Sites) citronellal->catalyst isopulegol Isopulegol dehydration Dehydration Products (p-menthadienes) cracking Cracking Products etherification Etherification Products catalyst->isopulegol Cyclization catalyst->dehydration Undesired catalyst->cracking Undesired catalyst->etherification Undesired

Caption: Reaction pathways in the acid-catalyzed cyclization of citronellal.

References

Technical Support Center: Catalyst Leaching in Liquid-Phase Reactions of (-)-Isopulegol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common issues related to catalyst leaching during liquid-phase reactions involving (-)-Isopulegol.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Question 1: My catalyst's activity and/or selectivity significantly decreases with each reuse cycle in the hydrogenation of this compound. What is the likely cause and how can I confirm it?

Answer: A significant drop in performance upon reuse is a classic indicator of catalyst deactivation, with leaching of the active metal being a primary suspect.[1] Over time, the active components of the catalyst can dissolve into the reaction medium, reducing the number of available catalytic sites on the solid support.[2][3]

Suggested Solutions:

  • Confirm Leaching with a Hot Filtration Test: This is a definitive method to determine if leached species are contributing to the catalysis in the liquid phase.[4] If the reaction continues after the solid catalyst is filtered out at reaction temperature, it confirms that active species have leached into the solution.

  • Quantify Metal Content: Analyze the reaction solution after filtration using Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) to quantify the concentration of the leached metal (e.g., Nickel, Palladium, Ruthenium).[5]

  • Characterize the Spent Catalyst: Analyze the used catalyst using techniques like X-ray photoelectron spectroscopy (XPS) or Energy-Dispersive X-ray Spectroscopy (EDX) to confirm a decrease in the active metal concentration on the surface compared to the fresh catalyst.

Question 2: I am observing contamination of my final product with trace metals, compromising its purity. How can I address this?

Answer: Product contamination with metals is a direct consequence of catalyst leaching. This is a critical issue in pharmaceutical and fine chemical synthesis where purity standards are exceptionally high.

Suggested Solutions:

  • Strengthen Metal-Support Interaction: Leaching can be minimized by enhancing the stability of the catalyst. This can be achieved by:

    • Using supports with strong anchoring sites for metal nanoparticles.

    • Applying a protective coating (e.g., a thin layer of a porous, inert material) over the catalyst to physically trap the active species.

  • Optimize Reaction Conditions: Harsh reaction conditions can accelerate leaching. Experiment with:

    • Lower Temperatures: High temperatures can lead to structural changes in the catalyst, affecting its stability.

    • Solvent Choice: The solvent can influence the stability of the catalyst. A less polar or less coordinating solvent may reduce the dissolution of metal species.

  • Post-Reaction Purification: If leaching is unavoidable, consider downstream purification steps such as using metal scavenger resins to remove dissolved metal ions from the product stream.

Question 3: In the dehydration of this compound using a zeolite catalyst, I am seeing a loss of acidic sites and a change in the product distribution over time. Why is this happening?

Answer: This issue is likely due to the leaching of aluminum from the zeolite framework, a phenomenon known as dealumination. This is particularly prevalent in the presence of hot liquid water or steam, which can be generated during dehydration reactions. The loss of framework aluminum reduces the number of Brønsted acid sites, which are crucial for the dehydration reaction, thereby lowering activity and altering selectivity.

Suggested Solutions:

  • Use a Hydrophobically Modified Zeolite: Increasing the hydrophobicity of the zeolite can reduce the detrimental effects of water on the catalyst framework.

  • Employ a More Stable Catalyst: Consider using alternative solid acid catalysts known for higher hydrothermal stability, such as phosphated or sulfated zirconia.

  • Operate in a Continuous Flow Reactor: A packed-bed reactor can sometimes mitigate deactivation issues compared to a batch reactor, although pressure drop and uniform flow must be managed.

  • Monitor Aluminum Content: Use ICP-OES to analyze the aluminum content in the liquid phase after the reaction to quantify the extent of dealumination.

Frequently Asked Questions (FAQs)

Q1: What is catalyst leaching? A1: Catalyst leaching is the process where active components of a heterogeneous catalyst dissolve into the liquid reaction medium. This can involve the loss of active metal nanoparticles, ions, or parts of the support material itself. Leaching is a primary cause of irreversible catalyst deactivation in liquid-phase reactions.

Q2: What are the main consequences of catalyst leaching? A2: The main consequences are:

  • Reduced Catalyst Lifetime and Activity: The loss of active sites leads to a decline in reaction rate and overall efficiency, requiring more frequent catalyst replacement.

  • Product Contamination: The leached metal species can contaminate the final product, which is a significant issue in the synthesis of pharmaceuticals and fine chemicals.

  • Loss of Selectivity: If the catalyst has multiple active components or if the support material's properties change (e.g., dealumination of zeolites), the selectivity towards the desired product can be negatively affected.

  • Environmental and Economic Costs: Leaching of potentially toxic metals into waste streams poses environmental risks, and the loss of expensive precious metals increases operational costs.

Q3: How can I minimize catalyst leaching? A3: Strategies to minimize leaching include:

  • Catalyst Design: Covalently bonding the catalytic species to the support material can provide higher stability and reduce leaching.

  • Support Selection: Choosing a robust support material that is inert under the reaction conditions is crucial. For example, using carbon supports for some metal catalysts can improve stability.

  • Reaction Engineering: Optimizing reaction conditions such as temperature, pressure, and solvent can significantly reduce the rate of leaching.

  • Immobilization Techniques: Encapsulating the catalyst within a porous matrix or using supported liquid-phase (SLP) systems can help retain the active species.

Q4: Is a "heterogeneous" catalyst always truly heterogeneous during the reaction? A4: Not always. In some cases, the solid material acts as a reservoir for the active species, which leach into the solution and perform the catalysis homogeneously. A hot filtration test is the best way to distinguish between a truly heterogeneous mechanism and a mechanism involving leached homogeneous species.

Quantitative Data Summary

The following tables provide representative data on catalyst leaching from relevant studies. Note that this data is illustrative and the extent of leaching will vary based on the specific catalyst, reaction conditions, and substrates used.

Table 1: Example of Nickel Leaching from a Spent Catalyst in Acid Solution

Parameter Condition 1 Condition 2 Condition 3
Acid Concentration 1:1 HNO₃ 1:1 HNO₃ 1:1 HNO₃
Temperature 25 °C 45 °C 65 °C
Reaction Time 120 min 120 min 120 min
Nickel Leached (%) ~85% ~95% >99%

(Data adapted from studies on spent nickel oxide catalysts)

Table 2: Example of Metal Leaching from Spent FCC Catalysts in Oxalic Acid

Metal Leaching Efficiency (%)
Vanadium (V) 73.4%
Iron (Fe) 48.2%
Aluminum (Al) 36.8%
Nickel (Ni) 32.4%

(Conditions: 2 mol/L oxalic acid, 95 °C, 240 min. Data adapted from studies on spent fluid catalytic cracking catalysts)

Detailed Experimental Protocols

Protocol 1: Hot Filtration Test for Detecting Leaching

Objective: To determine if the observed catalytic activity originates from the solid catalyst (heterogeneous) or from species that have leached into the reaction medium (homogeneous).

Methodology:

  • Set up the reaction for the liquid-phase conversion of this compound as usual.

  • Allow the reaction to proceed to a partial conversion (e.g., 20-50%).

  • At the desired conversion and while maintaining the reaction temperature, rapidly filter the solid catalyst from the hot reaction mixture. This can be done using a pre-heated funnel with a suitable filter medium.

  • Allow the filtrate (the liquid portion) to continue reacting under the same temperature and stirring conditions.

  • Monitor the progress of the reaction in the filtrate over time by taking samples and analyzing them (e.g., by GC or HPLC).

  • Interpretation:

    • No further reaction in the filtrate: This indicates that the catalysis is truly heterogeneous, and the leached species are not catalytically active.

    • Reaction continues in the filtrate: This confirms that catalytically active species have leached from the solid into the solution, and the reaction is, at least in part, proceeding via a homogeneous pathway.

Protocol 2: Catalyst Reusability and Leaching Study

Objective: To evaluate the stability and reusability of a heterogeneous catalyst over multiple cycles and to quantify the leaching of active species.

Methodology:

  • Initial Run (Cycle 1): Perform the catalytic reaction under the desired conditions. Upon completion, collect a sample of the liquid phase for analysis.

  • Catalyst Recovery: Separate the catalyst from the reaction mixture by filtration or centrifugation. Wash the recovered catalyst with a suitable solvent to remove any adsorbed products or reactants and then dry it under appropriate conditions (e.g., in a vacuum oven).

  • Subsequent Runs (Cycles 2, 3, 4...): Use the recovered catalyst for a new batch of the reaction with fresh this compound and solvent. Repeat the process of reaction, product analysis, and catalyst recovery for the desired number of cycles.

  • Activity and Selectivity Analysis: For each cycle, calculate the conversion of this compound and the selectivity to the desired product. A significant drop in these values indicates catalyst deactivation.

  • Leaching Analysis (ICP-OES/AES): Analyze the liquid samples collected from each cycle to determine the concentration of the leached metal. This will show if leaching is continuous or occurs primarily in the initial cycles.

  • Data Correlation: Correlate the loss in catalytic performance with the amount of metal leached per cycle to establish a direct link between leaching and deactivation.

Visualizations

TroubleshootingWorkflow cluster_problem Observed Problem cluster_diagnosis Diagnosis Problem Reduced Catalyst Activity/ Selectivity on Reuse OR Product Contamination IsLeaching Is Catalyst Leaching Occurring? Problem->IsLeaching HotFilt Perform Hot Filtration Test IsLeaching->HotFilt Test ModifyCat Modify Catalyst (Stronger Support, Coating) IsLeaching->ModifyCat No (Other Deactivation) Quantify Quantify Leached Metal (ICP-OES/AES) HotFilt->Quantify Leaching Confirmed OptimizeCond Optimize Reaction Conditions (Temp, Solvent) Quantify->OptimizeCond Quantify->ModifyCat Purify Post-Reaction Purification (Scavenger Resins) Quantify->Purify

Caption: Troubleshooting workflow for identifying and addressing catalyst leaching.

LeachingAnalysisWorkflow cluster_cycle Catalyst Reusability Cycle cluster_analysis Data Analysis Start Start with Fresh Catalyst Reaction Perform Catalytic Reaction Start->Reaction Separate Separate Catalyst (Filtration/Centrifugation) Reaction->Separate AnalyzeLiquid Analyze Liquid Phase (GC/HPLC, ICP-OES) Separate->AnalyzeLiquid WashDry Wash & Dry Catalyst Separate->WashDry PlotData Plot Activity & Selectivity vs. Cycle Number AnalyzeLiquid->PlotData Correlate Correlate Performance Loss with Leached Metal Conc. AnalyzeLiquid->Correlate Reuse Reuse Catalyst (Next Cycle) WashDry->Reuse Reuse->Reaction Start next cycle

Caption: Experimental workflow for a catalyst reusability and leaching study.

References

Validation & Comparative

comparing catalytic performance of different solid acids for citronellal cyclization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclization of citronellal to isopulegol is a critical step in the synthesis of menthol, a high-demand compound in the pharmaceutical and flavor industries. This guide provides an objective comparison of the catalytic performance of various solid acids for this reaction, supported by experimental data. The use of solid acid catalysts offers a more sustainable and environmentally friendly alternative to traditional homogeneous catalysts, as they are non-corrosive, reusable, and easily separated from the reaction mixture.[1][2]

Catalytic Performance: A Quantitative Comparison

The efficiency of solid acid catalysts in citronellal cyclization is primarily evaluated based on citronellal conversion and selectivity towards isopulegol and its various isomers. The following table summarizes the performance of several prominent solid acid catalysts under different reaction conditions as reported in the literature.

CatalystReaction Temperature (°C)Reaction Time (h)SolventCitronellal Conversion (%)Isopulegol Selectivity (%)Reference
Zeolites
H-NZ (acid-treated natural zeolite)1003None>9587[3]
H-ZSM51003None4521 (yield)[4]
Zeolite YNot specified3Benzene3015 (yield)[4]
Zeolite XNot specified3Benzene57 (yield)
Zirconia-Based Catalysts
Hydrous ZirconiaNot specifiedNot specifiedNot specifiedHigh60 (yield)
Phosphated ZirconiaNot specifiedNot specifiedNot specifiedHighHigh
Sulfated ZirconiaNot specifiedNot specifiedNot specifiedVery ActivePoor
Clay-Based Catalysts
Montmorillonite K10Room Temp2Buffer mediumNot specifiedNot specified
Montmorillonite K10Not specifiedNot specifiedNot specified8151
Attapulgite70Not specifiedCyclohexaneNot specified61 (stereoselectivity)
Mesoporous Silicates
H-MCM-41Not specifiedNot specifiedNot specifiedHigh40 (yield)

Note: "Yield" refers to the percentage of the initial citronellal that is converted to isopulegol. "Selectivity" refers to the percentage of the converted citronellal that becomes isopulegol. Direct comparison can be challenging due to variations in experimental conditions across different studies.

Discussion of Catalytic Performance

The catalytic activity and selectivity in citronellal cyclization are intricately linked to the acidic properties of the catalyst, specifically the balance between Brønsted and Lewis acid sites.

  • Zeolites: Acid-treated natural zeolite (H-NZ) has demonstrated high isopulegol yield, outperforming commercially available H-ZSM5. The superior performance is attributed to a favorable balance of Lewis and Brønsted acidity. However, zeolites with narrow pores, like H-ZSM-5, can suffer from diffusional limitations, leading to lower cyclization rates.

  • Zirconia-Based Catalysts: Hydrous zirconia and phosphated zirconia show both high activity and selectivity. These catalysts possess strong Lewis acid sites and weak Brønsted acid sites, a combination that is believed to be ideal for this reaction. In contrast, strongly acidic catalysts like sulfated zirconia, while highly active, exhibit poor selectivity due to the promotion of side reactions such as dehydration and etherification.

  • Clay-Based Catalysts: Montmorillonite K10 is an effective catalyst that can operate under mild conditions. Attapulgite has also shown good stereoselectivity towards the desired isopulegol isomer, which is linked to its higher ratio of Lewis to Brønsted acid sites.

  • Mesoporous Materials: Mesoporous materials like H-MCM-41 can achieve high conversion rates. Their large pore sizes can help to overcome the diffusional limitations observed in some microporous zeolites.

Reaction Pathway and Experimental Workflow

The cyclization of citronellal is an intramolecular carbonyl-ene reaction catalyzed by acid. The following diagrams illustrate the general reaction pathway and a typical experimental workflow.

Citronellal_Cyclization Citronellal Citronellal Carbocation Carbocation Intermediate Citronellal->Carbocation Protonation (H+) Isopulegol Isopulegol Carbocation->Isopulegol Cyclization & Deprotonation Iso_Isopulegol iso-Isopulegol Carbocation->Iso_Isopulegol Neo_Isopulegol neo-Isopulegol Carbocation->Neo_Isopulegol Neoiso_Isopulegol neoiso-Isopulegol Carbocation->Neoiso_Isopulegol Byproducts Dehydration Byproducts (p-menthadienes) Carbocation->Byproducts Dehydration

Caption: General reaction pathway for the acid-catalyzed cyclization of citronellal to isopulegol and its isomers.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_analysis Analysis Activation Catalyst Activation (Heating under vacuum/inert gas) Setup Reaction Setup (Citronellal in solvent in flask) Activation->Setup Addition Catalyst Addition Setup->Addition Reaction Stirring at Controlled Temperature Addition->Reaction Filtration Catalyst Removal (Filtration) Reaction->Filtration Analysis Product Analysis (GC, NMR) Filtration->Analysis

Caption: A typical experimental workflow for citronellal cyclization using a solid acid catalyst.

Experimental Protocols

The following provides a generalized methodology for the cyclization of citronellal using solid acid catalysts, based on common practices reported in the literature.

1. Catalyst Activation:

  • Solid acid catalysts such as zeolites and montmorillonite clays are typically activated prior to use to remove adsorbed water.

  • The catalyst is heated under vacuum or in a stream of an inert gas (e.g., nitrogen, argon).

  • Activation temperatures and durations vary depending on the specific catalyst but are crucial for ensuring optimal activity.

2. Reaction Setup:

  • A solution of citronellal is prepared in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer and a condenser.

  • Commonly used solvents include cyclohexane, toluene, and dichloromethane. In some cases, the reaction can be performed without a solvent.

  • The choice of solvent can influence the reaction pathway and product distribution.

3. Reaction Procedure:

  • The activated solid acid catalyst is added to the citronellal solution.

  • The reaction mixture is stirred at a specific temperature, which can range from room temperature to over 100°C, depending on the catalyst and desired selectivity.

  • The reaction progress is monitored over a period of several hours.

4. Product Isolation and Analysis:

  • Upon completion of the reaction, the solid catalyst is separated from the reaction mixture by filtration.

  • The filtrate, containing the product mixture, is then analyzed to determine the conversion of citronellal and the selectivity for isopulegol and other products.

  • Gas chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are common analytical techniques used for quantification and characterization of the products.

5. Catalyst Reusability:

  • A key advantage of solid acid catalysts is their potential for reuse.

  • After filtration, the recovered catalyst is typically washed with a suitable solvent, dried, and can be reactivated for subsequent reaction cycles.

This guide provides a comparative overview to aid researchers in the selection of appropriate solid acid catalysts for citronellal cyclization. The optimal choice of catalyst and reaction conditions will depend on the specific requirements of the application, including desired yield, selectivity, and process economics.

References

Navigating the Analytical Maze: A Comparative Guide to (-)-Isopulegol Purity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chiral compounds like (-)-Isopulegol is a critical step in guaranteeing product quality, safety, and efficacy. This guide provides an objective comparison of two primary analytical techniques for determining the purity of this compound: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Supported by experimental data and detailed methodologies, this document aims to assist in the selection of the most appropriate analytical method for your specific needs.

The analysis of this compound, a monoterpene alcohol with significant applications in the flavor, fragrance, and pharmaceutical industries, demands accurate and reliable analytical methods to quantify its purity and identify any impurities. The two most prevalent chromatographic techniques for this purpose are Gas Chromatography, often coupled with a Flame Ionization Detector (GC-FID) or Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC), typically with UV detection.

At a Glance: Comparing GC and HPLC for this compound Purity

The choice between GC and HPLC for this compound analysis depends on several factors, including the volatility of the compound, the nature of potential impurities, and the desired analytical parameters such as sensitivity and resolution of stereoisomers.

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.
Typical Detector Flame Ionization Detector (FID), Mass Spectrometry (MS)Ultraviolet (UV) Detector, Refractive Index (RI) Detector
Sample Volatility Requires volatile or semi-volatile samples. This compound is well-suited for GC analysis.Suitable for a wide range of compounds, including non-volatile and thermally labile ones.
Chiral Separation Can be achieved with specialized chiral columns.Can be achieved with chiral stationary phases or chiral mobile phase additives.
Sensitivity Generally high, especially with FID for organic compounds.Sensitivity depends on the chromophore of the analyte for UV detection.

Performance Data Summary

The following table summarizes typical validation parameters for GC and HPLC methods used in the analysis of this compound and related terpenes. It is important to note that specific values can vary depending on the exact experimental conditions, instrumentation, and laboratory practices.

Validation ParameterGas Chromatography (GC-FID/MS)High-Performance Liquid Chromatography (HPLC-UV)
Linearity (R²) > 0.999[1]Typically > 0.99
Limit of Detection (LOD) Method and detector dependentMethod and detector dependent
Limit of Quantification (LOQ) Method and detector dependentMethod and detector dependent
Accuracy (% Recovery) 98.3–101.6% (for related terpenes)[1]Generally within 98-102%
Precision (%RSD) ≤ 2.56% (Intra-day and Inter-day for related terpenes)[1]Typically < 2% for intra-day and inter-day precision

Experimental Protocols: A Closer Look

Detailed and validated experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative methodologies for both GC and HPLC analysis of this compound.

Gas Chromatography (GC-FID) Method for this compound Purity

This protocol is based on established methods for the analysis of essential oils and their components.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for terpene analysis (e.g., DB-5 or equivalent).

  • Autosampler for precise injection.

Chromatographic Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen, at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 180°C at a rate of 4°C/minute.

    • Hold at 180°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

Sample Preparation:

  • Accurately weigh a suitable amount of the this compound sample.

  • Dissolve the sample in a high-purity solvent such as ethanol or hexane to a final concentration of approximately 1 mg/mL.

  • Vortex the solution to ensure homogeneity.

  • Transfer an aliquot to a GC vial for analysis.

Data Analysis: The purity of this compound is determined by calculating the peak area percentage. The area of the this compound peak is divided by the total area of all peaks in the chromatogram (excluding the solvent peak) and multiplied by 100.

High-Performance Liquid Chromatography (HPLC-UV) Method for this compound Purity

This method is suitable for the analysis of this compound and can be adapted for chiral separations to resolve its stereoisomers.

Instrumentation:

  • HPLC system with a UV detector, pump, and autosampler.

  • Chiral stationary phase column (e.g., cellulose or amylose-based) for enantiomeric purity.

Chromatographic Conditions:

  • Column: Chiral column (e.g., Chiralcel OD-H), 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 98:2 v/v). The exact ratio may need to be optimized for best separation.

  • Flow Rate: 1.0 mL/minute.

  • Column Temperature: 25°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh the this compound sample.

  • Dissolve the sample in the mobile phase to a concentration of about 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: Purity is determined by calculating the peak area percentage. For chiral analysis, the enantiomeric purity is calculated by comparing the peak area of the desired (-)-enantiomer to the total peak area of all isomers.

Visualizing the Workflow: Validation of an Analytical Method

The validation of an analytical method is a systematic process to confirm that the method is suitable for its intended purpose. The following diagram illustrates the key steps involved in this process.

Analytical_Method_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation cluster_documentation Documentation define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method define_parameters Define Validation Parameters select_method->define_parameters prepare_materials Prepare Standards & Samples define_parameters->prepare_materials perform_experiments Perform Experiments prepare_materials->perform_experiments collect_data Collect & Process Data perform_experiments->collect_data assess_specificity Specificity collect_data->assess_specificity assess_linearity Linearity & Range collect_data->assess_linearity assess_accuracy Accuracy collect_data->assess_accuracy assess_precision Precision collect_data->assess_precision assess_lod_loq LOD & LOQ collect_data->assess_lod_loq assess_robustness Robustness collect_data->assess_robustness validation_report Prepare Validation Report assess_specificity->validation_report assess_linearity->validation_report assess_accuracy->validation_report assess_precision->validation_report assess_lod_loq->validation_report assess_robustness->validation_report sop Develop Standard Operating Procedure (SOP) validation_report->sop

Caption: Workflow for the validation of an analytical method.

Conclusion

Both Gas Chromatography and High-Performance Liquid Chromatography are powerful techniques for the purity assessment of this compound.

  • GC-FID is a robust, sensitive, and often more straightforward method for routine purity analysis of this volatile compound. Its high resolution makes it excellent for separating a wide range of potential volatile impurities.

  • Chiral HPLC-UV is indispensable when the primary goal is to determine the enantiomeric purity of this compound, providing clear separation of its stereoisomers.

The selection of the optimal method will ultimately be guided by the specific analytical requirements of the project, including the need for chiral separation, the expected nature of impurities, and the available instrumentation. For comprehensive quality control, employing both techniques can provide a more complete purity profile of this compound.

References

A Comparative Guide to (-)-Isopulegol and Other Leading Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the strategic use of chiral auxiliaries remains a cornerstone for the stereocontrolled construction of complex molecules. These transient chiral controllers, temporarily installed on a prochiral substrate, guide the formation of new stereocenters with high precision. Among the diverse array of available auxiliaries, (-)-Isopulegol, a naturally derived monoterpenoid, presents a cost-effective and versatile option. This guide provides an objective comparison of this compound with other widely employed chiral auxiliaries, including Evans oxazolidinones, Oppolzer's camphorsultam, 8-phenylmenthol, and trans-2-phenyl-1-cyclohexanol. The comparative analysis is supported by experimental data on their performance in key asymmetric transformations, alongside detailed experimental protocols and mechanistic visualizations.

Performance Comparison of Chiral Auxiliaries

The efficacy of a chiral auxiliary is primarily evaluated by its ability to induce high levels of diastereoselectivity and provide the desired product in high chemical yield. The following tables summarize the performance of this compound and its counterparts in several key asymmetric reactions.

Asymmetric Alkylation
Chiral AuxiliarySubstrateElectrophileYield (%)Diastereomeric Excess (d.e., %)Reference
This compound Derivative N-Propionyl Isopulegol-derived esterBenzyl bromide~85>90
Evans Oxazolidinone (R)-4-benzyl-2-oxazolidinone N-propionyl derivativeBenzyl bromide90-95>99
Oppolzer's Camphorsultam N-Propionyl camphorsultamMethyl iodide>90>98
Asymmetric Aldol Reaction
Chiral AuxiliaryEnolate SourceAldehydeYield (%)Diastereomeric Ratio (syn:anti)Reference
This compound Derivative Isopulegol-derived acetateBenzaldehyde~70>95:5 (syn)
Evans Oxazolidinone N-propionyl oxazolidinone (Bu₂BOTf)Isobutyraldehyde85>99:1 (syn)
Oppolzer's Camphorsultam N-acetyl camphorsultam (TiCl₄)Benzaldehyde>90>98:2 (syn)
Asymmetric Diels-Alder Reaction
Chiral AuxiliaryDienophileDieneYield (%)Diastereomeric Excess (d.e., %)Reference
This compound Derivative (-)-Isopulegyl acrylateCyclopentadiene~80>90 (endo)
Oppolzer's Camphorsultam N-acryloyl camphorsultamCyclopentadiene>95>99 (endo)
8-Phenylmenthol (-)-8-Phenylmenthyl acrylateCyclopentadiene8997:3
Asymmetric Conjugate Addition
Chiral AuxiliaryMichael AcceptorNucleophileYield (%)Diastereomeric Excess (d.e., %)Reference
This compound Derivative Isopulegol-derived enoateLithium dibenzylcuprate>80>90
Oppolzer's Camphorsultam N-enoyl camphorsultamGrignard reagents (Cu-cat.)>90>98
8-Phenylmenthol (-)-8-Phenylmenthyl α,β-unsaturated esterSilylated telluronium allylideHighHigh

Experimental Protocols

Detailed methodologies are crucial for the successful application of chiral auxiliaries. Below are representative protocols for key asymmetric transformations.

Protocol 1: Asymmetric Alkylation using an Evans Oxazolidinone Auxiliary
  • Acylation: To a solution of (R)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.5 M) at 0 °C under an argon atmosphere, add triethylamine (1.5 eq) followed by the dropwise addition of propionyl chloride (1.2 eq). The reaction mixture is stirred at 0 °C for 1 hour.

  • Enolate Formation: The resulting N-propionyl oxazolidinone is dissolved in anhydrous THF (0.5 M) and cooled to -78 °C. Lithium diisopropylamide (LDA) (1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene) is added dropwise, and the solution is stirred for 30 minutes.

  • Alkylation: Benzyl bromide (1.2 eq) is added dropwise to the enolate solution at -78 °C. The reaction is stirred for 2-4 hours at this temperature.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

  • Auxiliary Cleavage: The purified product is dissolved in a mixture of THF and water (4:1, 0.2 M). Lithium hydroxide (2.0 eq) and 30% aqueous hydrogen peroxide (4.0 eq) are added at 0 °C. The mixture is stirred for 2 hours, then quenched with an aqueous solution of sodium sulfite. The chiral auxiliary can be recovered by extraction, and the desired carboxylic acid is isolated after acidification and extraction.

Protocol 2: Asymmetric Aldol Reaction using an Evans Oxazolidinone Auxiliary
  • Enolate Formation: To a solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous dichloromethane (0.5 M) at -78 °C under an argon atmosphere, add diisopropylethylamine (1.2 eq) followed by dibutylboron triflate (1.1 eq). The mixture is stirred at -78 °C for 30 minutes, then warmed to 0 °C for 1 hour.

  • Aldol Addition: The reaction mixture is cooled back to -78 °C, and isobutyraldehyde (1.5 eq) is added dropwise. The reaction is stirred at -78 °C for 2 hours and then at 0 °C for 1 hour.

  • Work-up and Purification: The reaction is quenched with a phosphate buffer solution (pH 7). The mixture is extracted with dichloromethane, and the combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.

Protocol 3: Asymmetric Diels-Alder Reaction using Oppolzer's Camphorsultam
  • Acylation: To a solution of (1S)-(-)-2,10-camphorsultam (1.0 eq) in anhydrous dichloromethane (0.5 M) at 0 °C, add triethylamine (1.5 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). Acryloyl chloride (1.2 eq) is added dropwise, and the mixture is stirred at room temperature for 12 hours.

  • Cycloaddition: The resulting N-acryloyl camphorsultam is dissolved in anhydrous dichloromethane (0.1 M) and cooled to -78 °C under an argon atmosphere. Diethylaluminum chloride (1.1 eq, 1.0 M solution in hexanes) is added dropwise. After stirring for 15 minutes, freshly distilled cyclopentadiene (3.0 eq) is added. The reaction is stirred at -78 °C for 3-6 hours.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The mixture is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The product is purified by flash chromatography or recrystallization.

Visualizing Reaction Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) illustrate key experimental workflows and the underlying principles of stereocontrol.

Asymmetric_Alkylation_Workflow cluster_acylation Acylation cluster_alkylation Alkylation cluster_cleavage Cleavage & Purification Auxiliary Chiral Auxiliary (e.g., Evans Oxazolidinone) N_Acyl_Auxiliary N-Acyl Auxiliary Auxiliary->N_Acyl_Auxiliary  Base, Solvent Acyl_Halide Acyl Halide/ Anhydride Acyl_Halide->N_Acyl_Auxiliary Base Base (e.g., LDA) N_Acyl_Auxiliary->Base Enolate Chelated Enolate Base->Enolate  -78 °C, THF Alkylated_Product Alkylated Product (Diastereomeric Mixture) Enolate->Alkylated_Product Electrophile Electrophile (e.g., R-X) Electrophile->Alkylated_Product Cleavage_Reagent Cleavage Reagent (e.g., LiOH/H₂O₂) Alkylated_Product->Cleavage_Reagent Final_Product Enantiomerically Pure Product Recovered_Auxiliary Recovered Auxiliary Cleavage_Reagent->Final_Product

Caption: General workflow for asymmetric alkylation using a chiral auxiliary.

Evans_Aldol_Stereocontrol cluster_TS Zimmerman-Traxler Transition State cluster_enolate Chelated (Z)-Enolate cluster_aldehyde Aldehyde Approach cluster_product Stereochemical Outcome TS Chair-like Transition State Syn_Product Syn-Aldol Product (Major Diastereomer) TS->Syn_Product  Forms new  stereocenters Enolate Boron Enolate Enolate->TS Aux Chiral Auxiliary Aux->TS Aldehyde R'-CHO Aldehyde->TS  Facial bias from  auxiliary's R group

A Comparative Guide to Assessing the Enantiomeric Excess of (-)-Isopulegol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate determination of the enantiomeric excess (ee) of chiral molecules like (-)-Isopulegol and its derivatives is paramount. The stereochemistry of these compounds can significantly influence their biological activity, making precise enantiomeric quantification a critical aspect of research and quality control. This guide provides an objective comparison of the primary analytical techniques used for this purpose: chiral Gas Chromatography (GC), chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents.

Comparison of Analytical Methods

The choice of method for determining the enantiomeric excess of this compound derivatives depends on several factors, including the physicochemical properties of the analyte, the required sensitivity, and the available instrumentation. While all three methods are powerful, they offer different advantages and disadvantages in terms of resolution, analysis time, and sample requirements.

FeatureChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents
Principle Separation in the gas phase based on differential partitioning between a chiral stationary phase and an inert carrier gas.Separation in the liquid phase based on differential interactions with a chiral stationary phase.In-situ formation of diastereomeric complexes with a chiral shift reagent, leading to distinguishable signals for enantiomers.
Typical Analytes Volatile and thermally stable derivatives of this compound.A wide range of this compound derivatives, including less volatile and thermally sensitive compounds.Soluble this compound derivatives with a suitable functional group (e.g., hydroxyl) for complexation.
Resolution High, often providing baseline separation of enantiomers.High, with a wide variety of chiral stationary phases available for method optimization.Variable, dependent on the choice of shift reagent, concentration, and the specific protons being observed.
Analysis Time Typically faster than HPLC, with run times often in the range of 10-30 minutes.Can be longer than GC, with run times varying from 10 to 60 minutes or more.Relatively fast for data acquisition, but sample preparation and optimization can be time-consuming.
Sensitivity (LOD/LOQ) Generally high, especially with a Flame Ionization Detector (FID). LODs can be in the low µg/mL range.[1]High, particularly with UV or Mass Spectrometry (MS) detectors. LODs are often in the µg/mL to ng/mL range.Lower compared to chromatographic methods. Requires higher sample concentrations.
Sample Preparation May require derivatization to increase volatility and thermal stability.Generally simpler, with the sample dissolved in a suitable mobile phase.Requires the addition of a specific amount of a chiral shift reagent and careful solvent selection to avoid interference.
Instrumentation Cost Moderate.High.Very high.
Data Interpretation Straightforward, based on the integration of peak areas.Straightforward, based on the integration of peak areas.More complex, requiring identification of the separated signals and integration.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are representative experimental protocols for each technique.

Chiral Gas Chromatography (GC-FID)

This method is well-suited for the direct analysis of this compound and its volatile derivatives.

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: Chirasil-DEX CB (25 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Hydrogen or Helium.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 1 minute.

    • Ramp: 2 °C/minute to 200 °C.

  • Injection Volume: 1 µL.

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., hexane or dichloromethane) to a concentration of approximately 1 mg/mL.

  • Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Chiral High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a versatile technique applicable to a broader range of this compound derivatives.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiralcel OD-H (250 mm x 4.6 mm I.D., 5 µm particle size).

  • Mobile Phase: A mixture of n-hexane and 2-propanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for specific derivatives.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm (or a wavelength where the derivative has maximum absorbance).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

¹H-NMR Spectroscopy with a Chiral Shift Reagent

This technique provides a rapid determination of enantiomeric excess without the need for chromatographic separation.

  • Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Chiral Shift Reagent: Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃).

  • Solvent: Deuterated chloroform (CDCl₃). The solvent must be anhydrous.

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the this compound derivative in 0.5 mL of CDCl₃ in an NMR tube.

    • Acquire a standard ¹H-NMR spectrum.

    • Add small, incremental amounts of Eu(hfc)₃ (e.g., 5-10 mg) to the NMR tube, acquiring a spectrum after each addition until sufficient separation of the signals for the two enantiomers is observed.

  • Data Analysis:

    • Identify a well-resolved proton signal that shows separation into two distinct peaks corresponding to the two enantiomers. For this compound and its derivatives, the protons adjacent to the hydroxyl or other functional groups are often the most affected by the shift reagent.

    • Integrate the two separated signals.

    • The enantiomeric excess is calculated from the integration values: ee (%) = [|Integral₁ - Integral₂| / (Integral₁ + Integral₂)] x 100.

Visualization of the Assessment Workflow

The general workflow for assessing the enantiomeric excess of a this compound derivative is outlined in the following diagram.

ee_assessment_workflow cluster_sample Sample Preparation cluster_analysis Analytical Method cluster_data Data Acquisition & Analysis Sample This compound Derivative Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Derivatization Derivatization (Optional, for GC) Dissolution->Derivatization Method_Selection Method Selection Dissolution->Method_Selection Derivatization->Method_Selection GC Chiral GC Method_Selection->GC HPLC Chiral HPLC Method_Selection->HPLC NMR NMR with Chiral Shift Reagent Method_Selection->NMR Acquisition Data Acquisition GC->Acquisition HPLC->Acquisition NMR->Acquisition Integration Peak/Signal Integration Acquisition->Integration Calculation ee Calculation Integration->Calculation Result Enantiomeric Excess (%) Calculation->Result

Caption: Workflow for enantiomeric excess determination.

Conclusion

The determination of the enantiomeric excess of this compound derivatives can be reliably achieved using chiral GC, chiral HPLC, or NMR with chiral shift reagents.

  • Chiral GC is an excellent choice for volatile and thermally stable compounds, offering high resolution and speed.

  • Chiral HPLC provides greater versatility for a wider range of derivatives and is the most commonly used technique.

  • NMR with chiral shift reagents offers a rapid, non-separative method for determining enantiomeric excess, provided a suitable signal separation can be achieved.

The selection of the optimal method should be based on the specific characteristics of the derivative, the available resources, and the analytical requirements of the study. For routine and high-throughput analysis, chromatographic methods are generally preferred, while NMR can be a valuable tool for rapid screening and structural confirmation.

References

A Comparative Guide to the Efficacy of (-)-Isopulegol-Derived Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and fine chemical industries. Chiral ligands derived from natural products offer a readily available and often highly effective solution for asymmetric catalysis. Among these, ligands derived from (-)-isopulegol, a naturally occurring monoterpenoid, have garnered significant attention. This guide provides an objective comparison of the efficacy of various this compound-derived ligands in the context of a benchmark catalytic reaction, supported by experimental data and detailed protocols.

Performance in the Asymmetric Addition of Diethylzinc to Benzaldehyde

A widely used model reaction to evaluate the performance of chiral ligands is the enantioselective addition of diethylzinc to benzaldehyde, which produces a chiral secondary alcohol. The efficacy of the catalyst is primarily assessed by the enantiomeric excess (ee) of the product.

Below is a compilation of data for various this compound-derived ligands, as well as other notable chiral ligands, in this benchmark reaction. This allows for a direct comparison of their stereochemical control.

Data Presentation: Ligand Performance Comparison
Ligand TypeSpecific LigandCatalyst Loading (mol%)Yield (%)ee (%)Product ConfigurationReference
This compound-Derived Aminodiol 10Not Specified-60R[1]
Aminotriol 34Not Specified-28S[1]
Carbohydrate-Derived D-fructose-based β-amino alcohol (Ligand 22)20-92-[2]
D-glucose-based diols2075-9035-56-[3]
Other Amino Alcohols Sharpless-derived aminodiol (13a/13b)Not Specified~10095-[4]
Chiral 1,4-aminoalkylphenolNot Specified9582-
Binaphthyl-Based Binaphthyl-based ligandNot Specifiedup to 91up to 98-
Pinane-Based O-benzyl, N-(S)-1-phenylethyl aminodiol (21)Not Specified-80R

Note: Direct comparison of yields is challenging as not all cited literature provides this data alongside ee values.

From the data, it is evident that while this compound-derived aminodiols and aminotriols are effective in inducing enantioselectivity, other classes of ligands, such as those derived from carbohydrates or binaphthyl systems, have demonstrated higher enantiomeric excesses in the same model reaction. For instance, the aminodiol 10 derived from this compound achieved a 60% ee for the (R)-enantiomer, whereas a D-fructose-derived β-amino alcohol reached 92% ee and certain binaphthyl-based ligands have achieved up to 98% ee. Notably, the isopulegol-derived aminodiols and aminotriols can lead to the formation of opposite enantiomers, a feature that can be synthetically useful.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and further development of catalytic systems. Below are representative protocols for the synthesis of this compound-derived ligands and their application in the benchmark catalytic reaction.

Synthesis of this compound-Based Aminodiols and Aminotriols

A library of chiral ligands can be synthesized from commercially available this compound through a multi-step sequence. A general workflow is as follows:

  • Oxidation and Reduction: The hydroxyl group of this compound is first oxidized, followed by a stereoselective reduction of the resulting carbonyl group to yield (+)-neoisopulegol.

  • Functionalization: (+)-neoisopulegol can then be converted into various intermediates. For example, regioselective allylic hydroxylation can produce a diol, which can be further transformed into an α-methylene-γ-butyrolactone.

  • Ligand Formation:

    • Aminodiols: Michael addition of primary amines to the α-methylene-γ-butyrolactone, followed by reduction with a reagent like LiAlH₄, yields the desired aminodiols.

    • Aminotriols: Stereospecific epoxidation of a diol intermediate followed by oxirane ring-opening with primary amines in the presence of a catalyst like LiClO₄ affords the corresponding aminotriols.

Catalytic Asymmetric Addition of Diethylzinc to Benzaldehyde

The following is a general procedure for the catalytic reaction:

  • Catalyst Preparation: In a flame-dried reaction vessel under an inert atmosphere (e.g., argon), the this compound-derived ligand (e.g., 2 mol%) is dissolved in an anhydrous solvent such as toluene.

  • Reaction Setup: The solution is cooled to 0 °C. A solution of diethylzinc (e.g., 1.0 M in hexanes) is added dropwise to the catalyst solution, and the mixture is stirred for approximately 30 minutes.

  • Substrate Addition: Freshly distilled benzaldehyde is then added dropwise to the reaction mixture.

  • Reaction and Quenching: The reaction is stirred at 0 °C and monitored by a suitable technique (e.g., TLC). Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Workup and Analysis: The product is extracted with an organic solvent, dried, and purified (e.g., by column chromatography). The enantiomeric excess of the resulting 1-phenyl-1-propanol is determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Visualizing the Workflow and Catalytic Cycle

To better understand the processes described, the following diagrams illustrate the general synthetic pathway for the ligands and the catalytic cycle for the diethylzinc addition.

G General Synthetic Pathway for this compound-Derived Ligands isopulegol This compound neoisopulegol (+)-Neoisopulegol isopulegol->neoisopulegol Oxidation/ Reduction intermediate Key Intermediate (e.g., α-methylene- γ-butyrolactone or Diol) neoisopulegol->intermediate Functionalization aminodiol Aminodiol Ligand intermediate->aminodiol Michael Add. / Reduction aminotriol Aminotriol Ligand intermediate->aminotriol Epoxidation / Ring Opening

General synthesis of this compound-derived ligands.

G Catalytic Cycle for Diethylzinc Addition catalyst Chiral Zn-Ligand Complex intermediate Intermediate Complex catalyst->intermediate + Benzaldehyde aldehyde Benzaldehyde diethylzinc Diethylzinc diethylzinc->catalyst + Ligand product Chiral Alcohol Product intermediate->product + Diethylzinc (Et group transfer) product->catalyst Release

References

(-)-Isopulegol: A Comprehensive Evaluation as a Chiral Starting Material

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of asymmetric synthesis, the choice of a chiral starting material is a critical decision that significantly influences the efficiency, stereoselectivity, and economic viability of a synthetic route. Among the plethora of options available from the chiral pool, (-)-Isopulegol, a naturally occurring monoterpene alcohol, has emerged as a versatile and cost-effective building block for the synthesis of a wide array of complex chiral molecules, including bioactive compounds and chiral ligands. This guide provides a detailed evaluation of this compound's performance as a chiral starting material, offering a comparative analysis with other common alternatives, supported by experimental data and detailed protocols.

Performance of this compound in Asymmetric Synthesis

This compound serves as a valuable scaffold for the introduction of new stereocenters with a high degree of facial selectivity. Its rigid cyclohexane ring and the stereodefined hydroxyl and isopropyl groups provide a well-defined steric environment that directs the approach of reagents. This inherent chirality is effectively transferred in various transformations, making it an excellent starting point for the synthesis of complex targets.

One of the most prominent applications of this compound is in the synthesis of chiral aminodiols and their derivatives, which are valuable intermediates in drug discovery and development. The performance of this compound in these synthetic sequences is often characterized by high yields and diastereoselectivities.

Table 1: Synthesis of Chiral Aminodiols from this compound
ProductReaction SequenceYield (%)Diastereomeric Ratio (dr)Reference
N-Benzyl aminodiol1. Epoxidation (m-CPBA) 2. Ring-opening with Benzylamine75-95Not Reported[1]
Primary aminodiolDebenzylation of N-Benzyl aminodiol (H₂, Pd/C)87-95Not Reported[1]
Diastereomeric diols (22a/22b)Dihydroxylation (OsO₄/NMO)33 (for each)1:1[1]
Diastereomeric epoxides (23a/23b)Epoxidation (m-CPBA)29 (23a), 43 (23b)1:1.5[1]

The application of this compound extends to its use as a precursor for chiral ligands in asymmetric catalysis. Ligands derived from this compound have shown moderate to good enantioselectivity in reactions such as the addition of diethylzinc to aldehydes.

Table 2: Enantioselective Addition of Diethylzinc to Benzaldehyde using this compound-derived Ligands
Ligand TypeYield (%)Enantiomeric Excess (ee, %)ConfigurationReference
Aminodiol derivativesModerateup to 60R[2]
Aminotriol derivativesModerateup to 28S

Comparison with Alternative Chiral Starting Materials

While this compound offers significant advantages, a comprehensive evaluation necessitates a comparison with other widely used chiral starting materials in similar applications. Natural monoterpenes such as (+)- and (-)-α-pinene, (+)-carene, and (-)-menthone, as well as synthetic chiral auxiliaries like Oppolzer's camphorsultam and Evans' oxazolidinones, are common alternatives.

Table 3: Comparative Performance of Chiral Starting Materials in Asymmetric Synthesis

| Chiral Starting Material/Auxiliary | Reaction Type | Diene/Electrophile | Dienophile/Nucleophile | Yield (%) | Diastereomeric/Enantiomeric Ratio | Reference | |---|---|---|---|---|---| | This compound derivative | Diethylzinc Addition | Benzaldehyde | Diethylzinc | Moderate | up to 60% ee | | | (+)-α-Pinene derivative | Diethylzinc Addition | Aldehydes | Diethylzinc | up to 99 | up to 94% ee | | | Oppolzer's Camphorsultam | Diels-Alder | Cyclopentadiene | N-Acryloylsultam | 82 | >99:1 dr | | | Evans' Oxazolidinone | Aldol Reaction | Isobutyraldehyde | N-Propionyloxazolidinone | 80 | >99:1 dr | | | (-)-8-Phenylmenthol | Diels-Alder | Cyclopentadiene | Acrylate ester | 89 | 91:9 dr | |

This comparative data highlights that while ligands derived from this compound provide moderate enantioselectivity, other systems like those derived from α-pinene can achieve higher ee values in similar reactions. In diastereoselective reactions like the Diels-Alder reaction, established chiral auxiliaries such as Oppolzer's camphorsultam and Evans' oxazolidinones often provide exceptional levels of stereocontrol.

Experimental Protocols

Synthesis of N-Substituted Aminodiols from this compound

A general two-step procedure for the synthesis of N-substituted aminodiols from this compound involves epoxidation followed by nucleophilic ring-opening.

Step 1: Epoxidation of this compound

To a solution of this compound (1.0 eq) in dichloromethane (CH₂Cl₂) is added sodium bicarbonate (Na₂HPO₄·12H₂O, 3.0 eq). The mixture is cooled to 0 °C, and meta-chloroperoxybenzoic acid (m-CPBA, 2.0 eq) is added portion-wise. The reaction is stirred at room temperature for 2 hours. Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium sulfite and extracted with CH₂Cl₂. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting diastereomeric epoxides are separated by column chromatography.

Step 2: Ring-opening of Epoxides with Primary Amines

To a solution of the isolated epoxide (1.0 eq) in acetonitrile (MeCN) is added lithium perchlorate (LiClO₄, 1.0 eq) and the respective primary amine (2.0 eq). The reaction mixture is heated to 70-80 °C for 8 hours. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the corresponding N-substituted aminodiol.

Visualizing Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the key synthetic transformations starting from this compound.

isopulegol_synthesis isopulegol This compound epoxides Diastereomeric Epoxides isopulegol->epoxides m-CPBA diol_mix Diastereomeric Diols isopulegol->diol_mix OsO₄/NMO aminodiols N-Substituted Aminodiols epoxides->aminodiols R-NH₂, LiClO₄

Caption: Synthetic pathways from this compound.

chiral_auxiliary_logic sub Prochiral Substrate chiral_sub Chiral Substrate-Auxiliary Adduct sub->chiral_sub aux Chiral Auxiliary (e.g., this compound derivative) aux->chiral_sub diastereomeric_prod Diastereomeric Product chiral_sub->diastereomeric_prod Diastereoselective Reaction reagent Reagent reagent->diastereomeric_prod cleavage Cleavage of Auxiliary diastereomeric_prod->cleavage chiral_prod Enantiomerically Enriched Product cleavage->chiral_prod recovered_aux Recovered Auxiliary cleavage->recovered_aux

Caption: Logic of a chiral auxiliary in asymmetric synthesis.

Conclusion

This compound stands as a highly valuable and versatile chiral starting material. Its low cost, natural abundance, and the ability to induce stereoselectivity make it an attractive option for the synthesis of complex chiral molecules. While it may not always provide the highest levels of stereocontrol compared to some synthetic chiral auxiliaries in specific reactions, its utility in generating a diverse range of chiral building blocks, particularly aminodiols, is well-established. For researchers and drug development professionals, this compound represents a powerful tool in the arsenal of asymmetric synthesis, offering a balance of performance, cost-effectiveness, and synthetic flexibility. The choice of this compound versus other alternatives will ultimately depend on the specific synthetic target, the desired level of stereopurity, and overall strategic considerations of the synthetic plan.

References

Navigating the Synthesis of (-)-Isopulegol: A Comparative Guide to Efficiency and Cost

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of chiral molecules like (-)-isopulegol is a critical aspect of bringing new therapeutics and fine chemicals to market. This guide provides an in-depth comparison of the primary synthetic routes to this compound, focusing on quantitative data, detailed experimental protocols, and a thorough analysis of their respective efficiencies and costs.

This compound, a key chiral intermediate in the synthesis of (-)-menthol and other valuable compounds, is primarily produced through the cyclization of (+)-citronellal. This guide will explore the nuances of this dominant pathway, examining various catalytic systems, as well as delving into alternative industrial processes and emerging technologies.

At a Glance: Comparing the Routes

The following table summarizes the key quantitative data for the most prominent synthetic routes to this compound, providing a clear basis for evaluating their performance.

Synthetic RouteStarting MaterialCatalystConversion (%)Selectivity (%)Yield (%)DiastereoselectivityKey AdvantagesKey Disadvantages
Solid Acid Catalysis (+)-CitronellalMontmorillonite K-1081[1]51[1]~41ModerateLow cost, readily available catalyst.Moderate selectivity and yield.
(+)-CitronellalZSM-5 Zeolite45[1]-21[1]ModerateShape selectivity can favor desired isomer.Lower conversion and yield compared to other methods.
(+)-CitronellalH-NZ (Acid-treated Natural Zeolite)--87[2]HighHigh yield, solvent-free conditions.Requires catalyst preparation.
Heterogeneous Metal Catalysis (+)-CitronellalCu/beta Zeolite90.2080.9869.31HighHigh activity and selectivity.Catalyst preparation is more complex.
Microwave-Assisted Synthesis (+)-CitronellalSiO₂/ZnCl₂100-7574-76Rapid reaction times, high conversion.Requires specialized equipment, potential for localized heating.
The Takasago Process MyrceneChiral Rh(I)-BINAP catalyst (for citronellal synthesis); Lewis Acid (for cyclization)HighHighHigh (overall process)HighHigh enantiomeric purity of (+)-citronellal.Multi-step process, expensive catalyst for isomerization.

Visualizing the Synthetic Pathways

To better understand the flow of each synthetic route, the following diagrams illustrate the key transformations.

Citronellal_Cyclization Citronellal (+)-Citronellal Isopulegol This compound Citronellal->Isopulegol Intramolecular Ene Reaction Catalyst Catalyst (e.g., Solid Acid, Cu/beta Zeolite) Catalyst->Citronellal

Caption: General pathway for the catalytic cyclization of (+)-citronellal.

Takasago_Process Myrcene Myrcene Diethylgeranylamine Diethylgeranylamine Myrcene->Diethylgeranylamine Lithium Amide Citronellal_Enamine (R)-Citronellal Enamine Diethylgeranylamine->Citronellal_Enamine Isomerization Citronellal (+)-Citronellal Citronellal_Enamine->Citronellal Hydrolysis Isopulegol This compound Citronellal->Isopulegol Cyclization Rh_BINAP Rh(I)-BINAP Rh_BINAP->Diethylgeranylamine Lewis_Acid Lewis Acid Lewis_Acid->Citronellal

Caption: Simplified workflow of the Takasago process.

Detailed Experimental Protocols

Solid Acid Catalysis: Montmorillonite K-10

This method utilizes a readily available and inexpensive clay catalyst.

Materials:

  • (+)-Citronellal

  • Montmorillonite K-10 clay

  • Benzene (or solvent-free)

  • Nitrobenzene (internal standard)

  • Glass reactor with magnetic stirrer

Procedure:

  • To a 10 mL glass reactor, add 4.5 mmol of (+)-citronellal, 5 mL of benzene (optional, for improved selectivity), 0.2 mL of nitrobenzene, and 50 mg of Montmorillonite K-10 catalyst.

  • Stir the mixture at a desired temperature (e.g., 80°C) for a specified time (e.g., 4 hours).

  • After the reaction, filter the catalyst from the mixture.

  • Analyze the filtrate by gas chromatography (GC) to determine conversion and selectivity.

Heterogeneous Metal Catalysis: Cu/beta Zeolite

This route offers higher activity and selectivity but requires a more involved catalyst preparation.

Catalyst Preparation (Impregnation Method):

  • Beta zeolite is impregnated with a solution of a copper salt (e.g., copper nitrate).

  • The mixture is dried and then calcined at high temperature to disperse the copper on the zeolite support.

Experimental Protocol:

  • Isolate citronellal from citronella oil by fractional distillation under reduced pressure.

  • In a reaction vessel, combine the isolated citronellal with the prepared Cu/beta zeolite catalyst.

  • Heat the reaction mixture to 180°C for 4 hours.

  • After cooling, separate the catalyst from the product mixture.

  • Analyze the product using GC and GC-MS to determine the yield of isopulegol.

Microwave-Assisted Synthesis: SiO₂/ZnCl₂

This "green chemistry" approach significantly reduces reaction times.

Catalyst Preparation:

  • Zinc chloride (ZnCl₂) is supported on silica gel (SiO₂).

Experimental Protocol:

  • In a reaction vessel suitable for microwave irradiation, combine (+)-citronellal and the SiO₂/ZnCl₂ catalyst.

  • The reaction is performed under solvent-free conditions.

  • Irradiate the mixture in a microwave reactor for a short duration (e.g., 1.5 minutes).

  • After the reaction, the product can be isolated and purified.

  • Analysis by GC confirms a high conversion and good diastereoselectivity.

Cost-Effectiveness Analysis

A comprehensive cost analysis must consider not only the price of starting materials and catalysts but also operational costs such as reaction time, energy consumption, and downstream processing.

FactorSolid Acid CatalysisHeterogeneous Metal CatalysisMicrowave-Assisted SynthesisThe Takasago Process
Starting Material Cost Moderate (Citronellal)Moderate (Citronellal)Moderate (Citronellal)Lower (Myrcene)
Catalyst Cost Low (Montmorillonite K-10: ~
510/kg;ZSM5:5-10/kg; ZSM-5: ~5−10/kg;ZSM−5:
30-100/kg)
Moderate to High (Beta Zeolite: ~$100/kg, plus metal precursor and preparation costs)Moderate (cost of ZnCl₂ and SiO₂)Very High (Chiral Rh(I)-BINAP catalyst)
Reaction Time HoursHoursMinutesMultiple steps, each with varying times.
Energy Consumption Moderate (conventional heating)High (high temperature reaction)Potentially lower overall due to short reaction times, but high instantaneous power.High (multiple heating and separation steps).
Process Complexity SimpleModerate (catalyst preparation)Simple (requires specialized equipment)High (multi-step synthesis).

Conclusion

The choice of the optimal synthetic route to this compound is a multifaceted decision that depends on the specific requirements of the production scale, desired purity, and cost constraints.

  • For large-scale, cost-sensitive production where moderate yields are acceptable, solid acid catalysis, particularly with inexpensive clays like Montmorillonite K-10, presents a viable option. The use of acid-treated natural zeolites shows promise for achieving higher yields under solvent-free conditions.

  • When higher selectivity and yield are paramount, heterogeneous metal catalysis with systems like Cu/beta zeolite is a strong contender, despite the more complex catalyst preparation.

  • Microwave-assisted synthesis offers a compelling "green" alternative with rapid reaction times and high conversion rates, making it attractive for smaller-scale, rapid production or process optimization studies.

  • The Takasago process, while starting from a cheaper raw material (myrcene), involves a multi-step synthesis with a very expensive chiral catalyst, making it suitable for large-scale industrial production where high enantiopurity is the primary driver and catalyst recycling is efficiently implemented.

Ultimately, the selection of a synthetic pathway requires a careful balance of economic and chemical considerations. The data and protocols presented in this guide provide a solid foundation for making an informed decision tailored to the specific needs of your research or manufacturing process.

References

Unveiling the Anticonvulsant Potential of (-)-Isopulegol: A Comparative Analysis in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticonvulsant activity of (-)-Isopulegol with the established drug, Diazepam, based on preclinical data from animal models. This objective analysis, supported by experimental data and detailed protocols, aims to facilitate further research and development of novel antiepileptic therapies.

Performance Comparison in Preclinical Seizure Models

This compound, a monoterpene found in various essential oils, has demonstrated notable anticonvulsant properties in widely accepted animal models of epilepsy. This section compares its efficacy with Diazepam, a benzodiazepine commonly used in the clinical management of seizures. The primary models discussed are the Pentylenetetrazole (PTZ)-induced seizure model, which mimics generalized absence and myoclonic seizures, and the Maximal Electroshock (MES)-induced seizure model, which represents generalized tonic-clonic seizures.

Pentylenetetrazole (PTZ)-Induced Seizure Model

The PTZ model is a cornerstone in the initial screening of potential anticonvulsant compounds. In this model, this compound has shown significant efficacy in protecting against chemically-induced convulsions.

Key Findings:

  • Similar to Diazepam, this compound significantly increases the time it takes for seizures to occur (latency) and reduces the mortality rate in mice treated with PTZ.[1]

  • At higher doses, this compound provided 100% protection against mortality in the PTZ test.[1]

  • The anticonvulsant effects of this compound in the PTZ model are likely mediated, at least in part, through the positive modulation of GABA-A receptors, as its effects are attenuated by the benzodiazepine receptor antagonist, flumazenil.[1]

Quantitative Comparison:

CompoundAnimal ModelAdministration RouteKey ObservationsReference
This compound Mouse (PTZ-induced seizures)Intraperitoneal (i.p.)- Significantly prolonged latency to convulsions and mortality.- Higher doses offered 100% protection against mortality.[1]
Diazepam Mouse (PTZ-induced seizures)Intraperitoneal (i.p.)- Significantly prolonged latency to convulsions and mortality.[1]
Diazepam Mouse (PTZ-induced seizures)Intravenous (i.v.)- ED50: 0.10-0.24 mg/kg
Maximal Electroshock (MES)-Induced Seizure Model

The MES model is employed to identify compounds that can prevent the spread of seizure activity. Data on the efficacy of this compound in the MES model is limited in the currently available literature. In contrast, Diazepam is known to be effective in this model, but typically at doses that also cause motor impairment.

CompoundAnimal ModelAdministration RouteKey ObservationsReference
This compound Mouse (MES-induced seizures)-Data not readily available-
Diazepam Mouse (MES-induced seizures)Intraperitoneal (i.p.)Effective, but often at doses causing neurotoxicity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for the PTZ and MES tests in mice.

Pentylenetetrazole (PTZ)-Induced Seizure Test

Objective: To assess the ability of a compound to protect against clonic-tonic seizures induced by the GABA-A receptor antagonist, pentylenetetrazole.

Materials:

  • Male Swiss mice (20-25 g)

  • This compound

  • Diazepam (positive control)

  • Saline solution (vehicle)

  • Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg)

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Observation chambers

  • Stopwatch

Procedure:

  • Animal Acclimatization: House the mice in a controlled environment for at least one week before the experiment with free access to food and water.

  • Grouping: Randomly divide the animals into groups (n=6-10 per group): Vehicle control, Positive control (Diazepam), and Test groups (different doses of this compound).

  • Drug Administration: Administer the vehicle, Diazepam, or this compound intraperitoneally 30 minutes before the induction of seizures.

  • Seizure Induction: Inject PTZ (e.g., 85 mg/kg, i.p.) to induce seizures.

  • Observation: Immediately after PTZ injection, place each mouse in an individual observation chamber and record the following parameters for 30 minutes:

    • Latency to first convulsion: Time from PTZ injection to the onset of the first generalized clonic convulsion.

    • Seizure severity: Scored based on a standardized scale (e.g., Racine scale).

    • Duration of tonic-clonic seizures.

    • Mortality: Record the number of deaths within 24 hours.

  • Data Analysis: Analyze the data using appropriate statistical methods to compare the different treatment groups.

Maximal Electroshock (MES) Seizure Test

Objective: To evaluate the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by electrical stimulation.

Materials:

  • Male Swiss mice (20-25 g)

  • This compound

  • Diazepam (positive control)

  • Saline solution (vehicle)

  • Electroconvulsive shock apparatus with corneal electrodes

  • Topical anesthetic eye drops

  • Saline solution for electrode contact

Procedure:

  • Animal Acclimatization and Grouping: Follow the same procedures as in the PTZ test.

  • Drug Administration: Administer the vehicle, Diazepam, or this compound intraperitoneally at a predetermined time before the electroshock (e.g., 30 or 60 minutes).

  • Anesthesia and Electrode Placement: Apply a drop of topical anesthetic to each eye of the mouse. Place the corneal electrodes, moistened with saline, on the corneas.

  • Electroshock Application: Deliver a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

  • Observation: Observe the mouse for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of the hindlimb extension is considered as protection.

  • Data Analysis: Calculate the percentage of animals protected in each group and determine the ED50 value using probit analysis.

Proposed Mechanisms of Action of this compound

The anticonvulsant activity of this compound is believed to be multifactorial, involving both modulation of neurotransmitter systems and cellular protective effects.

Modulation of the GABAergic System

A primary proposed mechanism is the enhancement of GABAergic inhibition. Gamma-aminobutyric acid (GABA) is the main inhibitory neurotransmitter in the central nervous system. By positively modulating the GABA-A receptor, likely at a site distinct from the GABA binding site but allosterically linked to the benzodiazepine binding site, this compound can increase the influx of chloride ions into neurons. This hyperpolarizes the neuron, making it less likely to fire an action potential and thus reducing neuronal excitability.

GABAergic_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate GABA GABA Glutamate->GABA GAD GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds Cl_channel Chloride Channel GABA_A_Receptor->Cl_channel Opens Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Cl- influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Isopulegol Isopulegol Isopulegol->GABA_A_Receptor Positive Allosteric Modulation Diazepam Diazepam Diazepam->GABA_A_Receptor Positive Allosteric Modulation

Caption: Proposed GABAergic mechanism of this compound.

Antioxidant Activity

Oxidative stress is increasingly implicated in the pathophysiology of epilepsy. Seizures can lead to an overproduction of reactive oxygen species (ROS), causing neuronal damage. This compound has been shown to possess antioxidant properties, which may contribute to its anticonvulsant and neuroprotective effects. It may act by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes.

Antioxidant_Pathway Seizure_Activity Seizure Activity ROS_Production Increased Reactive Oxygen Species (ROS) Seizure_Activity->ROS_Production Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Neuronal_Damage Neuronal Damage Oxidative_Stress->Neuronal_Damage Isopulegol This compound Isopulegol->ROS_Production Scavenges Antioxidant_Enzymes Endogenous Antioxidant Enzymes Isopulegol->Antioxidant_Enzymes Enhances Antioxidant_Enzymes->ROS_Production Neutralizes

Caption: Antioxidant mechanism of this compound.

Experimental Workflow

The validation of a potential anticonvulsant compound follows a structured workflow, from initial screening in acute models to further characterization of its mechanism of action.

Experimental_Workflow cluster_0 In Vivo Anticonvulsant Screening cluster_1 Mechanism of Action Studies cluster_2 Safety and Tolerability PTZ_Model PTZ-induced Seizure Model GABA_Receptor_Binding GABA-A Receptor Binding Assays PTZ_Model->GABA_Receptor_Binding Suggests GABAergic Mechanism Antioxidant_Assays In Vitro/In Vivo Antioxidant Assays PTZ_Model->Antioxidant_Assays Suggests Antioxidant Mechanism MES_Model MES-induced Seizure Model Electrophysiology Electrophysiological Recordings GABA_Receptor_Binding->Electrophysiology Neurotoxicity Neurotoxicity Assessment (e.g., Rotarod test) Acute_Toxicity Acute Toxicity Studies Candidate_Compound This compound Candidate_Compound->PTZ_Model Candidate_Compound->MES_Model Candidate_Compound->Neurotoxicity Candidate_Compound->Acute_Toxicity

Caption: Experimental workflow for anticonvulsant validation.

References

A Comparative Analysis of the Antimicrobial and Antifungal Efficacy of (-)-Isopulegol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens presents a critical global health challenge, necessitating the exploration of novel antimicrobial and antifungal agents. Natural products and their semi-synthetic derivatives offer a promising avenue for the discovery of new therapeutic compounds. Among these, (-)-Isopulegol, a monoterpene alcohol, has garnered significant attention as a chiral precursor for the synthesis of various derivatives with potential biological activities. This guide provides a comprehensive comparison of the antimicrobial and antifungal performance of several this compound derivatives, supported by experimental data and detailed methodologies.

Quantitative Assessment of Antimicrobial and Antifungal Activity

The antimicrobial and antifungal efficacy of synthesized this compound derivatives were predominantly evaluated by determining their Minimum Inhibitory Concentration (MIC) values. The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism. The data presented below summarizes the activity of various derivatives against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.

Table 1: Minimum Inhibitory Concentration (MIC, µM) of this compound-Based Aminodiols and their Derivatives

CompoundS. aureus (ATCC 25923)S. aureus MRSA (ATCC 43300)E. coli (ATCC 25922)C. krusei
Aminodiols (9-13) Moderate ActivityNot ReportedModerate ActivityModerate Activity
1,3-Oxazines (14-17) Moderate ActivityNot ReportedModerate ActivityModerate Activity
Aminodiols (20-24) Moderate ActivityNot ReportedModerate ActivityModerate Activity
Oxazolidines (25-28) IneffectiveNot ReportedIneffectiveIneffective
Naphthylmethyl-substituted β-aminolactone (30) 12.5Not ReportedNot ReportedNot Reported

Data synthesized from multiple studies, which characterized the activity as "moderate" without providing specific MIC values for all compounds. A specific MIC value is provided for the most promising compound (30) against S. aureus.[1][2]

Table 2: Minimum Inhibitory Concentration (MIC, µg/mL) of (+)-Neoisopulegol-Based O-Benzyl Derivatives

CompoundGram-positive BacteriaGram-negative BacteriaFungi
Di-O-benzyl derivatives High ActivityModerate ActivityHigh Activity
O-benzyl derivatives with N-benzyl and imidazole substitution Most ActiveModerate Activity (against P. aeruginosa)Not Reported

Note: These findings indicate a structure-activity relationship where the presence of O-benzyl groups, particularly di-O-benzyl derivatives and those with imidazole substitutions, enhances antimicrobial and antifungal properties.[3][4]

Experimental Protocols

The following sections detail the methodologies employed for the synthesis of this compound derivatives and the subsequent assessment of their antimicrobial and antifungal activities.

Synthesis of this compound Derivatives

A variety of derivatives have been synthesized from this compound, including aminodiols, aminotriols, and O-benzyl derivatives.[5] The general synthetic strategies involve multi-step reactions.

1. Synthesis of Aminodiols from (-)-α-methylene-γ-butyrolactone:

  • Step 1: Synthesis of (-)-α-methylene-γ-butyrolactone: Commercially available this compound is oxidized to (-)-isopulegone, which is then stereoselectively reduced to (+)-neoisopulegol. This is followed by a series of reactions to form the key intermediate, (-)-α-methylene-γ-butyrolactone.

  • Step 2: Michael Addition: Primary amines are added to the α-methylene-γ-butyrolactone via a Michael addition reaction to yield β-aminolactones.

  • Step 3: Reduction: The resulting β-aminolactones are reduced, typically with a reducing agent like lithium aluminum hydride (LiAlH₄), to produce the final aminodiol derivatives.

2. Synthesis of (+)-Neoisopulegol-Based O-Benzyl Derivatives:

  • Step 1: Preparation of (+)-Neoisopulegol: This intermediate is prepared from this compound through oxidation followed by stereoselective reduction.

  • Step 2: Introduction of O-Benzyl Groups: The hydroxyl groups of (+)-neoisopulegol or its subsequent derivatives are protected with benzyl groups.

  • Step 3: Further Functionalization: The O-benzyl protected intermediates undergo further reactions, such as epoxidation and ring-opening with amines (including those containing imidazole or triazole rings), to generate a library of O-benzyl aminodiol and aminotriol derivatives.

Antimicrobial and Antifungal Susceptibility Testing

The antimicrobial and antifungal activities of the synthesized compounds are typically evaluated using standard methods recommended by clinical and laboratory standards institutes.

1. Broth Microdilution Method: This is a common quantitative method used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Inoculum Preparation: Bacterial or fungal strains are cultured in a suitable broth medium to achieve a standardized cell density, often corresponding to a 0.5 McFarland standard (approximately 1 x 10⁸ colony-forming units (CFU)/mL).

  • Serial Dilutions: The test compounds are serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 24-48 hours at a specific temperature) to allow for microbial growth.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth. Some studies may use indicators like resazurin to aid in determining viability.

2. Disk Diffusion Method: This is a qualitative or semi-quantitative method used for screening antimicrobial activity.

  • Plate Preparation: A standardized inoculum of the test microorganism is uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton agar).

  • Disk Application: Sterile paper disks impregnated with a known concentration of the test compound are placed on the agar surface.

  • Incubation: The plates are incubated for 24-48 hours.

  • Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the zone of growth inhibition around each disk.

Visualizing the Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key experimental processes described above.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Derivatives Isopulegol This compound Reaction1 Multi-step Conversion Isopulegol->Reaction1 Intermediate Key Intermediate (e.g., α-methylene-γ-butyrolactone) Derivatives Diverse Derivatives (Aminodiols, O-Benzyl Derivatives, etc.) Intermediate->Derivatives Functionalization (e.g., Amination, Benzylation) Reaction1->Intermediate

Caption: Synthetic pathway from this compound to its derivatives.

Antimicrobial_Assay_Workflow cluster_assay Antimicrobial & Antifungal Susceptibility Testing Start Test Compounds (this compound Derivatives) Microdilution Broth Microdilution Method Start->Microdilution DiskDiffusion Disk Diffusion Method Start->DiskDiffusion DiskApplication Application of Impregnated Disks DiskDiffusion->DiskApplication Inoculum Standardized Microbial Inoculum SerialDilution Serial Dilution in Microplate Inoculum->SerialDilution AgarPlate Inoculated Agar Plate Inoculum->AgarPlate Inoculation1 Inoculation SerialDilution->Inoculation1 Incubation1 Incubation Inoculation1->Incubation1 MIC Determine MIC Incubation1->MIC AgarPlate->DiskApplication Incubation2 Incubation DiskApplication->Incubation2 ZoneOfInhibition Measure Zone of Inhibition Incubation2->ZoneOfInhibition

Caption: Workflow for antimicrobial and antifungal susceptibility testing.

References

A Comparative Analysis of the Antioxidant Potential of Novel (-)-Isopulegol-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing search for novel therapeutic agents, natural products serve as a vital source of inspiration. (-)-Isopulegol, a monoterpene alcohol derived from essential oils, has garnered attention for its potential health benefits, including its inherent antioxidant properties. This guide provides a comparative analysis of the antioxidant activities of various synthetically derived compounds based on the this compound scaffold, offering valuable insights for researchers and professionals in drug development. The data presented herein is supported by experimental findings from peer-reviewed studies.

Quantitative Comparison of Antioxidant Activity

The antioxidant potential of a compound is often quantified by its ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant potency.

The following table summarizes the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging activity of a series of synthesized this compound-based aminodiol and aminotriol derivatives.

Compound IDR (Substituent)IC50 (μM) [DPPH Assay]
Aminodiols
1an-Pr> 1000
1bn-Bu> 1000
1ci-Bu> 1000
1dBn> 1000
Aminotriols
2an-Pr850
2bn-Bu780
2ci-Bu920
2dBn650

Data sourced from a study on the stereoselective synthesis and application of isopulegol-based compounds[1].

Analysis of Structure-Activity Relationship:

From the presented data, it is evident that the aminotriol derivatives of this compound exhibit moderate antioxidant activity, whereas the aminodiol derivatives are largely inactive in the DPPH assay. Among the aminotriols, the compound with a benzyl (Bn) substituent (2d) displayed the lowest IC50 value (650 μM), suggesting that the presence of an aromatic ring may contribute to enhanced radical scavenging activity. This preliminary structure-activity relationship insight can guide the design of future derivatives with potentially greater antioxidant efficacy.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are standard protocols for the DPPH and ABTS radical scavenging assays, commonly employed to evaluate antioxidant properties.

DPPH Radical Scavenging Assay

The antioxidant activity is determined by measuring the scavenging of the stable DPPH radical. The assay is based on the principle that an antioxidant compound will donate an electron to DPPH, thus reducing it and causing a color change from purple to yellow, which is measured spectrophotometrically.

  • Preparation of DPPH Solution: A fresh solution of DPPH in methanol (or another suitable solvent) is prepared to a concentration that yields an absorbance of approximately 1.0 at its maximum wavelength (typically around 517 nm).

  • Sample Preparation: The test compounds are dissolved in a suitable solvent to prepare a series of concentrations.

  • Reaction Mixture: A specific volume of the test sample solution is mixed with a volume of the DPPH solution. A control is prepared using the solvent instead of the test sample.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured using a spectrophotometer at the maximum absorbance wavelength of DPPH.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue-green color of the ABTS•+ solution is reduced, and the change in absorbance is measured.

  • Preparation of ABTS•+ Stock Solution: A solution of ABTS is mixed with potassium persulfate and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of Working Solution: The ABTS•+ stock solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: The test compounds are dissolved in a suitable solvent to prepare various concentrations.

  • Reaction Mixture: A small aliquot of the test sample is added to a larger volume of the ABTS•+ working solution.

  • Incubation: The mixture is incubated at room temperature for a defined time (e.g., 6 minutes).

  • Measurement: The absorbance is read at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.

Synthesis and Screening Workflow

The development of novel antioxidant compounds from this compound involves a systematic process of chemical synthesis followed by biological evaluation. The following diagram illustrates a typical workflow for the synthesis and antioxidant screening of this compound derivatives.

G cluster_synthesis Synthesis of this compound Derivatives cluster_screening Antioxidant Activity Screening cluster_result Evaluation Isopulegol This compound (Starting Material) Epoxidation Epoxidation Isopulegol->Epoxidation mCPBA RingOpening Oxirane Ring Opening with Primary Amines Epoxidation->RingOpening R-NH2 Derivatives Aminodiol/Aminotriol Derivatives RingOpening->Derivatives DPPH_Assay DPPH Radical Scavenging Assay Derivatives->DPPH_Assay Screening ABTS_Assay ABTS Radical Scavenging Assay Derivatives->ABTS_Assay Screening Data_Analysis IC50 Value Determination DPPH_Assay->Data_Analysis ABTS_Assay->Data_Analysis SAR Structure-Activity Relationship Analysis Data_Analysis->SAR

Caption: Workflow for the synthesis and antioxidant screening of this compound derivatives.

Concluding Remarks

The exploration of this compound as a scaffold for the development of new antioxidant agents shows promise. The initial findings suggest that the aminotriol derivatives possess moderate radical scavenging capabilities, with opportunities for further optimization through structural modifications. The methodologies and data presented in this guide offer a foundation for researchers to build upon in the quest for more potent and effective antioxidant compounds for therapeutic applications. Further studies are warranted to explore a wider range of derivatives and to elucidate the underlying mechanisms of their antioxidant action.

References

Safety Operating Guide

Proper Disposal of (-)-Isopulegol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

(-)-Isopulegol, a monoterpene alcohol utilized in the flavor, fragrance, and pharmaceutical industries, requires careful handling and disposal to ensure laboratory safety and environmental protection.[1][2][3] This document provides essential procedural guidance for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.

I. Core Principles of this compound Waste Management

The fundamental principle for the disposal of this compound is to adhere strictly to all national and local environmental regulations.[4] Waste materials should not be mixed with other chemical waste and should remain in their original or appropriately labeled containers.[4]

II. Step-by-Step Disposal Procedures

1. Unused or Surplus this compound:

  • Preferred Method: The recommended method for the disposal of surplus or non-recyclable this compound is through a licensed chemical destruction plant or an approved waste disposal facility.

  • Incineration: Controlled incineration, particularly in an incinerator equipped with an afterburner and scrubber, is a suitable method for destruction.

  • Professional Consultation: It is highly recommended to contact a licensed professional waste disposal service to manage the disposal of this material.

2. Contaminated Materials and Spill Cleanup:

In the event of a spill, the following steps should be taken to contain and dispose of the material safely:

  • Containment: Prevent the spill from entering drains, surface water, or groundwater. Dike the spilled material where possible.

  • Absorption: Absorb the spilled liquid with an inert, non-combustible absorbent material. Suitable materials include:

    • Sand

    • Diatomaceous earth

    • Acid or universal binders

    • Vermiculite

  • Collection: Collect the absorbed material and place it into suitable, closed containers for disposal.

  • Ventilation: Ensure the affected area is well-ventilated.

3. Contaminated Packaging:

  • Original Containers: Handle uncleaned containers as you would the product itself.

  • Decontamination: Containers can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning.

  • Disposal of Emptied Containers: Alternatively, after proper emptying, puncture the packaging to render it unusable for other purposes and dispose of it in a sanitary landfill, if local regulations permit. Combustible packaging materials may be incinerated.

III. Quantitative Data Summary

While specific concentration limits for disposal are subject to local regulations, the following table summarizes key physical and toxicological data relevant to the handling and disposal of this compound.

PropertyValueReference
Flash Point 78 °C (172.4 °F) - closed cup
Water Hazard Class 1 (Slightly hazardous for water)
Aquatic Toxicity (Acute) Harmful to aquatic life. EC50 (48h) 53.2 mg/l for Daphnia sp.
Oral Toxicity (Acute) Harmful if swallowed. LD50 rat (oral): 936 mg/kg

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start This compound Waste Generated waste_type Identify Waste Type start->waste_type surplus Unused/Surplus Product waste_type->surplus  Product spill Spill Debris & Contaminated Materials waste_type->spill Contaminated Material container Empty/Contaminated Container waste_type->container  Packaging professional_disposal Contact Licensed Waste Disposal Service surplus->professional_disposal contain Contain Spill & Absorb with Inert Material spill->contain rinse Triple Rinse Container (or equivalent) container->rinse collect Collect in Labeled, Closed Containers contain->collect collect->professional_disposal recycle Offer for Recycling/Reconditioning rinse->recycle Yes treat_as_product Treat as Unused Product rinse->treat_as_product No puncture Puncture and Dispose in Sanitary Landfill (if permitted) end_disposed Properly Disposed puncture->end_disposed recycle->puncture treat_as_product->professional_disposal incinerate Controlled Incineration in Approved Facility professional_disposal->incinerate incinerate->end_disposed

Caption: Disposal decision workflow for this compound.

Disclaimer: This information is intended as a guide and does not supersede any local, state, or national regulations. Always consult the Safety Data Sheet (SDS) for this compound and your institution's environmental health and safety office for specific guidance.

References

Personal protective equipment for handling (-)-Isopulegol

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for (-)-Isopulegol

This guide provides crucial safety, handling, and disposal information for laboratory professionals working with this compound. Adherence to these procedures is vital for ensuring personal safety and operational integrity.

This compound is a combustible liquid that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Proper handling and the use of appropriate personal protective equipment are mandatory to minimize exposure risks.

Personal Protective Equipment (PPE)

The following table summarizes the essential personal protective equipment required when handling this compound. Always inspect PPE for integrity before use.[3][4]

Protection Type Specification Rationale
Eye/Face Protection Safety goggles with side protection; face shield if splashing is a risk.Protects against serious eye irritation from splashes or vapors.[5]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber) tested to EN 374.Prevents skin contact, which can cause irritation.
Minimum thickness: >0.11 mm.Ensures adequate protection against chemical permeation.
Body Protection Chemical-resistant lab coat or a complete protective suit.Protects skin from accidental contact and contamination of personal clothing.
Respiratory Protection Required when vapors or aerosols are generated or in poorly ventilated areas.Prevents respiratory tract irritation.
Use an air-purifying respirator (e.g., Type ABEK) or a full-face supplied-air respirator based on risk assessment.Provides adequate protection against inhalation of harmful vapors.

Operational and Disposal Plans

Follow this step-by-step guidance for the safe handling and disposal of this compound.

Pre-Handling and Preparation
  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Ensure Proper Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to minimize vapor inhalation.

  • Assemble PPE: Put on all required PPE as specified in the table above.

  • Prepare Workspace: Ensure an emergency eyewash station and safety shower are accessible. Keep the work area clear of ignition sources such as heat, sparks, and open flames.

  • Spill Kit: Have a spill kit containing absorbent materials (e.g., sand, diatomaceous earth) readily available.

Safe Handling Procedure
  • Chemical Transfer: When transferring this compound, do so carefully to avoid splashes.

  • Avoid Contact: Do not allow the chemical to come into contact with skin or eyes. Avoid inhaling any vapors or mists.

  • Hygiene Practices: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling, before breaks, and at the end of the workday.

  • Static Discharge: Take precautionary measures against static discharge, which can be an ignition source.

Storage
  • Container: Keep the container tightly closed when not in use.

  • Location: Store in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents. A recommended storage temperature is between 2-8°C.

  • Environment: Protect from heat, light, and sources of ignition. For long-term stability, storing under an inert gas such as nitrogen is recommended.

Spill Response
  • Evacuate and Ventilate: Evacuate non-essential personnel and ensure the area is well-ventilated.

  • Eliminate Ignition Sources: Remove all potential sources of ignition from the spill area.

  • Contain Spill: Wearing appropriate PPE, contain the spill using a non-combustible absorbent material like sand, diatomaceous earth, or a universal binding agent. Prevent the spill from entering drains or waterways.

  • Collect and Dispose: Collect the absorbed material into a suitable, closed container for hazardous waste disposal.

Disposal Plan
  • Waste Classification: this compound and its container must be disposed of as hazardous waste.

  • Disposal Method: Do not dispose of via drains or standard waste streams. Arrange for disposal through a licensed professional waste disposal service in accordance with all local, regional, and national regulations.

  • Contaminated Materials: Any contaminated PPE, absorbent materials, or empty containers should be treated as hazardous waste and disposed of in the same manner as the chemical itself.

Handling Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

prep 1. Preparation sds Review SDS prep->sds ppe Don PPE sds->ppe workspace Prepare Workspace & Spill Kit ppe->workspace handling 2. Handling workspace->handling transfer Safe Chemical Transfer handling->transfer storage 3. Storage handling->storage Post-Use spill 4. Spill Event handling->spill If Spill Occurs hygiene Practice Good Hygiene transfer->hygiene disposal 5. Disposal hygiene->disposal End of Work store_cool Store in Cool, Dry, Well-Ventilated Area storage->store_cool contain Contain & Absorb Spill spill->contain contain->disposal collect Collect Waste disposal->collect dispose_waste Dispose via Licensed Service collect->dispose_waste

Caption: Workflow for safe handling of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.